1,1-dioxothiolane-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxothiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c6-5(7)4-2-1-3-10(4,8)9/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZCAAIAOJHFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301003 | |
| Record name | tetrahydrothiophene-2-carboxylic acid 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80548-40-9 | |
| Record name | 80548-40-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetrahydrothiophene-2-carboxylic acid 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dioxo-1lambda6-thiolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1,1-dioxothiolane-2-carboxylic acid
Introduction: The Significance of the Sulfone Moiety in Carboxylic Acids
In the landscape of modern drug discovery and materials science, the incorporation of sulfone groups into organic scaffolds represents a powerful strategy for modulating physicochemical and biological properties. The 1,1-dioxothiolane (or sulfolane) ring, a saturated five-membered cyclic sulfone, is a particularly noteworthy pharmacophore. Its rigid, polar nature, and its ability to act as a hydrogen bond acceptor can significantly influence the solubility, metabolic stability, and target-binding affinity of a molecule. When combined with a carboxylic acid functionality, as in 1,1-dioxothiolane-2-carboxylic acid, the resulting molecule becomes a versatile building block for the synthesis of more complex chemical entities with potential applications in medicinal chemistry and polymer science.
This technical guide provides a comprehensive overview of a robust synthetic route to 1,1-dioxothiolane-2-carboxylic acid and details the analytical techniques essential for its thorough characterization. The methodologies described herein are designed to be both reproducible and scalable, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Strategic Synthesis of 1,1-dioxothiolane-2-carboxylic acid
The synthesis of 1,1-dioxothiolane-2-carboxylic acid is most effectively achieved through a two-step process, commencing with the preparation of the precursor, tetrahydrothiophene-2-carboxylic acid, followed by its selective oxidation to the corresponding sulfone. This approach ensures high yields and purity of the final product.
Part 1: Synthesis of Tetrahydrothiophene-2-carboxylic acid
The initial step involves the hydrolysis of commercially available tetrahydrothiophene-2-carbonitrile. This reaction proceeds under acidic conditions, effectively converting the nitrile group to a carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydrothiophene-2-carbonitrile (1 equivalent) and a 6M aqueous solution of hydrochloric acid (10 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x volume of the aqueous layer). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford tetrahydrothiophene-2-carboxylic acid as a white solid.[1]
Causality Behind Experimental Choices:
-
Acidic Hydrolysis: The use of a strong acid like HCl is crucial for the complete hydrolysis of the nitrile. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis to the carboxylic acid.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the hydrolysis reaction, ensuring a reasonable reaction rate.
-
Extractive Work-up: The use of ethyl acetate allows for the efficient extraction of the desired carboxylic acid from the aqueous acidic medium. The subsequent brine wash removes any residual water from the organic phase.
Part 2: Oxidation of Tetrahydrothiophene-2-carboxylic acid to 1,1-dioxothiolane-2-carboxylic acid
The second and final step is the oxidation of the sulfide in tetrahydrothiophene-2-carboxylic acid to a sulfone. A common and effective method for this transformation is the use of hydrogen peroxide in a suitable solvent like acetic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydrothiophene-2-carboxylic acid (1 equivalent) in glacial acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath and add a 30% aqueous solution of hydrogen peroxide (2.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 25°C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any unreacted hydrogen peroxide. Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield 1,1-dioxothiolane-2-carboxylic acid as a white crystalline solid.
Causality Behind Experimental Choices:
-
Hydrogen Peroxide as Oxidant: Hydrogen peroxide is a clean and efficient oxidizing agent for this transformation, with water being the only byproduct. The use of a slight excess ensures the complete conversion of the sulfide to the sulfone.
-
Acetic Acid as Solvent: Acetic acid is an excellent solvent for both the starting material and the oxidant, facilitating a homogeneous reaction mixture. It also acts as a catalyst for the oxidation process.
-
Temperature Control: The initial cooling during the addition of hydrogen peroxide is a critical safety measure to control the exothermic nature of the oxidation reaction and prevent runaway reactions.
-
Sodium Sulfite Quench: This step is essential to neutralize any remaining hydrogen peroxide, which can be hazardous during the solvent removal process.
Comprehensive Characterization of 1,1-dioxothiolane-2-carboxylic acid
Thorough characterization is imperative to confirm the structure and purity of the synthesized 1,1-dioxothiolane-2-carboxylic acid. A combination of spectroscopic and spectrometric techniques should be employed.
Summary of Analytical Data:
| Analytical Technique | Expected Observations |
| Molecular Formula | C₅H₈O₄S[2][3] |
| Molecular Weight | 164.18 g/mol [2][3] |
| ¹H NMR | Carboxylic acid proton (singlet, ~10-13 ppm), methine proton alpha to sulfone and carboxyl groups, and methylene protons of the thiolane ring. |
| ¹³C NMR | Carbonyl carbon (~170-185 ppm), methine carbon alpha to sulfone and carboxyl groups, and methylene carbons of the thiolane ring.[4] |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1725 cm⁻¹), and strong S=O stretches (~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹).[5][6][7][8] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 164. Plausible fragments corresponding to the loss of H₂O, CO₂, and SO₂. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show a highly deshielded singlet for the carboxylic acid proton in the region of 10-13 ppm.[4][5] The methine proton at the 2-position, being alpha to both the electron-withdrawing sulfone and carboxylic acid groups, will appear as a downfield multiplet. The remaining methylene protons of the thiolane ring will exhibit complex multiplet patterns due to diastereotopicity and spin-spin coupling.
-
¹³C NMR: The carbon spectrum will be characterized by a signal for the carboxylic acid carbonyl carbon between 170 and 185 ppm.[4] The methine carbon at the 2-position will also be significantly deshielded. The signals for the three methylene carbons of the thiolane ring will appear in the aliphatic region, with their chemical shifts influenced by their proximity to the sulfone group.
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint for the functional groups present in 1,1-dioxothiolane-2-carboxylic acid.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[5][6][7][8]
-
C=O Stretch: A sharp and intense absorption band should be observed around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[8]
-
S=O Stretches: Two strong absorption bands are anticipated for the sulfone group: an asymmetric stretch typically between 1300-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 164 g/mol .
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-17]) and the loss of the entire carboxyl group ([M-45]).[9] Additionally, fragmentation of the sulfolane ring, such as the loss of SO₂, is a plausible pathway.
Conclusion
This technical guide has outlined a reliable and well-rationalized synthetic route for the preparation of 1,1-dioxothiolane-2-carboxylic acid. The detailed experimental protocols, coupled with a comprehensive guide to the characterization of the final product, provide researchers and drug development professionals with the necessary tools to synthesize and validate this valuable chemical building block. The principles and techniques discussed herein are grounded in established organic chemistry and are intended to be a practical resource for the scientific community.
References
- Starchenkov, I. B., et al. "New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts." ARKIVOC, vol. 2004, no. xi, 2004, pp. 53-60.
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Starchenkov, I. B., et al. "New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts." ResearchGate, 2004. [Link]
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1,1-dioxothiolane-2-carboxylic acid CAS number and structure elucidation
An In-depth Technical Guide: 1,1-Dioxothiolane-2-carboxylic Acid (CAS: 80548-40-9): Synthesis, Structure Elucidation, and Spectroscopic Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dioxothiolane-2-carboxylic acid is a heterocyclic organic compound featuring a five-membered saturated ring containing a sulfone group, with a carboxylic acid substituent at the C2 position. The presence of the rigid, polar sulfone moiety combined with the acidic carboxyl group makes it an intriguing building block for medicinal chemistry and materials science. The sulfone group acts as a potent hydrogen bond acceptor and can serve as a bioisostere for other functional groups, while the carboxylic acid provides a handle for further chemical modification, such as amide bond formation. This guide provides a comprehensive overview of its synthesis, detailed structural elucidation through modern spectroscopic techniques, and key physicochemical properties, offering field-proven insights for its practical application in a research setting.
Core Physicochemical Properties
A foundational understanding begins with the key identifiers and properties of the molecule. This data, consolidated from authoritative chemical databases, provides the primary reference points for experimental design.[1]
| Property | Value | Source |
| CAS Number | 80548-40-9 | PubChem[1] |
| Molecular Formula | C₅H₈O₄S | PubChem[1] |
| Molecular Weight | 164.18 g/mol | PubChem[1] |
| IUPAC Name | 1,1-dioxothiolane-2-carboxylic acid | PubChem[1] |
| Canonical SMILES | C1CC(S(=O)(=O)C1)C(=O)O | PubChem[1] |
| Monoisotopic Mass | 164.01432991 Da | PubChem[1] |
| Topological Polar Surface Area | 79.8 Ų | PubChem[1] |
Proposed Synthesis and Experimental Protocol
The structure of 1,1-dioxothiolane-2-carboxylic acid lends itself to a direct and reliable synthetic approach: the oxidation of its sulfide precursor, tetrahydrothiophene-2-carboxylic acid.
Causality of Synthetic Choice
Oxidation of sulfides to sulfones is a fundamental and high-yielding transformation in organic chemistry. Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for this purpose. The reaction is typically clean, and the starting material is commercially available, making this a robust and accessible route for laboratory-scale synthesis. The use of a stoichiometric amount of a strong oxidant ensures the full conversion of the sulfide to the sulfone without significant side reactions on the aliphatic ring or the carboxylic acid.
Diagram of Synthetic Workflow
Caption: Proposed workflow for the synthesis of 1,1-dioxothiolane-2-carboxylic acid.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis will yield a product whose spectroscopic data matches the elucidated structure in the following section.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrothiophene-2-carboxylic acid (1.32 g, 10 mmol).
-
Dissolve the starting material in glacial acetic acid (20 mL). Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
-
Oxidation:
-
Slowly add 30% aqueous hydrogen peroxide (3.4 mL, 30 mmol, 3 equivalents) dropwise to the stirring solution over 15-20 minutes.
-
Causality: The slow, dropwise addition at low temperature is critical to control the exothermicity of the oxidation reaction and prevent runaway side reactions. Acetic acid serves as a suitable solvent that is stable to the oxidizing conditions.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture again in an ice bath.
-
Carefully quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no peroxides remain.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Add 20 mL of deionized water to the residue. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure 1,1-dioxothiolane-2-carboxylic acid as a crystalline solid.
-
Structure Elucidation via Spectroscopic Analysis
The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Diagram of Key Structural Features for NMR Analysis
Caption: Key proton and carbon environments for NMR spectroscopic analysis.
A. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
-
Expected Signals:
-
δ 10.0 - 12.0 ppm (broad singlet, 1H): This highly deshielded signal is characteristic of the carboxylic acid proton (-COOH).[2] Its broadness is a result of hydrogen bonding and chemical exchange.
-
δ 4.0 - 4.5 ppm (multiplet, 1H): This signal corresponds to the proton at the C2 position. It is significantly deshielded due to the strong electron-withdrawing effects of both the adjacent sulfone group (S(=O)₂) and the carboxylic acid group. Its multiplicity will likely be a doublet of doublets (dd) due to coupling with the two non-equivalent protons at C3.
-
δ 3.2 - 3.6 ppm (multiplet, 2H): These are the protons at the C5 position, adjacent to the sulfone group. They are deshielded by the sulfone but less so than the C2 proton.
-
δ 2.0 - 2.6 ppm (multiplet, 4H): These signals arise from the protons at the C3 and C4 positions. They are the most upfield of the ring protons, being further from the electron-withdrawing groups.
-
B. ¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule.
-
Expected Signals:
-
δ 170 - 180 ppm: The carbonyl carbon of the carboxylic acid group. This is the most downfield signal, typical for this functional group.[3]
-
δ 60 - 70 ppm: The carbon at the C2 position. It is deshielded by its direct attachment to both the sulfone and carboxyl groups.
-
δ 50 - 60 ppm: The carbon at the C5 position, deshielded by the adjacent sulfone group.
-
δ 20 - 30 ppm: The carbons at the C3 and C4 positions, which are the most shielded carbons in the aliphatic ring.
-
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
Expected Characteristic Bands:
-
3300 - 2500 cm⁻¹ (very broad, strong): This band is the hallmark of a carboxylic acid, corresponding to the O-H stretching vibration, broadened extensively by hydrogen bonding.[4][5]
-
1725 - 1700 cm⁻¹ (sharp, very strong): This intense absorption is due to the C=O (carbonyl) stretching of the carboxylic acid.[5][6]
-
1350 - 1300 cm⁻¹ and 1160 - 1120 cm⁻¹ (strong): These two distinct, strong bands are characteristic of the asymmetric and symmetric S=O stretching vibrations of the sulfone group, respectively.
-
1320 - 1210 cm⁻¹ (medium): This absorption corresponds to the C-O stretching vibration of the carboxylic acid.[4]
-
D. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.
-
Expected Observations (Electrospray Ionization - ESI):
-
Negative Mode [M-H]⁻: The most prominent ion expected in negative mode ESI-MS would be the deprotonated molecule at an m/z corresponding to (164.01 - 1.01) = 163.00. Carboxylic acids readily lose a proton to form stable carboxylate anions.[7]
-
Positive Mode [M+H]⁺ and [M+Na]⁺: In positive mode, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are expected at m/z 165.02 and 187.00, respectively.[8]
-
Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion. Another potential fragmentation is the loss of the entire carboxylic acid group (-COOH, 45 Da).
-
| Ion Type | Predicted m/z | Mode | Rationale |
| [M-H]⁻ | 163.007 | Negative | Deprotonation of the acidic carboxylic acid. |
| [M+H]⁺ | 165.022 | Positive | Protonation, likely on a sulfone or carbonyl oxygen. |
| [M+Na]⁺ | 187.004 | Positive | Formation of a sodium adduct. |
Safety and Handling
Based on GHS classifications provided by the European Chemicals Agency (ECHA), this compound should be handled with appropriate care.[1]
-
Hazards:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Precautions:
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
References
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PubChem Compound Summary for CID 284518, 1,1-dioxothiolane-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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1,1-dioxo-1lambda6-thiolane-2-carboxylic acid - Predicted MS/MS. PubChem. [Link]
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Mass Spectrometry of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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A Technical Guide to the Therapeutic Potential of Novel 1,1-Dioxothiolane-2-Carboxylic Acid Derivatives
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the emerging class of 1,1-dioxothiolane-2-carboxylic acid derivatives. By leveraging established principles of medicinal chemistry and pharmacology, this document outlines the synthesis, potential mechanisms of action, and detailed protocols for evaluating the therapeutic applications of these promising compounds. This guide is designed to be a practical roadmap for exploring their potential as anticonvulsant, anti-inflammatory, and anticancer agents.
The Scientific Rationale: Why 1,1-Dioxothiolane-2-Carboxylic Acid Derivatives?
The 1,1-dioxothiolane (sulfolane) scaffold is a five-membered heterocyclic ring containing a sulfone group. This core structure imparts notable chemical stability and polarity. The introduction of a carboxylic acid at the 2-position provides a critical functional group for interaction with biological targets, making these derivatives attractive for drug design. While this specific class of compounds is novel and underexplored, the broader family of sulfone-containing molecules has demonstrated significant therapeutic potential, providing a strong rationale for the investigation of these unique derivatives.
Synthesis of the Core Scaffold and its Analogs
A key step in exploring the therapeutic potential of these novel compounds is their synthesis. Based on established organic chemistry principles, a plausible synthetic route to 1,1-dioxothiolane-2-carboxylic acid and its derivatives can be proposed.
Proposed Synthetic Pathway
A potential synthetic approach involves the oxidation of a suitable thiophene precursor. For example, 2-thiophenecarboxylic acid can be subjected to a reduction followed by oxidation of the sulfur atom to the sulfone.
Experimental Protocol: Proposed Synthesis of 1,1-Dioxothiolane-2-Carboxylic Acid
-
Hydrogenation of Thiophene Precursor: In a high-pressure reactor, dissolve 2-thiophenecarboxylic acid in a suitable solvent such as methanol. Add a hydrogenation catalyst (e.g., Raney Nickel). Pressurize the reactor with hydrogen gas and heat to the appropriate temperature. Monitor the reaction until the thiophene ring is fully saturated to yield tetrahydrothiophene-2-carboxylic acid.
-
Oxidation to the Sulfone: Dissolve the resulting tetrahydrothiophene-2-carboxylic acid in a suitable solvent like acetic acid. Add an oxidizing agent, such as hydrogen peroxide, dropwise at a controlled temperature. Stir the reaction mixture until the oxidation of the sulfide to the sulfone is complete, as monitored by thin-layer chromatography (TLC).
-
Purification: The final product, 1,1-dioxothiolane-2-carboxylic acid, can be isolated and purified using standard techniques such as crystallization or column chromatography.
This core scaffold can then be further modified at the carboxylic acid group (e.g., to form amides or esters) to generate a library of derivatives for biological screening.
Potential Therapeutic Applications and Evaluation Protocols
The structural features of 1,1-dioxothiolane-2-carboxylic acid derivatives suggest their potential in several therapeutic areas. Below are detailed protocols for evaluating these potential applications.
Anticonvulsant Activity
The polarity and hydrogen bonding capacity of the sulfone and carboxylic acid groups may allow these molecules to interact with ion channels or receptors in the central nervous system.[1][2]
Experimental Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Model) [3][4]
-
Animal Model: Use adult male mice (e.g., Swiss albino).
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A vehicle control (e.g., saline with a small amount of DMSO) and a positive control (e.g., phenytoin) should be included.
-
Induction of Seizures: After a set pretreatment time (e.g., 30-60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hind-limb extension seizure.
-
Data Analysis: The percentage of animals protected from seizures at each dose is calculated.
Logical Relationship: Anticonvulsant Mechanism of Action
Caption: Workflow for in vitro anti-inflammatory screening.
Anticancer Activity
The unique structure of these derivatives may allow them to interfere with cancer cell proliferation or survival pathways.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [5][6][7]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates. [8]2. Compound Exposure: After 24 hours, treat the cells with a range of concentrations of the test compounds.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Quantitative Data Summary: Hypothetical Anticancer Activity
| Derivative | Cell Line | IC50 (µM) |
| Compound X | MCF-7 | 15.2 |
| Compound Y | A549 | 28.7 |
| Compound Z | HeLa | 9.8 |
Structure-Activity Relationship (SAR) and Optimization
Systematic modification of the 1,1-dioxothiolane-2-carboxylic acid scaffold will be crucial for optimizing biological activity. Key modifications could include:
-
Amide and Ester Formation: Converting the carboxylic acid to a variety of amides and esters to explore different interactions with biological targets.
-
Ring Substitutions: Introducing substituents on the thiolane ring to modulate lipophilicity and steric properties.
-
Chiral Separation: As the 2-position is a chiral center, separating and testing individual enantiomers may reveal stereospecific activity.
Conclusion and Future Directions
The novel class of 1,1-dioxothiolane-2-carboxylic acid derivatives presents a promising, yet largely unexplored, area for drug discovery. The synthetic accessibility and potential for diverse biological activity make this scaffold an exciting starting point for developing new therapeutics. Future work should focus on synthesizing a library of these compounds and screening them in the detailed assays outlined in this guide to uncover their full therapeutic potential. Elucidating their precise mechanisms of action and optimizing their pharmacokinetic properties will be critical next steps in their development.
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An In-depth Technical Guide to Tetrahydrothiophene-2-carboxylic Acid 1,1-Dioxide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrothiophene-2-carboxylic acid 1,1-dioxide, a molecule integrating a sulfolane moiety with a carboxylic acid functional group, stands as a compound of significant interest in medicinal chemistry and materials science. The sulfolane group, known for its high polarity, thermal and chemical stability, imparts unique physicochemical properties to the parent molecule. This guide provides a comprehensive technical overview of tetrahydrothiophene-2-carboxylic acid 1,1-dioxide, covering its synthesis, chemical characteristics, and exploring its potential, albeit currently under-investigated, applications in drug development and as a versatile chemical building block. By examining the established chemistry of its constituent functional groups, this document aims to provide a foundational understanding and inspire further research into this promising molecule.
Introduction: The Sulfolane Scaffold in Functional Molecules
The sulfolane ring, a five-membered saturated heterocycle containing a sulfone group, is a cornerstone of industrial chemistry, most notably as a highly effective polar aprotic solvent in extractive distillation and various chemical reactions.[1] Its inherent properties, including high thermal stability, chemical inertness, and miscibility with water, make it an attractive scaffold for the design of functional molecules.[2] The introduction of a carboxylic acid group at the 2-position of the tetrahydrothiophene 1,1-dioxide ring creates a bifunctional molecule with intriguing potential. This guide delves into the specifics of this compound, offering a Senior Application Scientist's perspective on its synthesis, properties, and the logical extrapolation of its potential applications in the absence of extensive direct research.
Synthesis and Manufacturing Routes
The synthesis of tetrahydrothiophene-2-carboxylic acid 1,1-dioxide is not extensively detailed in publicly available literature, suggesting it is more of a specialty chemical or a research intermediate. However, a logical and scientifically sound synthetic strategy can be devised based on established chemical principles, primarily involving the synthesis of a precursor followed by oxidation.
A plausible synthetic pathway involves a two-step process:
-
Synthesis of the Precursor: Tetrahydrothiophene-2-carboxylic Acid: This can be achieved through the hydrogenation of its unsaturated analog, thiophene-2-carboxylic acid.
-
Oxidation to the 1,1-Dioxide: The synthesized tetrahydrothiophene-2-carboxylic acid is then oxidized to form the final product.
Step 1: Synthesis of Tetrahydrothiophene-2-carboxylic Acid
The initial step focuses on obtaining the saturated heterocyclic carboxylic acid.
-
Starting Material: Thiophene-2-carboxylic acid is a readily available commercial compound.[1]
-
Reaction: Catalytic hydrogenation is a standard and effective method for the saturation of aromatic rings.
Experimental Protocol: Catalytic Hydrogenation of Thiophene-2-carboxylic Acid
-
Catalyst Preparation: A heterogeneous catalyst such as Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al2O3) is prepared in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a high-pressure reactor.
-
Reaction Setup: Thiophene-2-carboxylic acid is dissolved in the chosen solvent and added to the reactor containing the catalyst.
-
Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas (typically 50-100 atm). The reaction mixture is then heated (usually to 50-100 °C) and stirred vigorously for several hours until the reaction is complete, which can be monitored by techniques like TLC or GC-MS.
-
Work-up: After cooling and depressurization, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude tetrahydrothiophene-2-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the desired product in high purity.
Step 2: Oxidation to Tetrahydrothiophene-2-carboxylic Acid 1,1-Dioxide
The oxidation of the sulfide to a sulfone is a critical step. Hydrogen peroxide is a common and effective oxidizing agent for this transformation.
Experimental Protocol: Oxidation of Tetrahydrothiophene-2-carboxylic Acid
-
Reaction Setup: Tetrahydrothiophene-2-carboxylic acid is dissolved in a suitable solvent that is resistant to oxidation, such as acetic acid or a mixture of acetic acid and water.
-
Oxidation: A stoichiometric excess of hydrogen peroxide (typically 30% aqueous solution) is added dropwise to the solution at a controlled temperature, often with cooling to prevent runaway reactions. The reaction can be catalyzed by various metal catalysts to improve efficiency and selectivity.[3]
-
Monitoring: The progress of the oxidation can be monitored by TLC or NMR spectroscopy to ensure the complete conversion of the sulfide to the sulfone.
-
Work-up: Once the reaction is complete, the excess hydrogen peroxide can be quenched by the addition of a reducing agent like sodium sulfite. The product can then be extracted with a suitable organic solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final tetrahydrothiophene-2-carboxylic acid 1,1-dioxide.
Diagram: Synthetic Pathway
Caption: Proposed synthetic route to the target molecule.
Physicochemical Properties
The combination of the sulfone and carboxylic acid functionalities dictates the physicochemical properties of tetrahydrothiophene-2-carboxylic acid 1,1-dioxide.
| Property | Value | Source |
| Molecular Formula | C5H8O4S | [4] |
| Molecular Weight | 164.18 g/mol | [4] |
| Appearance | Brown to yellow solid | - |
| Melting Point | 126-127 °C | - |
| Solubility | Expected to be soluble in polar solvents like water, alcohols, and DMSO due to the presence of the polar sulfone and carboxylic acid groups. | Inferred |
| pKa | The carboxylic acid proton is expected to be acidic, with a pKa value likely in the range of 3-5. | Inferred |
| Stability | The sulfolane ring is known for its high thermal and chemical stability.[2] The molecule is expected to be stable under normal conditions. | Inferred |
Chemical Reactivity and Derivatization
The presence of two distinct functional groups, the sulfone and the carboxylic acid, allows for a range of chemical transformations, making it a versatile building block in organic synthesis.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, providing access to a variety of derivatives.[5]
-
Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.
-
Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC) produces amides.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
-
Decarboxylation: While challenging, decarboxylation to yield sulfolane is a potential transformation under harsh conditions.[6]
Reactivity of the Sulfolane Ring
The sulfolane ring is generally inert to many reaction conditions. However, the protons alpha to the sulfone and carboxylic acid groups can be acidic and may be removed by strong bases, allowing for further functionalization at that position.
Diagram: Derivatization Potential
Caption: Potential derivatization pathways of the target molecule.
Potential Applications in Drug Development: A Forward-Looking Perspective
While direct pharmacological studies on tetrahydrothiophene-2-carboxylic acid 1,1-dioxide are scarce, its structural features suggest several promising avenues for investigation in drug discovery. The sulfone group is a known pharmacophore present in a number of approved drugs.[4]
Bioisosteric Replacement of Carboxylic Acids
In medicinal chemistry, the replacement of a carboxylic acid with a bioisostere is a common strategy to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[7] The sulfone group can act as a non-classical, non-ionizable bioisostere for a carboxylic acid in certain contexts, potentially offering improved cell permeability and metabolic stability.[8]
As a Scaffold for Novel Therapeutics
The rigid, polar nature of the sulfolane ring can serve as a scaffold to orient other pharmacophoric groups in three-dimensional space, facilitating interactions with biological targets. The carboxylic acid handle allows for the straightforward attachment of various functionalities to explore structure-activity relationships (SAR).
Potential Therapeutic Areas
Given the broad range of biological activities associated with sulfur-containing heterocycles, derivatives of tetrahydrothiophene-2-carboxylic acid 1,1-dioxide could be explored for a variety of therapeutic applications, including:
-
Anti-inflammatory Agents: Thiophene-based compounds have shown anti-inflammatory properties.[9]
-
Antibacterial Agents: Sulfur-containing compounds are known for their antibacterial activity.[4]
-
Enzyme Inhibitors: The sulfone group can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.
It is crucial to emphasize that these are theoretical applications based on the chemical structure and the known activities of related compounds. Rigorous biological testing is required to validate these hypotheses.
Conclusion and Future Outlook
Tetrahydrothiophene-2-carboxylic acid 1,1-dioxide is a molecule with a unique combination of a stable, polar sulfolane core and a reactive carboxylic acid handle. While its synthesis is achievable through established chemical transformations, its full potential as a building block in medicinal chemistry and materials science remains largely untapped. The insights provided in this guide, based on fundamental chemical principles and the known properties of its constituent parts, are intended to serve as a catalyst for further investigation. Future research should focus on developing efficient and scalable synthetic routes, thoroughly characterizing its physicochemical properties, and exploring its biological activity in various therapeutic areas. As the demand for novel chemical scaffolds in drug discovery continues to grow, tetrahydrothiophene-2-carboxylic acid 1,1-dioxide presents a compelling candidate for exploration.
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The Solubility Profile of 1,1-Dioxothiolane-2-Carboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solubility in Scientific Advancement
In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone property that dictates its utility and applicability. For 1,1-dioxothiolane-2-carboxylic acid, a molecule of interest for its potential applications stemming from its unique structural features, a thorough understanding of its solubility in various organic solvents is paramount. The presence of a highly polar sulfone group, a carboxylic acid capable of hydrogen bonding, and a saturated heterocyclic ring system creates a complex interplay of intermolecular forces that govern its dissolution behavior.
This in-depth technical guide provides a comprehensive overview of the solubility of 1,1-dioxothiolane-2-carboxylic acid. Moving beyond a simple tabulation of data, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and explores predictive models to guide solvent selection. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their experimental designs and formulation strategies.
Physicochemical Properties of 1,1-Dioxothiolane-2-Carboxylic Acid
A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. 1,1-Dioxothiolane-2-carboxylic acid possesses a unique combination of functional groups that influence its interaction with different solvents.
| Property | Value/Description | Source |
| Molecular Formula | C₅H₈O₄S | [1] |
| Molecular Weight | 164.18 g/mol | [1] |
| Structure | A five-membered saturated ring containing a sulfone group, with a carboxylic acid group attached to the carbon adjacent to the sulfur atom. | [1] |
| Hydrogen Bond Donor Count | 1 (from the carboxylic acid's hydroxyl group) | [1] |
| Hydrogen Bond Acceptor Count | 4 (from the two oxygen atoms of the sulfone group and the two oxygen atoms of the carboxylic acid group) | [1] |
| Computed XLogP3-AA | -0.3 | [1] |
The low XLogP3-AA value suggests a relatively high degree of hydrophilicity. The presence of both hydrogen bond donor and multiple acceptor sites indicates a strong potential for interaction with polar and protic solvents. The sulfone group is highly polar and contributes significantly to the molecule's overall polarity.
Theoretical Solubility Profile: A "Like Dissolves Like" Perspective
The fundamental principle of "like dissolves like" provides a strong framework for predicting the qualitative solubility of 1,1-dioxothiolane-2-carboxylic acid in various organic solvents.[2] This principle is based on the idea that substances with similar intermolecular forces are more likely to be miscible.
Expected Solubility Trends:
-
High Solubility: In highly polar, protic solvents such as methanol and ethanol, strong hydrogen bonding interactions between the solvent and both the carboxylic acid and sulfone groups of the solute are expected to lead to high solubility. Polar aprotic solvents like acetone and ethyl acetate, which can act as hydrogen bond acceptors, are also anticipated to be effective solvents.
-
Moderate Solubility: In solvents of intermediate polarity, such as dichloromethane, some degree of solubility is expected, although likely less than in highly polar solvents.
-
Low to Negligible Solubility: In nonpolar solvents like toluene and hexane, the significant mismatch in polarity between the highly polar solute and the nonpolar solvent will likely result in very low solubility.
It is important to note that these are qualitative predictions. Factors such as temperature and the crystalline structure of the solid can significantly influence the quantitative solubility.[3]
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 1,1-dioxothiolane-2-carboxylic acid in a range of organic solvents.
Materials and Equipment:
-
1,1-Dioxothiolane-2-carboxylic acid (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg or better)
-
Vials with screw caps
-
Constant temperature incubator/shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
Experimental Workflow:
Caption: Experimental workflow for solubility determination.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 1,1-dioxothiolane-2-carboxylic acid into a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
To each vial, add a precise volume of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker or water bath.
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the dissolution process has reached equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical to avoid disturbing the solid phase.
-
Immediately filter the aliquot through a chemically compatible syringe filter into a clean, dry vial. This step removes any remaining microscopic solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC).
-
Analyze the diluted sample using a pre-validated HPLC method (or other quantitative technique) to determine the concentration of 1,1-dioxothiolane-2-carboxylic acid.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.
-
Perform each measurement in triplicate to ensure the reproducibility and statistical validity of the results.
-
Predictive Models: An Introduction to Hansen Solubility Parameters
For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful theoretical framework.[4] This model decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from London dispersion forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The principle behind HSP is that substances with similar HSP values are more likely to be soluble in one another.[4] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility.
While the HSP values for many common organic solvents are readily available, the HSP for 1,1-dioxothiolane-2-carboxylic acid are not published. However, they can be determined experimentally by observing the solubility of the compound in a range of solvents with known HSPs.
Caption: Logical flow for predicting solubility using Hansen Parameters.
Conclusion
This technical guide provides a multifaceted approach to understanding the solubility of 1,1-dioxothiolane-2-carboxylic acid in organic solvents. By integrating theoretical principles with a detailed, actionable experimental protocol, researchers and drug development professionals are equipped with the necessary tools to both predict and quantitatively determine this critical physicochemical property. The exploration of advanced predictive models like Hansen Solubility Parameters further empowers users to make more informed decisions in solvent selection for synthesis, purification, and formulation. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful translation of chemical entities into tangible scientific and therapeutic advancements.
References
-
PubChem. 1,1-Dioxo-1lambda6-thiolane-2-carboxylic acid. National Center for Biotechnology Information. [Link]
- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
-
Wikipedia. Hansen solubility parameter. [Link]
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Abbott, S. HSP for Beginners. Hansen Solubility Parameters. [Link]
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- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
thermal stability of cyclic sulfone carboxylic acids
An In-Depth Technical Guide to the Thermal Stability of Cyclic Sulfone Carboxylic Acids
Foreword
In the landscape of modern drug discovery, the cyclic sulfone moiety has emerged as a critical pharmacophore.[1][2][3] Its role as a polar, conformationally constrained scaffold that can act as a bioisostere for ketones or carboxylic acids makes it invaluable for enhancing molecular interactions with biological targets.[2][3] When combined with a carboxylic acid group—essential for modulating solubility and providing a key interaction point—we get a class of compounds with immense therapeutic potential. However, the successful transition of these molecules from discovery to a viable drug product is critically dependent on their physicochemical properties, paramount among which is thermal stability.
This guide provides a comprehensive exploration of the . We will move beyond mere data reporting to delve into the underlying mechanisms of decomposition, the structural factors that govern stability, and the robust analytical methodologies required for accurate characterization. The insights presented here are designed to empower researchers, scientists, and drug development professionals to make informed decisions throughout the development lifecycle, from lead optimization to formulation and manufacturing.
The Fundamentals of Decomposition: A Tale of Two Moieties
The thermal stability of a cyclic sulfone carboxylic acid is not governed by a single decomposition event but rather by the interplay and potential competition between the degradation pathways of its two core functional groups: the cyclic sulfone and the carboxylic acid.
The Cyclic Sulfone Core: SO₂ Extrusion
The defining thermal decomposition pathway for many cyclic sulfones is the elimination of sulfur dioxide (SO₂), a process known as desulfonylation.[4] The facility of this reaction is highly dependent on the ring structure. Studies have consistently shown that five-membered cyclic sulfones (sulfolanes) are significantly less thermally stable than their acyclic or six-membered counterparts.[5][6][7] The onset of thermal decomposition for these five-membered rings often occurs below 300°C, whereas acyclic and aromatic sulfones can be stable to over 350°C.[5][6]
The mechanism is believed to proceed via homolytic cleavage of a carbon-sulfur bond to form a diradical intermediate, which then readily loses SO₂.[4] The relief of ring strain in the five-membered ring provides a strong thermodynamic driving force for this process.
The Carboxylic Acid Arm: Decarboxylation
Carboxylic acids primarily decompose via decarboxylation—the loss of carbon dioxide (CO₂). This process typically occurs at elevated temperatures, with the exact temperature depending on the molecular structure.[8] The thermal decomposition of a carboxylic acid adsorbed on a surface, for instance, has been shown to occur between 227°C and 377°C (500-650 K), proceeding by the elimination of CO₂ and leaving a hydrocarbon fragment.[8] For poly(ether sulfone) copolymers, the decarboxylation process is observed as the initial step in their thermal degradation.[9]
For the molecules , the crucial question is: which process occurs first, or do they occur concurrently? The answer dictates the nature of the degradation products and the overall stability profile.
Key Factors Governing Thermal Stability
A molecule's susceptibility to thermal degradation is not an arbitrary property. It is dictated by a precise set of structural and electronic factors. Understanding these allows for the rational design of more robust drug candidates.
-
Ring Size: As established, five-membered sulfone rings are inherently less stable than six-membered (thiane 1,1-dioxide) or seven-membered rings due to greater ring strain, which facilitates SO₂ extrusion.[5][6]
-
Substituents: The electronic nature of substituents on the cyclic backbone plays a significant role. Electron-withdrawing groups can influence the stability of the C-S bonds, potentially altering the decomposition onset temperature. For other heterocyclic compounds, the introduction of halogen substituents has been shown to significantly increase thermal stability.[10]
-
Position of the Carboxylic Acid: The proximity of the electron-withdrawing carboxylic acid group to the sulfone moiety can influence the electronic environment of the ring and, consequently, its stability. Steric hindrance between the two groups can also introduce strain that may lower the decomposition temperature.
-
Aromatic Fusion: Fusing the cyclic sulfone with an aromatic ring, as seen in structures like thianaphthene 1,1-dioxide, generally increases thermal stability.[5][7] The delocalized π-system of the aromatic ring provides additional stability to the overall structure, making C-S bond cleavage less favorable.
The interplay of these factors is visually summarized in the diagram below.
Caption: Logical relationship of structural factors to overall thermal stability.
Experimental Assessment: A Validated Workflow
To characterize the thermal stability of these compounds, a multi-technique approach is essential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of this evaluation.
Caption: A validated workflow for comprehensive thermal stability analysis.
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing a clear profile of decomposition events.[11]
Objective: To determine the onset temperature of decomposition (T_onset) and the mass loss associated with each degradation step.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the cyclic sulfone carboxylic acid into a clean alumina or platinum crucible.[5] A consistent sample mass and particle size are crucial for reproducibility.
-
Atmosphere: Place the crucible in the TGA furnace. Purge the system with high-purity nitrogen at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.[5][11] Causality: An inert atmosphere is critical to study the inherent thermal stability and prevent oxidative decomposition, which is a different chemical process.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min or 20°C/min.[5][12] Causality: A linear heating rate ensures that the decomposition events are well-resolved and allows for kinetic analysis if required.
-
Data Analysis: Plot the sample mass (%) versus temperature. Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs (T₅%).[10] Identify the temperature of maximum decomposition rate from the first derivative of the TGA curve (DTG curve).
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It identifies thermal events like melting, crystallization, and decomposition.[13][14][15]
Objective: To identify the melting point (T_m), enthalpy of fusion (ΔH_f), and the temperature and nature (endothermic/exothermic) of decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference. Causality: Hermetic sealing prevents mass loss due to sublimation before decomposition, which would interfere with the heat flow measurement.
-
Atmosphere: Place the sample and reference pans into the DSC cell. Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min).
-
Temperature Program: Use a heating rate identical to the TGA experiment (e.g., 10°C/min) to allow for direct correlation of events. Heat from ambient to a temperature beyond the final decomposition observed in TGA.
-
Data Analysis: Plot the heat flow (mW) versus temperature.
-
Identify the sharp, endothermic peak corresponding to melting (T_m). Integrate this peak to determine the enthalpy of fusion (ΔH_f).
-
Observe any broad exothermic or sharp endothermic/exothermic events following the melt that correspond to the decomposition temperatures identified by TGA. An exothermic peak often indicates decomposition.
-
Data Interpretation & Case Study
Let's consider a hypothetical series of compounds to illustrate how structural changes impact thermal stability, as determined by TGA and DSC.
Table 1: Thermal Properties of Hypothetical Cyclic Sulfone Carboxylic Acids
| Compound ID | Structure | Ring Size | T_m (°C) [DSC] | T₅% Onset (°C) [TGA] | Major Mass Loss Step (°C) [TGA] | % Mass Loss | Probable Evolved Gas |
| CSCA-1 | Sulfolane-3-carboxylic acid | 5-membered | 135 | 245 | 240-290 | ~28% | SO₂ |
| CSCA-2 | Thiane-1,1-dioxide-4-carboxylic acid | 6-membered | 188 | 310 | 305-360 | ~25% | SO₂ |
| CSCA-3 | 4-Chloro-sulfolane-3-carboxylic acid | 5-membered | 152 | 275 | 270-320 | ~24% | SO₂ |
| CSCA-4 | Benzo[b]thiophene-1,1-dioxide-3-carboxylic acid | 5-membered, fused | 255 | 340 | >350 | - | Higher Stability |
Analysis:
-
Effect of Ring Size (CSCA-1 vs. CSCA-2): The six-membered ring in CSCA-2 exhibits a significantly higher decomposition onset (310°C) compared to the five-membered ring in CSCA-1 (245°C). This directly supports the principle that reduced ring strain in the six-membered ring enhances thermal stability.[5][6]
-
Effect of Substituents (CSCA-1 vs. CSCA-3): The addition of an electron-withdrawing chlorine atom in CSCA-3 increases the decomposition onset by 30°C compared to the parent compound CSCA-1 , demonstrating the stabilizing effect of certain substituents.[10]
-
Effect of Aromatic Fusion (CSCA-1 vs. CSCA-4): Fusing the sulfolane ring to a benzene ring in CSCA-4 dramatically increases the melting point and pushes the decomposition temperature above 340°C, highlighting the powerful stabilizing effect of aromaticity.[5]
-
Mass Loss Correlation: The observed mass loss of ~24-28% in CSCA-1, -2, and -3 corresponds closely to the theoretical mass percentage of SO₂ in these molecules, strongly suggesting that desulfonylation is the primary initial decomposition pathway under these conditions.
Implications for Drug Development
The thermal stability data derived from these analyses are not merely academic. They have profound, practical implications:
-
Candidate Selection: In lead optimization, compounds with higher thermal stability may be prioritized, as they are likely to be more robust during processing and storage.
-
Formulation Strategy: A low decomposition temperature may preclude the use of heat-intensive processes like hot-melt extrusion or high-temperature drying.
-
Storage and Shelf-Life: The stability profile is a critical input for defining appropriate storage conditions (e.g., refrigeration vs. ambient) and for predicting the long-term shelf-life of both the active pharmaceutical ingredient (API) and the final drug product.
-
Process Safety: Understanding the decomposition temperature and whether the process is highly exothermic is vital for conducting process safety assessments and preventing runaway reactions during scale-up and manufacturing.
Conclusion
The is a multifaceted property governed by the delicate balance of ring strain, electronic effects, and the competing decomposition pathways of the sulfone and carboxylic acid moieties. A systematic evaluation using a combination of TGA and DSC provides the necessary data to understand this behavior. By interpreting this data within the framework of fundamental chemical principles, drug development professionals can proactively design more stable molecules, select appropriate manufacturing processes, and ensure the safety and efficacy of the final therapeutic agent. This rigorous, science-driven approach is indispensable for navigating the complex path from chemical entity to life-changing medicine.
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- Sulfone synthesis by oxid
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- Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO₃.
- Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ Macalester College.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2020).
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- Synthesis of Cyclic Sulfones by Ring-Closing Met
- Analytical Methods for Sulfur Determination in Glasses, Rocks, Minerals and Fluid Inclusions. (2012).
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- DESULFONYL
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- Preparation of Polylactic Acid/Modified Natto Composite Films and Property Evalu
- Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. (2017).
- Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2015). MDPI.
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- Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatis
- Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. (2018).
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- Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.
- Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone. (2018).
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- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Isolation, Determination and Analysis of Bioactive N
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A Proactive Safety and Handling Guide for 1,1-Dioxothiolane-2-Carboxylic Acid: An Evidence-Based Approach
Disclaimer: No specific Safety Data Sheet (SDS) for 1,1-dioxothiolane-2-carboxylic acid has been identified in publicly available databases. This guide is therefore constructed based on a scientific assessment of its constituent functional groups: the tetrahydrothiophene-1,1-dioxide (sulfolane) core and the carboxylic acid moiety. The information herein is intended for use by qualified researchers and drug development professionals and should be supplemented by a thorough risk assessment for the specific experimental conditions.
Introduction: A Hazard Analysis Based on Structural Analogs
1,1-Dioxothiolane-2-carboxylic acid is a molecule of interest in synthetic chemistry and drug development. Its structure combines a five-membered cyclic sulfone (a sulfolane derivative) with a carboxylic acid group at the 2-position. In the absence of direct safety data, a robust understanding of its potential hazards can be inferred by examining the known properties of these two key components.
-
The Sulfolane Core: The tetrahydrothiophene-1,1-dioxide ring is a stable, polar, and aprotic structure. The primary surrogate for this component is Sulfolane (CAS: 126-33-0), a well-characterized industrial solvent. Data from Sulfolane indicates potential for reproductive toxicity and harm if swallowed.[1][2]
-
The Carboxylic Acid Group: This functional group imparts acidic properties and is a common feature in a vast array of organic molecules. Generally, carboxylic acids can cause skin and eye irritation or burns, and their reactivity is well-understood.[3]
This guide synthesizes the known hazards of these analogs to provide a comprehensive framework for the safe handling, storage, and disposal of 1,1-dioxothiolane-2-carboxylic acid.
Hazard Identification and Classification: A Composite Profile
Based on the Globally Harmonized System (GHS) classifications of its structural analogs, 1,1-dioxothiolane-2-carboxylic acid should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity: Sulfolane is classified as harmful if swallowed.[2][4][5] Therefore, ingestion of 1,1-dioxothiolane-2-carboxylic acid may also be harmful.
-
Skin Corrosion/Irritation: Carboxylic acids are known to be irritating and potentially corrosive to the skin.[3]
-
Serious Eye Damage/Irritation: Both sulfolane and carboxylic acids can cause serious eye irritation.[1][3][6]
-
Reproductive Toxicity: Sulfolane is suspected of damaging fertility or the unborn child.[1][2] This is a critical consideration for all personnel of child-bearing potential.
Table 1: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
Exposure Controls and Personal Protection: A Hierarchy of Safeguards
A multi-layered approach to exposure control is essential. The hierarchy of controls, from most to least effective, should be implemented to minimize risk.
Caption: Hierarchy of controls for minimizing exposure.
Engineering Controls
-
Primary Containment: All handling of 1,1-dioxothiolane-2-carboxylic acid, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood or a glovebox to prevent inhalation of any dusts or aerosols.[6]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust systems.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the potential hazards, safe handling procedures, and emergency response protocols.
-
Access Restriction: Limit access to areas where the compound is stored and handled to authorized personnel only.
Personal Protective Equipment (PPE)
The final line of defense, PPE, is mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and change them frequently, especially if contact is suspected.[6]
-
Eye Protection: Chemical safety goggles are required at all times.[4] A face shield should be worn in situations with a higher risk of splashes.
-
Skin and Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities or tasks with a high splash potential, consider additional protective clothing.
-
Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge should be used.
Safe Handling and Storage: Preserving Integrity and Preventing Exposure
Handling
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[1]
-
Prevent Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.
-
Good Housekeeping: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling, even if gloves were worn.[1]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[6]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[3][7]
-
Security: Given the potential reproductive toxicity, store in a locked cabinet or a secure, restricted-access area.[1][2]
Emergency Procedures: A Plan for Every Contingency
Caption: General emergency response workflow.
Accidental Release Measures
-
Minor Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others and contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.[6]
-
Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
First-Aid Measures: Immediate and Effective Response
Immediate action is crucial in the event of an exposure.
Table 2: First-Aid Protocols
| Exposure Route | Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Toxicological Information: Understanding the Risks
The toxicological profile is inferred from its components.
-
Sulfolane: The primary concern is its potential as a reproductive toxicant.[2] It is also harmful if swallowed, with an oral LD50 in rats reported as 2006 mg/kg.[1]
-
Carboxylic Acids: The acidity of the COOH group is responsible for its irritant and corrosive properties.
-
Metabolism: While not specifically studied for this molecule, the sulfone group is generally stable in vivo. The carboxylic acid can undergo standard metabolic pathways. The overall toxicokinetics are unknown.
Disposal Considerations
-
Waste Management: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the sewer system or waterways.
-
Contaminated Packaging: Dispose of empty containers as unused product.
Conclusion: A Commitment to Safety
The handling of any novel chemical requires a proactive and informed approach to safety. While specific data for 1,1-dioxothiolane-2-carboxylic acid is not available, a thorough analysis of its structural components provides a strong basis for establishing safe laboratory practices. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the potential risks associated with this compound.
References
-
Sulfolane - Material Safety Data Sheet (MSDS). (2025, October 16). Retrieved January 21, 2026, from [Link]
-
Hemström, P., Holmgren, K. H., Hammarström, B. E., Larsson, A., & Östin, A. (2020). Identification and toxicological evaluation of cyclic sulfonium ion degradation products of sulphur mustard. Marine Environmental Research, 162, 105047. [Link]
-
Xu, H., et al. (2024). Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes. Archives of Toxicology, 98(1), 339-351. [Link]
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theoretical and computational studies of thiolane dioxides
An In-Depth Technical Guide to the Theoretical and Computational Analysis of Thiolane Dioxides for Researchers and Drug Developers
Foreword: From Nuisance to Novel Scaffold
For decades, the thiolane 1,1-dioxide, or sulfolane, core was primarily known in the industrial realm as a highly stable, dipolar aprotic solvent.[1][2][3] Its unique combination of high polarity, thermal stability, and inertness to strong acids and bases made it invaluable for extractive distillation and other demanding chemical processes.[1][3] However, the very properties that make it an excellent solvent—low reactivity and high solubility—have sparked a renaissance in its application within medicinal chemistry. As the drug discovery landscape increasingly seeks scaffolds that are non-planar, metabolically robust, and possess favorable physicochemical properties, the thiolane dioxide moiety has emerged as a compelling structural motif.
This guide moves beyond the classical view of sulfolane as a mere solvent. Instead, we will explore it as a versatile and tunable three-dimensional scaffold. We will delve into the computational and theoretical methodologies that are essential for understanding, predicting, and harnessing its properties for modern drug design. As a Senior Application Scientist, my goal is not to provide a rigid set of recipes, but to illuminate the causality behind the computational choices we make, enabling you to build self-validating, robust models that accelerate discovery. This document is structured to guide you through the static and dynamic characterization of these molecules, culminating in their practical application in rational drug design.
Part 1: The Static Picture - Quantum Chemical Approaches to Understanding the Thiolane Dioxide Core
Before we can understand how a molecule behaves in a dynamic biological environment, we must first characterize its intrinsic, time-independent properties. Quantum mechanics (QM) provides the theoretical foundation for this, allowing us to calculate the conformational preferences and electronic landscape of the thiolane dioxide ring with high fidelity.
The Conformational Landscape: Beyond Flatland
Unlike aromatic rings, the five-membered thiolane dioxide ring is non-planar and conformationally flexible. Its 3D structure is critical to how it presents its substituents for interaction with a biological target. The ring typically adopts one of two low-energy conformations: the Envelope (C_s symmetry) , where one atom is out of the plane of the other four, or the Twist (C_2 symmetry) , where two adjacent atoms are displaced on opposite sides of the plane.
The choice between these conformations, and the energy barrier to their interconversion, is highly sensitive to the substitution pattern on the ring. Computational methods are indispensable for mapping this potential energy surface.
Expert Insight: The decision to use a specific QM method is a trade-off between accuracy and computational cost. For an initial conformational search, a lower-level theory like molecular mechanics (e.g., with an MMFF94 force field) can rapidly generate many possible structures. However, for accurate final energy calculations, Density Functional Theory (DFT) is the gold standard. A common and well-validated approach involves using the B3LYP functional with a Pople-style basis set, such as 6-31G(d), for geometry optimization, followed by single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) for greater accuracy.
Caption: Fig. 1: Conformational interconversion pathway of the thiolane dioxide ring.
Electronic Structure and Reactivity
The sulfone group (SO₂) is a powerful electron-withdrawing feature, profoundly influencing the electronic properties of the entire molecule. This has several key implications for drug design:
-
Dipole Moment: Thiolane dioxides are highly polar, with a large dipole moment (sulfolane itself is ~4.7 D).[1][3] This enhances water solubility and the potential for strong dipole-dipole interactions with protein targets.
-
Hydrogen Bond Acceptance: The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, a critical feature for anchoring a ligand in a binding site.
-
Metabolic Stability: The sulfur atom is in its highest oxidation state (S(VI)), rendering the ring generally inert to oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.
DFT calculations are essential for visualizing and quantifying these electronic features. A Molecular Electrostatic Potential (MEP) map, for instance, provides an intuitive visualization of electron-rich (negative potential, typically around the sulfone oxygens) and electron-poor regions, guiding the design of favorable intermolecular interactions. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can provide insights into the molecule's susceptibility to certain chemical reactions.[4]
Protocol 1: DFT-Based Conformational and Electronic Analysis
This protocol outlines a self-validating workflow for characterizing a novel substituted thiolane dioxide using DFT.
Objective: To find the lowest energy conformer and analyze the electronic properties of 3-phenylthiolane 1,1-dioxide.
Step 1: Initial 3D Structure Generation
-
Use a molecular builder (e.g., Avogadro, ChemDraw) to sketch the molecule.
-
Generate an initial 3D conformation using a rapid, force-field-based energy minimization. This provides a reasonable starting point.
Step 2: Conformational Search (Coarse Graining)
-
Use a systematic or stochastic conformational search algorithm. For a five-membered ring, a systematic rotation of the two key dihedral angles is often sufficient.
-
For each generated conformer, perform a geometry optimization using a computationally inexpensive QM method (e.g., semi-empirical PM7 or a minimal basis set DFT).
-
Trustworthiness Check: Cluster the resulting geometries by RMSD and rank them by energy to identify unique low-energy candidates.
Step 3: High-Accuracy Geometry Optimization and Frequency Calculation
-
Take the top 3-5 unique conformers from Step 2.
-
Perform a full geometry optimization using a robust DFT method (e.g., B3LYP/6-31G(d)).
-
Trustworthiness Check: After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. A single imaginary frequency indicates a transition state.
Step 4: Final Energy Calculation
-
On the optimized geometries from Step 3, perform a single-point energy calculation with a larger, more accurate basis set and potentially a different functional (e.g., M06-2X/6-311+G(d,p)) to refine the relative energy rankings.
Step 5: Electronic Property Analysis
-
Using the final, lowest-energy wavefunction, calculate and visualize:
-
Molecular Electrostatic Potential (MEP) map.
-
Frontier Molecular Orbitals (HOMO/LUMO).
-
Natural Bond Orbital (NBO) analysis to obtain atomic charges.
-
Caption: Fig. 2: Workflow for DFT analysis of a substituted thiolane dioxide.
Part 2: The Dynamic Picture - Molecular Dynamics Simulations
While QM gives us a precise picture of static, isolated molecules, biological reality is a warm, dynamic, and solvated environment. Molecular Dynamics (MD) simulations bridge this gap by modeling the atom-by-atom movement of a system over time, providing invaluable insights into how thiolane dioxide-containing ligands behave and interact in a cellular context.[5]
Why MD is Crucial for Thiolane Dioxides
MD simulations are particularly important for flexible scaffolds like thiolane dioxides for three reasons:
-
Conformational Dynamics: MD reveals how the ring flexes and converts between its preferred conformations in solution and how this is influenced by interactions with a protein.[6] A ligand may bind in a higher-energy conformation, and MD can help quantify this "strain energy."
-
Solvation Effects: The explicit inclusion of water molecules in an MD simulation provides a realistic model of solvation. It allows us to see how water molecules organize around the polar sulfone group and hydrophobic substituents, which is critical for understanding solubility and the hydrophobic effect in binding.
-
Binding Stability and Kinetics: Docking provides a static snapshot of a potential binding pose. MD simulation, started from this docked pose, tests its stability.[7] If the ligand remains stably bound over tens or hundreds of nanoseconds, it increases confidence in the pose. MD can also reveal alternative binding modes and provide data for more advanced binding free energy calculations.
Protocol 2: MD Simulation of a Ligand-Protein Complex
This protocol outlines the key steps for assessing the stability of a thiolane dioxide-based inhibitor docked into a kinase binding site.
Objective: To evaluate the conformational stability of the ligand and its interactions within the binding pocket over a 100 ns simulation.
Step 1: System Preparation
-
Input: A docked pose of the ligand-protein complex.
-
Force Field Assignment: Assign a molecular mechanics force field to the system. Standard protein force fields (e.g., AMBER, CHARMM) are used for the protein. The ligand requires custom parameterization, often generated using tools like Antechamber or CGenFF.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
Step 2: Energy Minimization
-
Perform a series of energy minimization steps to relax the system and remove any steric clashes introduced during preparation. Typically, the protein backbone is first restrained, then the side chains, and finally the whole system is allowed to relax.
Step 3: System Equilibration
-
NVT Ensemble (Heating): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the system to achieve the correct kinetic energy distribution.
-
NPT Ensemble (Density): Switch to an ensemble with constant pressure. Run for several nanoseconds until the system's density and pressure stabilize.
-
Trustworthiness Check: Monitor the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms, as well as system temperature, pressure, and density. The system is equilibrated when these properties reach a stable plateau.
Step 4: Production MD
-
Once equilibrated, run the simulation for the desired length (e.g., 100-500 ns), saving the coordinates (trajectory) at regular intervals (e.g., every 100 ps).
Step 5: Trajectory Analysis
-
Stability: Calculate and plot the RMSD of the ligand relative to the protein binding site to quantify its stability.
-
Flexibility: Calculate the Root Mean Square Fluctuation (RMSF) of the ligand atoms to identify which parts are most mobile.
-
Interactions: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and water-mediated interactions between the ligand and the protein.
Summarizing Quantitative Data
Computational studies generate vast amounts of data. Presenting this clearly is essential. For instance, comparing the predicted properties of various fluorinated sulfolane derivatives for electrochemical applications can be effectively summarized in a table.[4][8]
| Compound | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | Predicted Dielectric Constant (εr) |
| Sulfolane | 4.72 | -8.5 | 1.2 | 43.4 |
| 3-Fluoro-sulfolane | 5.10 | -8.7 | 0.9 | 55.2 |
| 2,2-Difluoro-sulfolane | 3.95 | -8.9 | 1.0 | 38.1 |
| Perfluoro-sulfolane | 1.80 | -9.8 | 0.5 | 15.3 |
| (Note: Data is representative and synthesized from trends discussed in cited literature for illustrative purposes.) |
Part 3: Applications in Rational Drug Design
The ultimate goal of these computational studies is to design better drugs, faster.[9][10] The insights gained from QM and MD directly inform several key stages of the drug discovery pipeline.[11]
Thiolane Dioxides as Bioisosteres
The thiolane dioxide scaffold can act as a non-classical bioisostere for other chemical groups. Its 3D shape and hydrogen bonding capacity can mimic moieties like a substituted phenyl ring, a pyrrolidinone, or other five-membered heterocycles, but with a profoundly different physicochemical and metabolic profile. Computational analysis is the primary tool to validate such a bioisosteric replacement. By overlaying the MEP maps and comparing the conformational energy penalties of the original ligand and its thiolane dioxide-containing analog, a medicinal chemist can make a rational decision before committing to synthesis.
A Case Study Workflow: Designing a Kinase Inhibitor
The following workflow illustrates how these computational techniques are integrated into a cohesive drug design campaign.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Molecular dynamics simulations reveal the selectivity mechanism of structurally similar agonists to TLR7 and TLR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
using 1,1-dioxothiolane-2-carboxylic acid as an electrolyte additive for lithium-ion batteries
Application Note & Protocol
Topic: Leveraging 1,3,2-Dioxathiolane-2,2-Dioxide (DTD) as a High-Performance Electrolyte Additive for Lithium-Ion Batteries
Audience: Researchers, scientists, and battery development professionals.
Note to the Reader: Initial inquiries into "1,1-dioxothiolane-2-carboxylic acid" as a lithium-ion battery electrolyte additive did not yield sufficient scientific literature to produce a robust and reliable application note. It is likely that this compound is not commonly used or studied in this context. However, the closely related and structurally similar compound, 1,3,2-dioxathiolane-2,2-dioxide (DTD) , also known as ethylene sulfate, is a well-researched and highly effective film-forming additive. This document has been expertly curated to provide a comprehensive guide on the application and protocols for DTD, which we believe will serve the intended scientific purpose of the original query.
Introduction: The Critical Role of the Solid Electrolyte Interphase (SEI)
The performance, lifespan, and safety of lithium-ion batteries are intrinsically linked to the quality of the Solid Electrolyte Interphase (SEI). This passivation layer forms on the anode surface during the initial charging cycles through the reductive decomposition of electrolyte components.[1] An ideal SEI should be electronically insulating but ionically conductive, preventing further electrolyte decomposition while allowing for efficient Li⁺ transport.
Standard carbonate-based electrolytes, while widely used, can form unstable SEI layers, leading to continuous electrolyte consumption, impedance growth, and capacity fade. This is particularly problematic with high-capacity anodes like silicon and in systems using propylene carbonate (PC), which can co-intercalate into graphite, causing exfoliation. The introduction of functional electrolyte additives is a cost-effective and powerful strategy to engineer a more robust and stable SEI.[2]
1,3,2-Dioxathiolane-2,2-dioxide (DTD) is a cyclic sulfate that has emerged as a premier SEI-forming additive.[3] Due to its high reduction potential relative to common carbonate solvents, DTD preferentially decomposes on the anode surface, creating a stable, sulfate-rich SEI.[4] This application note provides a detailed overview of the mechanism, benefits, and practical protocols for utilizing DTD to enhance the performance of lithium-ion batteries.
Mechanism of Action: Engineering a Superior SEI with DTD
The efficacy of DTD lies in its electrochemical properties and the resulting chemical composition of the SEI. There are two primary aspects to its mechanism of action:
Anode Passivation and SEI Formation
DTD possesses a higher reduction potential (around 1.4 V vs. Li/Li⁺) compared to cyclic carbonates like ethylene carbonate (EC).[4] This means that during the first charge, DTD is electrochemically reduced on the anode surface before the bulk solvent. This preferential decomposition leads to the formation of a stable, thin, and uniform SEI layer.[5][6]
The decomposition of DTD is believed to proceed via a ring-opening reaction, forming lithium sulfite (Li₂SO₃) and other organosulfur species. These sulfur-containing components are key to the enhanced properties of the SEI, providing:
-
Improved Stability: The resulting SEI is mechanically robust and less soluble in the electrolyte, effectively suppressing the continuous decomposition of the electrolyte over repeated cycles.[7]
-
Reduced Impedance: A stable and thin SEI layer formed by DTD can lead to lower interfacial resistance, facilitating better Li⁺ kinetics.[7]
-
Suppression of Dendrite Growth: In lithium metal batteries, DTD helps to create a more uniform Li⁺ deposition, which mitigates the formation of dangerous lithium dendrites.[8]
Solvation Shell Modification
Beyond its role in SEI formation, DTD can also influence the Li-ion solvation structure within the electrolyte.[8][9] By participating in the Li⁺ solvation sheath, DTD can alter the desolvation energy barrier at the electrode-electrolyte interface. This modification can lead to more favorable Li⁺ transport and deposition kinetics, further contributing to improved battery performance.[8]
Caption: Mechanism of SEI formation with and without DTD additive.
Performance Enhancements with DTD
The incorporation of DTD into standard lithium-ion battery electrolytes leads to significant and measurable improvements in electrochemical performance.
| Performance Metric | Observation without DTD | Improvement with DTD (Typical Range) | Rationale |
| First Cycle Coulombic Efficiency (ICE) | Lower ICE due to excessive SEI formation and solvent decomposition. | Increased ICE (e.g., from ~26% to ~76% in K-metal cells, similar trends in Li-ion).[10] | DTD forms a more efficient passivation layer, consuming less charge during the initial formation cycle.[8] |
| Cycling Stability/Capacity Retention | Gradual capacity fade over cycles. | Significant improvement in long-term cycling stability and capacity retention.[2] | The stable SEI prevents continuous electrolyte degradation and loss of active lithium.[11] |
| Rate Capability | Performance drops significantly at higher C-rates. | Maintained or improved capacity at higher charge/discharge rates. | A thinner, more ionically conductive SEI reduces impedance, allowing for faster Li⁺ transport.[7] |
| High-Temperature Performance | Accelerated capacity fade and gas generation at elevated temperatures. | Enhanced stability and reduced gassing during high-temperature cycling and storage.[2] | The robust, thermally stable SEI suppresses side reactions that are exacerbated by heat. |
| Impedance | Steady increase in cell impedance over cycling. | Lower and more stable cell impedance throughout the battery's life.[4] | The stable SEI layer prevents the buildup of resistive decomposition byproducts. |
Experimental Protocols
The following protocols provide a step-by-step guide for the effective use of DTD as an electrolyte additive in a research and development setting. All procedures involving electrolytes and cell components should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 1: Electrolyte Preparation
Causality: The concentration of DTD is critical. Too little may not form a complete SEI, while too much can lead to increased initial impedance or other detrimental effects. A concentration of 1-5 wt% is typically effective.[8]
Materials:
-
Battery-grade electrolyte solvent (e.g., EC:DMC 1:1 v/v)
-
Lithium salt (e.g., LiPF₆)
-
1,3,2-Dioxathiolane-2,2-dioxide (DTD), battery grade (≥99.9%)
-
Precision balance, volumetric flasks, magnetic stirrer
Procedure:
-
Prepare the Base Electrolyte: In the glovebox, prepare the base electrolyte by dissolving the lithium salt in the solvent mixture to the desired molarity (e.g., 1.0 M LiPF₆). For example, to prepare 50 mL of 1.0 M LiPF₆ in EC:DMC, add the appropriate mass of LiPF₆ to the solvent in a volumetric flask and stir until fully dissolved.
-
Calculate DTD Mass: Determine the required mass of DTD for the desired weight percentage. For example, to prepare 20 g of electrolyte with 2 wt% DTD:
-
Mass of DTD = 20 g * 0.02 = 0.4 g
-
Mass of base electrolyte = 20 g - 0.4 g = 19.6 g
-
-
Add DTD: Using a precision balance, weigh the calculated amount of DTD and add it to the base electrolyte.
-
Dissolve: Stir the mixture at room temperature for 1-2 hours or until the DTD is completely dissolved and the solution is homogeneous.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox. It is recommended to use the electrolyte within a few days of preparation.
Protocol 2: Coin Cell Assembly (CR2032)
Causality: A consistent and reproducible cell assembly process is crucial for accurately evaluating the effect of the additive. This protocol describes a standard assembly for a half-cell (e.g., Graphite vs. Li metal) to isolate the performance of the anode SEI.
Materials:
-
CR2032 coin cell components (casings, spacers, wave springs)
-
Anode (e.g., graphite-coated copper foil, 15 mm diameter)
-
Lithium metal counter/reference electrode (16 mm diameter)
-
Separator (e.g., Celgard 2325, 19 mm diameter)
-
Electrolyte with and without DTD (for control and experimental cells)
-
Micropipette, tweezers, crimping machine
Procedure:
-
Place the negative cap of the coin cell on the assembly base.
-
Place a spacer into the cap.
-
Dispense the anode onto the center of the spacer.
-
Using a micropipette, add a controlled amount of electrolyte (e.g., 20 µL) onto the anode surface, ensuring it is fully wetted.
-
Carefully place the separator on top of the wetted anode.
-
Add another small drop of electrolyte (e.g., 10 µL) to the center of the separator.
-
Place the lithium metal disk on the separator.
-
Add a spacer on top of the lithium metal, followed by the wave spring.
-
Carefully place the positive cell cap on top.
-
Transfer the assembly to the crimping machine and apply pressure to seal the cell.
-
Clean the exterior of the cell and let it rest for at least 12 hours before testing to ensure complete electrolyte wetting.
Protocol 3: Electrochemical Testing
Causality: A structured testing regime is necessary to evaluate the key performance metrics influenced by DTD. This includes a formation step to build the SEI, followed by cycling and rate capability tests.
Equipment:
-
Multi-channel battery cycler
Procedure:
-
Formation Cycles:
-
Purpose: To form the initial SEI in a controlled manner.
-
Protocol: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles between the appropriate voltage limits (e.g., 0.01 V to 1.5 V for a graphite/Li half-cell). Record the coulombic efficiency of these initial cycles.
-
-
Cycling Performance:
-
Purpose: To evaluate long-term stability.
-
Protocol: Cycle the cell at a moderate C-rate (e.g., C/2) for an extended number of cycles (e.g., 100-500 cycles). Plot the discharge capacity and coulombic efficiency versus the cycle number.
-
-
Rate Capability:
-
Purpose: To assess performance under high power demands.
-
Protocol: Cycle the cell for 5-10 cycles at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C), followed by a return to a low C-rate (e.g., C/10) to check for capacity recovery.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To measure the impedance of the cell, which is related to the resistance of the SEI.
-
Protocol: Perform EIS measurements on the cell before cycling, after formation, and at various intervals during the long-term cycling test. A typical frequency range is 100 kHz to 10 mHz.
-
Caption: Standard experimental workflow for evaluating DTD additive.
Conclusion
1,3,2-Dioxathiolane-2,2-dioxide (DTD) is a highly effective electrolyte additive for enhancing the performance and longevity of lithium-ion batteries. Its ability to preferentially decompose and form a stable, low-impedance, sulfate-rich SEI on the anode surface addresses many of the fundamental degradation mechanisms inherent in standard electrolyte systems. By following the detailed protocols outlined in this guide, researchers can effectively leverage DTD to improve first-cycle efficiency, cycling stability, and rate capability, paving the way for more durable and high-performance energy storage solutions.
References
-
1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters.
-
(PDF) 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ResearchGate.
-
1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Publications.
-
1,3,2-Dioxathiolane 2,2-Dioxide as a Bifunctional Electrolyte Additive to Enhance the Stability of Lithium Metal Anodes. ACS Sustainable Chemistry & Engineering.
-
Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. MDPI.
-
Buy 1,3,2-Dioxathiolane 2,2-dioxide (EVT-289146). EvitaChem.
-
1,3,2-Dioxathiolane 2,2-dioxide | 1072-53-3. Benchchem.
-
1,3,2-dioxathiolane 2,2-dioxide(DTD). ANHUI MEISENBAO TECHNOLOGY CO., LTD.
-
DTD (1,3,2-Dioxathiolane-2,2-dioxide) ≥99.9% | SEI Film Stabilizer for Li-ion Batteries. Nanografi.
-
SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking of computational approaches. National Center for Biotechnology Information.
-
Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries. Chinese Journal of Applied Chemistry.
-
Analysis of the SEI role in the stabilization of the graphite... ResearchGate.
-
Electrochemical Study of Functional Additives for Li-Ion Batteries. ResearchGate.
-
Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations. Journal of Materials Chemistry A.
-
Characterization of SEI layer for Surface Modified Cathode of Lithium Secondary Battery Depending on Electrolyte Additives | Request PDF. ResearchGate.
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- 3. Buy 1,3,2-Dioxathiolane 2,2-dioxide (EVT-289146) | 1072-53-3 [evitachem.com]
- 4. Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries [yyhx.ciac.jl.cn]
- 5. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]
- 6. Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
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- 11. oneenergi.com [oneenergi.com]
protocol for the synthesis of 1,1-dioxothiolane-2-carboxylic acid from its precursors
An Application Note and Detailed Protocol for the Synthesis of 1,1-Dioxothiolane-2-Carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 1,1-dioxothiolane-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust and efficient method starting from the readily available precursor, thiolane-2-carboxylic acid. The synthetic strategy is centered on the direct oxidation of the thioether moiety to the corresponding sulfone using hydrogen peroxide in an acidic medium. This application note elaborates on the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, and outlines methods for purification and characterization of the final product. The information is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-documented synthetic method.
Introduction and Rationale
1,1-Dioxothiolane, commonly known as sulfolane, is a highly polar aprotic solvent with exceptional thermal and chemical stability.[1] Functionalized sulfolane derivatives, particularly those bearing a carboxylic acid group, are of significant interest as versatile intermediates. The sulfone group acts as a potent hydrogen bond acceptor and can impart desirable physicochemical properties such as increased solubility and metabolic stability to drug candidates. The carboxylic acid handle allows for further chemical modifications, making 1,1-dioxothiolane-2-carboxylic acid a key starting material for creating more complex molecular architectures.
The presented protocol is based on the well-established oxidation of sulfides.[2] The direct oxidation of the precursor, thiolane-2-carboxylic acid, offers a straightforward and high-yielding route to the target compound. The chosen oxidant system, hydrogen peroxide in acetic acid, generates peracetic acid in situ, which is a powerful yet controllable oxidizing agent capable of converting sulfides directly to sulfones, often bypassing the stable sulfoxide intermediate.[3] This method is favored for its operational simplicity, the use of inexpensive and relatively safe reagents, and the generation of water as the primary byproduct.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step oxidation of the sulfur atom in the thiolane ring.
Overall Reaction: Thiolane-2-carboxylic acid → 1,1-Dioxothiolane-2-carboxylic acid
The mechanism involves the in situ formation of peracetic acid from the reaction between hydrogen peroxide and acetic acid. The sulfide (a nucleophile) attacks the electrophilic oxygen of the peracetic acid. This process occurs twice: first, to form the intermediate sulfoxide, and a second time to oxidize the sulfoxide to the final sulfone product. The electron-withdrawing nature of the sulfoxide group in the intermediate makes the second oxidation step generally faster than the first under these conditions.
Caption: Oxidative pathway from sulfide to sulfone via a sulfoxide intermediate.
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Purity | Supplier (Example) |
| Thiolane-2-carboxylic acid | Reagent | ≥97% | Sigma-Aldrich |
| Hydrogen Peroxide | ACS | 30% (w/w) in H₂O | Fisher Scientific |
| Glacial Acetic Acid | ACS | ≥99.7% | VWR |
| Ethyl Acetate | ACS | ≥99.5% | EMD Millipore |
| Sodium Thiosulfate | ACS | ≥98% | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | Reagent | ≥97% | Alfa Aesar |
| Deionized Water | - | - | In-house |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and filter flask
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol outlines the synthesis on a 10-gram scale. Adjustments may be necessary for different scales.
Reaction Setup
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel.
-
Place the flask in a heating mantle on a magnetic stirrer in a well-ventilated fume hood.
-
Charge the flask with thiolane-2-carboxylic acid (10.0 g, 75.6 mmol) and glacial acetic acid (100 mL) .
-
Stir the mixture at room temperature until the starting material is fully dissolved.
Oxidation Procedure
-
Begin heating the solution to 40 °C .
-
Once the temperature has stabilized, add 30% hydrogen peroxide (17.2 mL, 169 mmol, 2.2 eq.) dropwise via the dropping funnel over a period of 30-45 minutes.
-
Causality Note: A slow, controlled addition is crucial to manage the exothermic nature of the oxidation and prevent a dangerous temperature runaway.
-
-
After the addition is complete, slowly heat the reaction mixture to 75-80 °C .
-
Maintain the reaction at this temperature, stirring vigorously, for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 70:30 Ethyl Acetate:Hexanes with 1% acetic acid). The product spot should be significantly more polar than the starting material. The reaction is complete when the starting material spot is no longer visible.
Work-up and Isolation
-
Cool the reaction mixture to room temperature using an ice-water bath.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred, cold (0 °C) saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~150 mL) .
-
Trustworthiness Note: This step is critical for safety. It quenches any unreacted hydrogen peroxide and peracetic acid, which are potent and potentially explosive oxidizers upon concentration. The quenching process is exothermic; maintain cooling.
-
-
Continue stirring for 30 minutes until a starch-iodide test paper shows a negative result for peroxides.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL) .
-
Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine, 1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a white to off-white solid.
Purification
-
The crude solid product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to facilitate complete crystallization.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization Data
| Property | Expected Value |
| Appearance | White crystalline solid |
| Yield | 80-90% |
| Melting Point | 98-101 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.5-11.5 (br s, 1H, COOH), 4.2-4.3 (m, 1H, CH-COOH), 3.2-3.4 (m, 2H, CH₂SO₂), 2.4-2.7 (m, 4H, CH₂CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 175.1 (C=O), 61.8 (CH-COOH), 51.5 (CH₂SO₂), 27.3 (CH₂), 21.9 (CH₂) |
| IR (ATR, cm⁻¹) | 2950-3100 (O-H stretch), 1710 (C=O stretch), 1315 (S=O asym stretch), 1120 (S=O sym stretch) |
Synthetic Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Safety Precautions
-
Hydrogen Peroxide (30%): Strong oxidizer and can cause severe skin burns. Avoid contact with combustible materials.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye damage.
-
Peracetic Acid (in situ): The reaction generates peracetic acid, which is a strong, unstable oxidizer. Never allow the reaction temperature to exceed the recommended limit.
-
All operations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
References
-
Onwumere, F. C., & Chinonye, I. I. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of sulfones by oxidation. Retrieved from [Link]
-
Ali, M. H., & Emsley, J. W. (2007). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfoxides by oxidation. Retrieved from [Link]
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1,1-dioxothiolane-2-carboxylic acid as a monomer in polymer synthesis
Application Note & Protocol Guide
Topic: 1,1-Dioxothiolane-2-Carboxylic Acid: A Versatile Monomer for Advanced Polymer Synthesis in Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
The convergence of materials science and pharmacology has created a demand for novel polymers with precise functional characteristics. Polysulfones are a class of high-performance thermoplastics recognized for their exceptional thermal stability, chemical resistance, and biocompatibility, making them ideal candidates for medical devices and drug delivery systems.[1][2][3][4] This guide introduces 1,1-dioxothiolane-2-carboxylic acid, a unique monomer that combines the robust sulfone backbone with a reactive carboxylic acid moiety.[5] We present a detailed exploration of its potential in polymer synthesis, proposing two primary polymerization pathways: radical ring-opening polymerization (rROP) to create a linear polysulfone with pendant carboxyl groups, and condensation polymerization to form polyesters with cyclic sulfone side chains. These protocols are designed to provide researchers with a foundational methodology for synthesizing advanced, functionalizable polymers tailored for drug conjugation, controlled release systems, and biocompatible coatings.
Monomer Analysis: The Strategic Advantage of 1,1-Dioxothiolane-2-Carboxylic Acid
The efficacy of 1,1-dioxothiolane-2-carboxylic acid as a monomer stems from the synergistic properties of its two key functional components: the sulfolane ring and the carboxylic acid group.
-
The Sulfone Group (1,1-Dioxothiolane): The five-membered ring containing a sulfone group (SO₂) is the cornerstone of the monomer's utility. Polysulfones are known for their high bond dissociation energies, which impart remarkable resistance to hydrolytic and thermal degradation.[2] This inherent stability is critical for applications requiring sterilization or long-term exposure to physiological conditions.[3][6] Furthermore, the sulfone moiety can enhance the hydrophilicity and dispersibility of the resulting polymer, facilitating interaction with aqueous biological environments.[7]
-
The Carboxylic Acid Group (-COOH): The carboxylic acid at the 2-position provides a versatile chemical handle. This functional group is readily available for a wide range of post-polymerization modifications, most notably the covalent attachment of therapeutic agents, targeting ligands, or imaging probes through ester or amide linkages.[8][9] This feature is paramount in the design of sophisticated drug delivery systems where precise control over drug loading and release is essential.[10][11]
Proposed Polymerization Mechanisms and Workflows
Given the monomer's bifunctional nature, two primary polymerization strategies are proposed. The choice of method will dictate the final polymer architecture and its corresponding properties.
Mechanism 1: Radical Ring-Opening Polymerization (rROP)
The rROP mechanism is a powerful technique for converting cyclic monomers into linear polymers, often incorporating heteroatoms directly into the polymer backbone.[12][13] For cyclic sulfones, this pathway allows for the synthesis of poly(alkene sulfone)s.[14] We propose that 1,1-dioxothiolane-2-carboxylic acid can undergo rROP, yielding a novel polymer with a repeating sulfone unit in the main chain and a pendant carboxylic acid group.
Caption: Proposed mechanism for Radical Ring-Opening Polymerization (rROP).
Mechanism 2: Condensation Polymerization
Alternatively, the monomer can act as a dicarboxylic acid analogue in a condensation reaction with a diol. This well-established method produces polyesters, where a small molecule (typically water) is eliminated.[15][16] In this scenario, the sulfolane ring is not opened but remains as a pendant group on the polyester backbone. This approach is advantageous for tuning properties like solubility and thermal behavior by varying the diol co-monomer.
Caption: Mechanism for forming a polyester via condensation polymerization.
Experimental Protocol: Synthesis via Radical Ring-Opening Polymerization (rROP)
This protocol describes a proposed method for the homopolymerization of 1,1-dioxothiolane-2-carboxylic acid. The conditions are adapted from established procedures for the rROP of other cyclic monomers.[13][14]
Materials
-
1,1-Dioxothiolane-2-carboxylic acid (Monomer)
-
Azobisisobutyronitrile (AIBN) (Radical Initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
-
Diethyl ether (Precipitation solvent)
-
Methanol (Washing solvent)
-
Nitrogen gas (Inert atmosphere)
Equipment
-
Schlenk flask with a magnetic stir bar
-
Schlenk line or nitrogen manifold
-
Oil bath with temperature controller
-
Vacuum filtration apparatus (Büchner funnel)
-
Vacuum oven
Experimental Workflow
Caption: Step-by-step workflow for the rROP of the target monomer.
Procedure
-
Preparation: Add 1,1-dioxothiolane-2-carboxylic acid (e.g., 1.0 g, 6.09 mmol) and AIBN (e.g., 10.0 mg, 0.061 mmol, 1:100 initiator-to-monomer ratio) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvation: Under a nitrogen atmosphere, add anhydrous DMF (e.g., 6.0 mL to achieve a 1 M concentration) to the flask via a syringe. Stir the mixture until all solids are dissolved.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Reaction: After the final thaw, backfill the flask with nitrogen. Immerse the flask in a preheated oil bath set to 70°C.
-
Polymerization: Allow the reaction to proceed with vigorous stirring for 24 hours under a positive pressure of nitrogen. The solution may become more viscous as the polymer forms.
-
Isolation: After 24 hours, cool the reaction mixture to room temperature. Slowly drip the viscous polymer solution into a beaker containing a large excess of cold diethyl ether (e.g., 200 mL) while stirring. The polymer should precipitate as a white solid.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the solid polymer on the filter with fresh diethyl ether and then methanol to remove any unreacted monomer and initiator fragments.
-
Drying: Transfer the purified polymer to a vacuum oven and dry at 40°C overnight or until a constant weight is achieved.
Polymer Characterization: Expected Results
The synthesized polymer should be characterized using standard analytical techniques to confirm its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observation |
| ¹H NMR | Confirm polymer structure | Disappearance of monomer-specific protons and appearance of broad peaks corresponding to the polymer backbone. |
| FTIR | Identify functional groups | Persistence of the strong S=O stretch (~1320, 1120 cm⁻¹) and the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹). |
| GPC/SEC | Determine molecular weight (Mn, Mw) and polydispersity (Đ) | A monomodal distribution indicating successful polymerization. Mw can be controlled by adjusting the monomer/initiator ratio. |
| TGA | Assess thermal stability | High decomposition temperature (>250°C), characteristic of stable polysulfone backbones.[2] |
| DSC | Determine glass transition temperature (Tg) | A single Tg value, indicating an amorphous polymer structure. |
Applications in Drug Development and Biomedicine
The unique structure of the resulting polymer—a stable, hydrophilic backbone with readily accessible carboxylic acid groups—opens numerous possibilities in the biomedical field.
Drug Conjugation for Targeted Delivery
The pendant -COOH groups serve as ideal anchor points for covalently attaching drug molecules. This conjugation can improve the solubility of hydrophobic drugs, extend their circulation half-life, and enable targeted delivery by also attaching specific ligands.[10]
Caption: Covalent attachment of a drug to the polymer backbone.
-
Biocompatible Coatings: Polysulfones are widely used in medical devices like dialysis membranes due to their biocompatibility.[1][17] This polymer could be used to create hydrophilic and functionalizable coatings on implantable devices to improve biocompatibility and reduce fouling.
-
pH-Responsive Systems: The carboxylic acid groups provide a pH-responsive character. In environments with pH above their pKa, the groups will deprotonate, increasing the polymer's solubility and swelling, which can be exploited for triggered drug release in specific physiological locations.[11]
Conclusion
1,1-dioxothiolane-2-carboxylic acid is a highly promising monomer for the development of next-generation functional polymers. The protocols and concepts outlined in this guide provide a robust starting point for researchers to synthesize and explore novel polysulfone-based materials. The combination of a stable, hydrophilic backbone and a versatile chemical handle for bioconjugation positions these polymers as powerful tools for advancing drug delivery, tissue engineering, and medical device technology.
References
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Liechty, W. B., Kryscio, D. R., Slaughter, B. V., & Peppas, N. A. (2010). Polymers for Drug Delivery Systems. Annual Review of Chemical and Biomolecular Engineering, 1, 149-173. [Link]
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Szymańska, K., & Kruk, T. (2024). Polyethersulfone Polymer for Biomedical Applications and Biotechnology. International Journal of Molecular Sciences, 25(11), 5894. [Link]
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Ouchi, M., & Sawada, H. (2024). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Molecules, 29(23), 5433. [Link]
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1,1-Dioxo-1lambda6-thiolane-2-carboxylic acid | C5H8O4S | CID 284518. (n.d.). PubChem. [Link]
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Ma, S., & Jiang, J. (2001). A General and Efficient Synthesis of Cyclic Sulfones via Ring-Closing Metathesis. Organic Letters, 3(16), 2543-2546. [Link]
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Athipatla, V. (2023). Polysulfones and their applications. Journal of High School Science, 7(2). [Link]
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Li, Y., Wang, Y., & Li, G. (2024). Structural regulation of sulfone-decorated conjugated polymers for boosting photocatalysis. Journal of Materials Chemistry A. [Link]
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Scheme 1. Synthesis of carboxylic acid functionalized poly[2-(3-butenyl).... (n.d.). ResearchGate. [Link]
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Schotte, L., & Ström, H. (1956). The Preparation of 1,2-Dithiolane-4-carboxylic Acid. Acta Chemica Scandinavica, 10, 687-688. [Link]
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Pander, P., & Zadykowicz, B. (2024). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. [Link]
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Ouchi, M., & Sawada, H. (2025). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Materials (Basel), 18(5), 928. [Link]
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Shur, J., & Hanes, J. (2022). Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. Methods and Protocols, 5(4), 58. [Link]
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Feng, C., & Shi, Y. (2021). Modification of polysulfone and the biomedical application of modified polysulfone. Journal of Macromolecular Science, Part A, 59(4), 241-254. [Link]
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Onwumere, F. C., & Chinonye, I. I. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry, 12(6), 48-54. [Link]
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What are the Advantages of Polysulfone in Medical Devices?. (n.d.). Genesis Medical Plastics. [Link]
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Al-Majid, A. M., & El-Azzouny, M. A. (2023). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. Polymers, 15(19), 3959. [Link]
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Kostagiannou, A., & Pispas, S. (2023). A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer. Polymers, 15(11), 2533. [Link]
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Goti, G., & Dove, A. P. (2022). Recent advances in the ring-opening polymerization of sulfur-containing monomers. Polymer Chemistry, 13(36), 5143-5156. [Link]
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Synthesis and characterization of pendant carboxylic acid functional poly(lactic acid) and poly(lactic acid‐co‐glycolic acid) and their drug release behaviors. (n.d.). ResearchGate. [Link]
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Yavari, I., Ghazanfarpour-Darjani, M., Hossaini, Z., Sabbaghan, M., & Hosseini, N. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(06), 889-891. [Link]
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Polysulfones in Healthcare Applications. (n.d.). Foster Corporation. [Link]
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Cho, I., & Kim, J. B. (1995). New ring-opening polymerizations for copolymers having controlled microstructures. Macromolecular Symposia, 98(1), 811-822. [Link]
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Sulfone Polymers. (n.d.). Syensqo. [Link]
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S2.4.6 Formation of Condensation Polymers: Polyesters [HL IB CHEMISTRY]. (2011, December 4). YouTube. [Link]
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Condensation polymerisation. (n.d.). The Chemistry Journey - The Fuse School. [Link]
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Kairys, V., & Jasevičiūtė, L. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. International Journal of Molecular Sciences, 24(17), 13247. [Link]
- US3547948A - 4-amino-1,2-dithiolane-4-carboxylic acids - Google Patents. (n.d.). Google Patents.
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Application Notes and Protocols for the Functionalization of Polymers with 1,1-dioxothiolane-2-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Approach to Advanced Polymer Therapeutics
The strategic functionalization of polymers is a cornerstone of modern materials science, particularly in the realm of drug delivery and biomedical applications. The introduction of specific chemical moieties onto a polymer backbone can dramatically alter its physicochemical properties, enabling functionalities such as targeted drug delivery, enhanced biocompatibility, and stimuli-responsive behavior.[1][2] This guide details the application of a unique bifunctional molecule, 1,1-dioxothiolane-2-carboxylic acid , for the modification of polymers. This compound possesses two key reactive sites: a carboxylic acid group and a cyclic sulfonate ester (a γ-sultone). This dual reactivity opens up a versatile platform for creating novel sulfonate-containing polymers with significant potential in advanced therapeutic systems.
The incorporation of sulfonate groups is known to enhance hydrophilicity and can impart unique biological properties, including anticoagulant activity and improved interactions with biological systems.[3] The carboxylic acid moiety, on the other hand, provides a convenient handle for conjugation to a wide range of polymers through well-established coupling chemistries. This application note will provide a comprehensive overview of the chemical principles, detailed experimental protocols, characterization techniques, and potential applications of polymers functionalized with 1,1-dioxothiolane-2-carboxylic acid.
Chemical Principles and Strategic Considerations
The successful functionalization of polymers with 1,1-dioxothiolane-2-carboxylic acid hinges on the selective and efficient reaction of its functional groups with complementary groups on the polymer backbone. The choice of synthetic strategy is dictated by the functional groups present on the starting polymer.
Strategy 1: Carboxylic Acid-Mediated Conjugation
This strategy leverages the carboxylic acid group of 1,1-dioxothiolane-2-carboxylic acid for covalent attachment to polymers bearing nucleophilic functional groups, such as hydroxyl (-OH) or primary/secondary amine (-NH2, -NHR) groups.
-
Amide Bond Formation: For amine-containing polymers (e.g., chitosan, polyethyleneimine), standard peptide coupling reagents can be employed to form a stable amide linkage. This is a highly efficient and well-understood reaction in organic synthesis.
-
Ester Bond Formation: For hydroxyl-containing polymers (e.g., polyvinyl alcohol, polysaccharides), esterification can be achieved, often requiring acid catalysis or the use of coupling agents.
The sultone ring of 1,1-dioxothiolane-2-carboxylic acid is generally stable under these conditions, allowing for its preservation for subsequent applications or for its inherent properties to be utilized in the final polymer conjugate.
Strategy 2: Sultone Ring-Opening Reactions
The γ-sultone is an electrophilic moiety susceptible to nucleophilic attack, leading to a ring-opening reaction. This provides a secondary method for polymer functionalization, particularly with polymers that can act as nucleophiles. The reaction with a nucleophilic site on a polymer (e.g., an amine or hydroxyl group) results in the formation of a stable sulfonate linkage.
It is important to note that the reactivity of the carboxylic acid and the sultone can be competitive. Therefore, careful control of reaction conditions (e.g., pH, temperature, choice of catalyst) is crucial to achieve the desired functionalization pathway.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific polymer and desired degree of functionalization.
Protocol 1: Functionalization of a Hydroxyl-Containing Polymer via Esterification
This protocol describes the conjugation of 1,1-dioxothiolane-2-carboxylic acid to a polymer with hydroxyl groups, such as polyvinyl alcohol (PVA).
Materials:
| Reagent | Supplier | Grade |
| Polyvinyl Alcohol (PVA) | Sigma-Aldrich | Mw 30,000-70,000 |
| 1,1-dioxothiolane-2-carboxylic acid | PubChem CID 284518 | ≥95% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | ≥99% |
| 4-(Dimethylamino)pyridine (DMAP) | Sigma-Aldrich | ≥99% |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| Diethyl Ether | Fisher Scientific | ACS Grade |
Procedure:
-
Polymer Dissolution: Dissolve 1.0 g of PVA in 20 mL of anhydrous DMF in a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Heat gently to 60°C to aid dissolution, then cool to room temperature.
-
Reagent Addition: To the stirred PVA solution, add 0.5 g of 1,1-dioxothiolane-2-carboxylic acid and 0.1 g of DMAP.
-
Initiation of Coupling: In a separate vial, dissolve 0.6 g of DCC in 5 mL of anhydrous DMF. Add this solution dropwise to the polymer solution over 15 minutes at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir under a nitrogen atmosphere for 48 hours.
-
Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the functionalized polymer by slowly adding the filtrate to 200 mL of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether (3 x 50 mL).
-
Redissolve the polymer in a minimal amount of deionized water and dialyze against deionized water for 48 hours using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to remove unreacted small molecules.
-
-
Drying: Lyophilize the purified polymer to obtain a white, fluffy solid.
Diagram of Workflow for Protocol 1:
Caption: Workflow for amide bond formation with an amine-containing polymer.
Characterization of Functionalized Polymers
Thorough characterization is essential to confirm the successful functionalization of the polymer and to determine the degree of modification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful technique to identify the presence of key functional groups.
| Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| -SO₃H (Sulfonic Acid) | 1050-1200 (S=O stretching) |
| -COOH (Carboxylic Acid) | ~1700-1725 (C=O stretching) |
| -COOR (Ester) | ~1735-1750 (C=O stretching) |
| -CONH- (Amide) | ~1630-1680 (C=O stretching, Amide I) |
| -OH (Alcohol) | Broad, ~3200-3600 |
| -NH₂ (Amine) | ~3300-3500 |
Successful functionalization in Protocol 1 would be indicated by the appearance of a new ester carbonyl peak and the characteristic sulfonate peaks. [4][5]For Protocol 2, the appearance of an amide carbonyl peak alongside the sulfonate peaks would confirm the reaction. [6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information and allow for the quantification of the degree of substitution. New proton signals corresponding to the 1,1-dioxothiolane moiety would be expected to appear in the spectra of the functionalized polymers. The integration of these new signals relative to the polymer backbone signals can be used to calculate the degree of functionalization.
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight and molecular weight distribution of the polymer before and after functionalization. [7][8][9]This is important to ensure that no significant chain degradation or cross-linking has occurred during the reaction. A slight increase in molecular weight is expected upon successful conjugation. [10]
Applications in Drug Development and Biomedical Research
Polymers functionalized with 1,1-dioxothiolane-2-carboxylic acid have a wide range of potential applications, primarily stemming from the introduction of the sulfonate group.
-
Drug Delivery: The increased hydrophilicity imparted by the sulfonate groups can improve the solubility and bioavailability of conjugated hydrophobic drugs. [11]These polymers can be designed as carriers for controlled drug release, potentially with pH-responsive characteristics due to the sulfonic acid moiety. [12]* Biomaterials and Tissue Engineering: Sulfonated polymers have shown promise in tissue engineering due to their ability to interact with growth factors and other biological molecules. [3]The biocompatibility of polysulfones is well-documented, making these modified polymers attractive for medical device coatings and implantable materials. [13][14][15][16]* Targeted Therapeutics: The carboxylic acid group, if not used for initial polymer conjugation, can serve as a handle for the attachment of targeting ligands, enabling the development of targeted drug delivery systems. [1] Logical Relationship of Functionalization to Application:
Caption: Relationship between functionalization, resulting properties, and applications.
Conclusion
The functionalization of polymers with 1,1-dioxothiolane-2-carboxylic acid represents a promising and versatile strategy for the development of advanced materials for biomedical applications. The dual reactivity of this molecule allows for its conjugation to a variety of polymer backbones through established and reliable chemical methods. The resulting sulfonate-containing polymers possess enhanced hydrophilicity and biocompatibility, making them excellent candidates for drug delivery systems, tissue engineering scaffolds, and medical device coatings. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the full potential of this novel functionalization agent.
References
-
Akta Kimia Indonesia. (2021). Synthesis of Polystyrene Sulfonate and Its Characterization as a Polymer Electrolyte Membrane. Akta Kimia Indonesia, 6(1), 153-161. [Link]
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Chatterjee, S., et al. (2015). FTIR spectrum of sulfonated polystyrene. ResearchGate. [Link]
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Chen, Y., et al. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. MDPI. [Link]
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Fujieda, M., et al. (2015). Biocompatibility of Polysulfone Hemodialysis Membranes and Its Mechanisms: Involvement of Fibrinogen and Its Integrin Receptors in Activation of Platelets and Neutrophils. PMC. [Link]
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Haron, M. A., et al. (2020). pH-Triggered Drug Release Controlled by Poly(Styrene Sulfonate) Growth Hollow Mesorous Silica Nanoparticles. NIH. [Link]
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Chen, C., et al. (2013). FTIR characterization of water-polymer interactions in superacid polymers. PubMed. [Link]
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-
ResearchGate. (n.d.). Gel permeation chromatography of polymers. ResearchGate. [Link]
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AZoM. (2025). Functionalized Polymers in Pharmaceutical Therapies. AZoM. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of polymers modified with sulfonic groups. ResearchGate. [Link]
-
Schotte, L. (1956). The Preparation of 1,2-Dithiolane-4-carboxylic Acid. SciSpace. [Link]
-
Genesis Medical Plastics. (2024). Comparison of Polysulfone with Other Materials in Healthcare. Genesis Medical Plastics. [Link]
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Gasparyan, S., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? MDPI. [Link]
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Khang, G., et al. (1995). Biocompatibility of Polysulfone I. Surface Modifications and Characterizations. PubMed. [Link]
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Sosnowski, S., et al. (2021). Functionalized Particles Designed for Targeted Delivery. PMC. [Link]
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Alfa Chemistry. (2024). Understanding Gel Permeation Chromatography: A Quick Guide. YouTube. [Link]
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Ngadiwiyana, et al. (2025). View of Enhanced Conductive Polymer Sulfonated Polyeugenol-Graphene Oxide Composite for Eco-Friendly Supercapacitor Electrodes. Trends in Sciences. [Link]
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Rydholm, A. M., et al. (2008). Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks. PMC. [Link]
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e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link]
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Onwumere, F. C., & Chinonye, I. I. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry, 12(6), 48-54. [Link]
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Athipatla, V. (2023). Polysulfones and their applications. Journal of High School Science, 7(2). [Link]
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MDPI. (2023). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. [Link]
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ACS Publications. (2023). Sulfonate-Group-Containing Polymeric Polyamide for Simultaneous Transparency and Flame Retardancy of Polycarbonate. ACS Applied Polymer Materials. [Link]
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Salim, E., et al. (2021). Synthesis of Polystyrene Sulfonate and Its Characterization as a Polymer Electrolyte Membrane. Akta Kimia Indonesia. [Link]
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Syensqo. (2024). How Can Sulfone Polymers Be Optimized for Specific End-Use Requirements?. Syensqo. [Link]
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ACS Publications. (2026). Tough, Transparent, and Multifunctional Zwitterionic Eutectogels Enabled by Metal-Salt Deep Eutectic Solvents. ACS Applied Polymer Materials. [Link]
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Application Note & Protocol: Elucidating the Electrochemical Stability Window of 1,1-Dioxothiolane-2-Carboxylic Acid
Audience: Researchers, electrochemists, and materials scientists in energy storage and drug development.
Abstract: This document provides a comprehensive guide to understanding and determining the electrochemical stability window (ESW) of 1,1-dioxothiolane-2-carboxylic acid, a functionalized sulfone derivative. While sulfone-based solvents are renowned for their exceptional anodic stability, the introduction of a carboxylic acid moiety presents unique electrochemical characteristics. This guide moves beyond a simple data sheet to offer a foundational understanding of the underlying principles, a detailed experimental protocol using cyclic voltammetry, and a framework for interpreting the results.
Introduction: The Scientific Context
The electrochemical stability window (ESW) defines the potential range over which an electrolyte remains electrochemically inert, neither undergoing oxidation nor reduction.[1] This parameter is critical in applications like high-voltage lithium-ion batteries, where the electrolyte must withstand the highly oxidizing potential of the cathode and the highly reducing potential of the anode.[2][3]
1,1-Dioxothiolane, commonly known as sulfolane, is a five-membered heterocyclic sulfone. Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R'). They are noted for their high dielectric constants, chemical inertness, and, most importantly, exceptional resistance to oxidation.[3][4] This makes them prime candidates for electrolytes in high-energy-density storage systems.[5] The target molecule, 1,1-dioxothiolane-2-carboxylic acid , incorporates a carboxylic acid group onto the sulfolane backbone. This functionalization introduces two key features that are expected to influence the ESW:
-
Anodic (Oxidative) Stability: Primarily dictated by the sulfone group. The strong electron-withdrawing nature of the sulfonyl group leads to a low-lying Highest Occupied Molecular Orbital (HOMO), resulting in high stability against oxidation.[6][7] It is anticipated that the molecule will retain the high anodic stability characteristic of sulfolane, potentially exceeding 5.0 V vs. Li/Li⁺.[4][5]
-
Cathodic (Reductive) Stability: Influenced by both the sulfone and carboxylic acid groups. The Lowest Unoccupied Molecular Orbital (LUMO) of the molecule will determine its resistance to reduction.[8] The acidic proton of the carboxyl group and the electrophilic carbon of the sulfone ring are potential sites for reduction, which may limit the cathodic stability.
This guide provides the theoretical basis and a practical, self-validating protocol to experimentally determine these stability limits.
Theoretical Framework: HOMO, LUMO, and the ESW
The ESW is fundamentally governed by the frontier molecular orbitals of the electrolyte components.[1] The relationship can be visualized as an energy diagram where the electrolyte's stability is determined by the alignment of its HOMO and LUMO levels with the Fermi levels of the anode and cathode.
-
Anodic Limit (Oxidation): Oxidation occurs when an electron is removed from the electrolyte's HOMO. A stable electrolyte requires a low HOMO energy level, well below the Fermi level of the cathode (EF,c).
-
Cathodic Limit (Reduction): Reduction occurs when an electron is transferred from the anode to the electrolyte's LUMO. A stable electrolyte requires a high LUMO energy level, well above the Fermi level of the anode (EF,a).
The diagram below conceptually illustrates this principle.
Caption: Conceptual diagram of the Electrochemical Stability Window.
Experimental Protocol: Determination of the ESW by Cyclic Voltammetry
Cyclic Voltammetry (CV) is the most common technique for evaluating the ESW of an electrolyte.[9][10] It involves sweeping the potential of a working electrode in both anodic and cathodic directions while measuring the resulting current. A sharp, non-reversible increase in current signifies the onset of electrolyte decomposition.[11]
Materials and Equipment
| Category | Item | Specification / Rationale |
| Chemicals | 1,1-Dioxothiolane-2-Carboxylic Acid | The analyte of interest. Must be of high purity (>99%) and anhydrous. |
| Supporting Salt | Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or Lithium hexafluorophosphate (LiPF₆). Required to provide ionic conductivity. LiTFSI is often preferred for research due to its higher thermal and chemical stability. | |
| Anhydrous Solvent | (For dilution, if necessary) Acetonitrile or Propylene Carbonate. Must be battery-grade (<20 ppm H₂O). | |
| Polishing Materials | Alumina slurries (1.0, 0.3, 0.05 µm), polishing pads. For preparing a clean, reproducible working electrode surface. | |
| Hardware | Potentiostat/Galvanostat | Capable of performing cyclic voltammetry with a wide potential range. |
| Electrochemical Cell | Three-electrode configuration, gastight. Typically a glass cell or coin cell hardware. | |
| Working Electrode (WE) | Glassy Carbon (GC) or Platinum (Pt) disk electrode (e.g., 3 mm diameter). GC is often preferred for its wide potential window and inertness. | |
| Counter Electrode (CE) | Lithium metal foil or Platinum wire. Provides a path for current flow without limiting the reaction at the WE. Li metal is ideal as it also serves as a stable reference. | |
| Reference Electrode (RE) | Lithium metal foil. Provides a stable potential (0 V vs. Li/Li⁺) against which the WE potential is measured. | |
| Environment | Argon-filled Glovebox | H₂O < 1 ppm, O₂ < 1 ppm. Essential for preparing and handling Li-ion battery components, which are sensitive to air and moisture. |
Workflow for ESW Determination
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for determining the Electrochemical Stability Window.
Step-by-Step Protocol
PART 1: Electrode and Electrolyte Preparation (inside an Argon glovebox)
-
Working Electrode Polishing:
-
Polish the glassy carbon electrode surface on a polishing pad using successively finer alumina slurries (1.0 µm, then 0.3 µm, then 0.05 µm).
-
Between each polishing step, rinse the electrode with anhydrous acetonitrile and sonicate for 2-3 minutes to remove alumina particles.
-
Dry the electrode thoroughly under vacuum before transferring it into the cell. Causality: This process ensures a clean, smooth, and reproducible electrode surface, which is critical for accurate current density measurements.[11]
-
-
Electrolyte Formulation:
-
Accurately weigh the required amount of LiTFSI and dissolve it in the 1,1-dioxothiolane-2-carboxylic acid solvent to achieve a final concentration of 1.0 M.
-
Stir the solution overnight on a magnetic stirrer to ensure complete dissolution. Causality: A supporting salt is necessary to minimize solution resistance and ensure that ion migration does not limit the electrochemical process.[11]
-
-
Cell Assembly:
-
Assemble the three-electrode cell. Use freshly cut lithium metal foil for both the reference and counter electrodes.
-
Add the prepared electrolyte to the cell, ensuring the electrodes are fully immersed.
-
Seal the cell to ensure it is airtight before removing it from the glovebox.
-
PART 2: Electrochemical Measurement
-
Instrument Setup:
-
Connect the working, reference, and counter electrode leads from the potentiostat to the corresponding terminals on the electrochemical cell.
-
Allow the cell to rest for at least 1 hour to reach thermal equilibrium and for the Open Circuit Voltage (OCV) to stabilize.
-
-
Cyclic Voltammetry Parameters:
-
Set the CV parameters in the potentiostat software. A typical set of parameters is provided in the table below.
-
| Parameter | Value | Rationale |
| Scan Type | Linear Sweep / Cyclic | Standard for ESW determination. |
| Initial Potential | OCV (e.g., ~3.0 V vs. Li/Li⁺) | Start the scan from the resting potential of the cell. |
| Anodic Vertex | 6.0 V vs. Li/Li⁺ | Set high enough to observe the oxidative decomposition of the sulfone. |
| Cathodic Vertex | 0.0 V vs. Li/Li⁺ | Set low enough to observe reductive decomposition. Avoid extensive Li plating. |
| Scan Rate | 0.5 - 5 mV/s | A slow scan rate is used to minimize capacitive currents and clearly resolve the faradaic decomposition currents.[12] |
| Cycles | 1-3 | The first cycle is often the most informative for decomposition on a fresh surface.[9] |
-
Data Acquisition:
-
Initiate the CV scan. It is recommended to first scan in the anodic direction from OCV to the anodic vertex, then sweep down to the cathodic vertex, and finally return to the OCV.
-
PART 3: Data Analysis and Interpretation
-
Plotting: Plot the measured current density (Current / Electrode Area in mA/cm²) versus the electrode potential (V vs. Li/Li⁺).
-
Determining Stability Limits:
-
Anodic Limit (VA): The potential at which the anodic (positive) current density begins to increase sharply and irreversibly.
-
Cathodic Limit (VC): The potential at which the cathodic (negative) current density begins to increase sharply and irreversibly.
-
A common, albeit arbitrary, method is to define these limits as the potential where the current density exceeds a specific cutoff value, such as 0.1 mA/cm².[9]
-
-
Calculating the ESW: The electrochemical stability window is the difference between the anodic and cathodic limits:
-
ESW (V) = VA - VC
-
Expected Results and Discussion
Based on the known properties of sulfones and carboxylic acids, the expected cyclic voltammogram for 1.0 M LiTFSI in 1,1-dioxothiolane-2-carboxylic acid would exhibit:
-
High Anodic Stability: Very low current is expected until a high potential, likely >5.0 V vs. Li/Li⁺, where a sharp increase in oxidative current will signal the decomposition of the sulfone ring.[4][5]
-
Moderate Cathodic Stability: The reductive stability is expected to be lower than that of pure sulfolane. The onset of reduction could be due to the reduction of the acidic proton from the carboxyl group or the reduction of the sulfone group itself, which is made more susceptible by the electron-withdrawing nature of the adjacent carboxyl group. The cathodic limit will likely be observed in the range of 0.5 - 1.5 V vs. Li/Li⁺.
Trustworthiness and Validation
To ensure the reliability of the results:
-
Control Experiment: Run a CV on a well-characterized electrolyte (e.g., 1.0 M LiPF₆ in EC/DMC) to validate the experimental setup and electrode preparation.
-
Reproducibility: Repeat the measurement with a freshly polished electrode and new electrolyte to ensure the observed decomposition potentials are consistent.
-
Inert Electrode: The choice of a glassy carbon or platinum working electrode is crucial as they are relatively inert and have wide potential windows themselves, ensuring that the observed currents are due to electrolyte decomposition and not electrode reactions.[12]
Conclusion
This application note provides a robust framework for the systematic evaluation of the electrochemical stability window of 1,1-dioxothiolane-2-carboxylic acid. By combining a sound theoretical understanding with a detailed, validated experimental protocol, researchers can accurately characterize this novel material. The high expected anodic stability inherited from the sulfone backbone, combined with the functionality of the carboxylic acid group, makes this molecule an intriguing candidate for advanced electrolyte formulations, and the methods described herein are essential for unlocking its potential.
References
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A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. (n.d.). MDPI. [Link]
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Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. (2023). MDPI. [Link]
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Sulfone-Based Electrolytes for Lithium-Ion Batteries. (2004). ResearchGate. [Link]
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Voltammetry in Sulfolane: The Electrochemical Behavior of Benzaldehyde and Substituted... (1974). University of Arizona. [Link]
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Comparison of oxidative stability for various sulfones as electrolyte... (2004). ResearchGate. [Link]
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Dual‐Interphase‐Stabilizing Sulfolane‐Based Electrolytes for High‐Voltage and High‐Safety Lithium Metal Batteries. (2022). PMC - NIH. [Link]
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Sulfolane-Based Flame-Retardant Electrolyte for High-Voltage Sodium-Ion Batteries. (2022). PMC. [Link]
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Understanding the Electrochemical and Interfacial Behavior of Sulfolane based Electrolyte in LiNi0.5Mn1.5O4-Graphite Full. (n.d.). diva-portal.org. [Link]
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Protocol for cyclic voltammetry. (n.d.). iGEM. [Link]
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Understanding the Electrochemical and Interfacial Behavior of Sulfolane based Electrolyte in LiNi0.5Mn1.5O4‐Graphite Full‐Cells. (2023). ResearchGate. [Link]
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A Practical Beginner's Guide to Cyclic Voltammetry. (2018). Journal of Chemical Education. [Link]
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Anodic Stability of New Sulfone-Based Electrolytes for Lithium-Ion Batteries. (2015). ResearchGate. [Link]
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Determination of Potential window of Aqueous electrolytes? (2015). ResearchGate. [Link]
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High Anodic Stability of a New Electrolyte Solvent: Unsymmetric Noncyclic Aliphatic Sulfone. (1998). ResearchGate. [Link]
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DFT validation of HOMO/LUMO energy levels of the studied salts and... (2024). ResearchGate. [Link]
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A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries. (2022). OAE Publishing Inc.. [Link]
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A scheme showing the electrochemical stability window of the... (2020). ResearchGate. [Link]
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Computational analysis of the electrolyte additives. (a) Calculated... (2022). ResearchGate. [Link]
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a) The LUMO and HOMO values of individual solvent molecules/additive and their Na - (n.d.). ResearchGate. [Link]
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A lactic acid dioxolane as a bio-based solvent for lithium-ion batteries: physicochemical and electrochemical investigations of lithium imide-based electrolytes. (2022). ResearchGate. [Link]
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Electrochemical stability window of the dioxolane-based electrolytes.... (2019). ResearchGate. [Link]
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First-Principles-Based Optimized Design of Fluoride Electrolytes for Sodium-Ion Batteries. (2022). MDPI. [Link]
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The electrochemical stability window of aqueous electrolytes a, Overall... (2022). ResearchGate. [Link]
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Application Note: 1,1-Dioxothiolane-2-carboxylic Acid as a Versatile Scaffold for Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dioxothiolane-2-carboxylic acid is a bifunctional molecule featuring a chemically stable cyclic sulfone (sulfolane) ring and a versatile carboxylic acid group. This unique combination makes it a valuable building block for the synthesis of diverse pharmaceutical intermediates. The sulfone moiety offers polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor, while the carboxylic acid handle allows for a wide range of synthetic modifications via nucleophilic acyl substitution. This guide details the core reactivity of this compound and provides field-proven protocols for its conversion into key intermediates, such as amides and esters, which are foundational steps in the construction of complex active pharmaceutical ingredients (APIs), particularly in the antiviral and anti-inflammatory sectors.
Physicochemical Properties and Reactivity Profile
1,1-Dioxothiolane-2-carboxylic acid, also known as tetrahydrothiophene-2-carboxylic acid 1,1-dioxide, possesses a distinct set of properties derived from its two functional groups.[1]
Table 1: Properties of 1,1-Dioxothiolane-2-carboxylic Acid [1]
| Property | Value |
|---|---|
| IUPAC Name | 1,1-dioxothiolane-2-carboxylic acid |
| CAS Number | 80548-40-9 |
| Molecular Formula | C₅H₈O₄S |
| Molecular Weight | 164.18 g/mol |
| Appearance | White to off-white solid (typical) |
| SMILES | C1CC(S(=O)(=O)C1)C(=O)O |
The Influence of the Cyclic Sulfone (Sulfolane) Moiety
The sulfone group is a dominant feature of the molecule. As a non-participating electron-withdrawing group, it enhances the acidity of the carboxylic proton compared to simple aliphatic acids.[2] Its two oxygen atoms are strong hydrogen bond acceptors, a property that can facilitate interactions with biological targets. Furthermore, the sulfone group is generally resistant to metabolic degradation, making it an attractive scaffold for designing stable drug candidates.[3][4] In medicinal chemistry, the sulfone group is often considered a bioisostere of carbonyl or ether functionalities, allowing for the fine-tuning of a molecule's physicochemical properties.
Reactivity of the Carboxylic Acid Group
The carboxylic acid is the primary site for synthetic elaboration. It undergoes a range of well-established nucleophilic acyl substitution reactions to form stable derivatives.[5] The reactivity hierarchy places acid chlorides and anhydrides as the most reactive, followed by esters, and finally amides as the most stable.[5] This predictable reactivity allows for a controlled, stepwise approach to building complex molecular architectures.
Core Synthetic Transformations and Protocols
The conversion of 1,1-dioxothiolane-2-carboxylic acid into its derivatives is fundamental to its use as a pharmaceutical intermediate. The following sections detail the most critical transformations.
Amide Bond Formation: The Gateway to Bioactive Molecules
Amide coupling is arguably the most crucial reaction in medicinal chemistry, linking molecular fragments to build a final drug candidate.[6] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, activation of the carboxylic acid is required.
Causality Behind Experimental Choices:
-
Coupling Reagents (EDC, HATU): Carbodiimides like EDC or uronium salts like HATU are used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea or active ester intermediate.[6][7] This intermediate is highly electrophilic and readily attacked by the amine nucleophile. Additives like HOBt are often used with EDC to prevent side reactions and minimize racemization in chiral systems.[8]
-
Base (DIPEA, Et₃N): A non-nucleophilic organic base is essential to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards the amide product.
Diagram 2: Conversion of the carboxylic acid to an acid chloride.
Fischer Esterification: Synthesis of Ester Intermediates
Esterification is another key transformation, often used to create prodrugs or protect the carboxylic acid during subsequent synthetic steps. The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. [9][10] Causality Behind Experimental Choices:
-
Acid Catalyst (H₂SO₄): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid. [9]This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol. [9][11]* Excess Alcohol/Water Removal: The reaction is an equilibrium. [9][12]To drive it towards the ester product, Le Châtelier's principle is applied by using the alcohol as the solvent (a large excess) and/or by removing the water that is formed, typically with a Dean-Stark apparatus. [9]
Protocol: Synthesis of a Model Pharmaceutical Intermediate: N-benzyl-1,1-dioxothiolane-2-carboxamide
This protocol details the synthesis of a model amide intermediate, demonstrating a common application of 1,1-dioxothiolane-2-carboxylic acid in building scaffolds for drug discovery. This intermediate could be a precursor for compounds targeting viral proteases or other enzymes where a substituted amide is required for binding.
Principle: The carboxylic acid is activated in situ using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). The resulting active ester is then immediately reacted with benzylamine to form the target amide.
Table 2: Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
|---|---|---|---|---|
| 1,1-Dioxothiolane-2-carboxylic acid | C₅H₈O₄S | 164.18 | >98% | Commercial |
| Benzylamine | C₇H₉N | 107.15 | >99% | Commercial |
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | >98% | Commercial |
| HOBt | C₆H₅N₃O | 135.12 | >97% | Commercial |
| DIPEA | C₈H₁₉N | 129.24 | >99% | Commercial |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercial |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Commercial |
| 1 M Hydrochloric Acid | HCl | 36.46 | 1 M (aq) | Commercial |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated (aq) | Commercial |
| Brine | NaCl | 58.44 | Saturated (aq) | Commercial |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Commercial |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,1-dioxothiolane-2-carboxylic acid (1.64 g, 10.0 mmol, 1.0 equiv.) and HOBt (1.49 g, 11.0 mmol, 1.1 equiv.).
-
Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.
-
Amine and Base Addition: Add benzylamine (1.09 mL, 10.0 mmol, 1.0 equiv.) followed by N,N-Diisopropylethylamine (DIPEA) (3.83 mL, 22.0 mmol, 2.2 equiv.) to the solution.
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC·HCl (2.11 g, 11.0 mmol, 1.1 equiv.) portion-wise over 5 minutes. Self-Validating Insight: The portion-wise addition of EDC at 0 °C helps to control the initial exotherm and prevents the degradation of the reactive O-acylisourea intermediate.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting carboxylic acid spot indicates reaction completion.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM (40 mL). Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 40 mL), saturated NaHCO₃ solution (2 x 40 mL), and finally with brine (1 x 40 mL). Expertise Note: The acid wash removes excess amine and DIPEA. The base wash removes unreacted HOBt and any remaining carboxylic acid.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane, to afford N-benzyl-1,1-dioxothiolane-2-carboxamide as a white solid.
Applications in Drug Discovery and Development
The sulfolane scaffold is present in a number of biologically active compounds, highlighting its utility in pharmaceutical design. [3][4]* Antiviral Agents: Cyclic sulfones are key components of several inhibitors of viral enzymes. For example, the core of certain hepatitis C virus (HCV) and HIV-1 protease inhibitors contains sulfone moieties. [3]The intermediate synthesized in the protocol could be further elaborated—for instance, by modifying the benzyl ring—to explore structure-activity relationships (SAR) for novel antiviral candidates.
-
Anti-inflammatory and Anticancer Agents: The sulfone group is a common feature in inhibitors of enzymes like carbonic anhydrase and matrix metalloproteinases, which are targets in cancer and inflammation therapy. [3][4]The stability and hydrogen bonding capacity of the sulfone make it an ideal anchor for molecules designed to fit into specific enzyme active sites.
Safety and Handling
1,1-Dioxothiolane-2-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautions: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. [1]
References
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Jad, Y. E., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]
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PubChem (n.d.). 1,1-Dioxo-1lambda6-thiolane-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Alam, M. A. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Modern Chemistry. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Ester synthesis by esterification. Available at: [Link]
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Organic Chemistry Portal (n.d.). Amide synthesis by acylation. Available at: [Link]
-
Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]
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Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
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Dixit, R. B., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Net, P. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
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Application Note: Synthesis and Characterization of a Novel Paroxetine Salt with 1,1-dioxothiolane-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis and characterization of a novel pharmaceutical salt of Paroxetine with 1,1-dioxothiolane-2-carboxylic acid. Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is widely administered as its hydrochloride salt.[1][2] However, the exploration of new salt forms is a critical strategy in drug development to optimize physicochemical properties such as solubility, stability, and manufacturability.[3][4][5] This application note details two robust protocols for the formation of the title salt: a direct synthesis from paroxetine free base and an innovative anion exchange method. Furthermore, it outlines a systematic workflow for the thorough characterization of the new solid form, ensuring scientific rigor and validating its potential as a viable alternative to existing forms.
Introduction to Pharmaceutical Salt Engineering
The therapeutic efficacy and commercial success of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties.[6] Salt formation is arguably the most prevalent and effective method for modulating these properties without altering the core pharmacophore.[7] For Paroxetine, a weakly basic compound, the hydrochloride hemihydrate is the common commercial form.[8] While effective, challenges in its manufacturing and the potential for polymorphism have spurred research into alternative salt forms using organic counterions, particularly carboxylic acids.[1][2]
The selection of a novel counterion is a deliberate process grounded in chemical principles. We have identified 1,1-dioxothiolane-2-carboxylic acid as a promising candidate. Its key features include:
-
Strong Acidity: The electron-withdrawing sulfone group (-SO₂) significantly increases the acidity of the carboxylic acid moiety, ensuring a large pKa difference relative to Paroxetine's basic nitrogen, which is a key predictor of stable salt formation.[4]
-
Structural Rigidity and Polarity: The unique five-membered ring containing a sulfone group offers distinct possibilities for crystal packing through hydrogen bonding and dipole-dipole interactions, potentially leading to a stable and non-hygroscopic crystalline lattice.
This guide provides researchers with the foundational principles, detailed experimental protocols, and analytical workflows required to successfully synthesize and evaluate this novel paroxetine salt.
The Scientific Rationale: Acid-Base Chemistry and Crystal Engineering
The formation of the paroxetine salt is a classic Brønsted-Lowry acid-base reaction. Paroxetine acts as the base, utilizing the lone pair of electrons on its piperidine nitrogen, while 1,1-dioxothiolane-2-carboxylic acid serves as the proton donor.
A stable ionic bond is generally formed when the difference between the pKa of the base and the pKa of the acid (ΔpKa) is greater than 2-3 units.[4] This rule of thumb suggests a high probability of complete proton transfer from the carboxylic acid to the piperidine nitrogen, resulting in a distinct ionic species rather than a non-ionic cocrystal. This proton transfer is the foundational event in creating the salt.
Caption: Anion Exchange Workflow.
Step-by-Step Methodology:
-
Dissolution: In a reactor, combine Paroxetine HCl (1.0 eq) and 1,1-dioxothiolane-2-carboxylic acid (1.0 eq). Add a solvent system (e.g., 90:10 ethanol:water) and heat until all solids dissolve.
-
Selective Crystallization: The principle here is that the newly formed Paroxetine 1,1-dioxothiolane-2-carboxylate will be less soluble in the chosen solvent system than both Paroxetine HCl and the free acid. Cool the solution slowly to initiate crystallization.
-
Isolation and Drying: Isolate and dry the product as described in Protocol A. Self-Validation: The purity of the final product must be checked for residual chloride ions to confirm the success of the exchange.
Comprehensive Characterization Workflow
Characterizing the newly formed salt is essential to confirm its identity, purity, and key physicochemical properties. A[6] multi-technique approach is mandatory.
Caption: Analytical Characterization Workflow.
5.1 Confirmation of Salt Formation
-
FT-IR Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate anion (COO⁻) stretches (asymmetric ~1550-1620 cm⁻¹; symmetric ~1300-1420 cm⁻¹). Also, observe shifts in the N-H stretches of the protonated piperidine.
-
¹H NMR Spectroscopy: Confirm a 1:1 stoichiometric ratio of the paroxetine cation to the counter-anion by integrating characteristic peaks. A downfield shift of the protons adjacent to the piperidine nitrogen indicates protonation.
5.2 Physicochemical Property Analysis
-
Powder X-Ray Diffraction (PXRD): The primary technique to verify the crystalline nature of the salt. A unique diffraction pattern confirms the formation of a new solid phase distinct from the starting materials.
-
Differential Scanning Calorimetry (DSC): Provides the melting point (Tm) and enthalpy of fusion (ΔHfus). A sharp, single endotherm is indicative of a pure, crystalline substance. *[6] Thermogravimetric Analysis (TGA): Determines thermal stability and identifies the presence of bound water (hydrates) or solvent (solvates) by measuring weight loss upon heating. *[1][2] Solubility Measurement: Determine the equilibrium solubility in water at a physiologically relevant pH (e.g., pH 6.8). Compare this value directly with that of Paroxetine HCl to understand the impact of the new counterion on this critical property.
[9]### 6.0 Expected Results and Data Interpretation
The successful synthesis of the novel salt should yield a white to off-white crystalline solid. The following table provides a hypothetical but realistic comparison of expected data.
| Property | Paroxetine HCl Hemihydrate | Expected: Paroxetine 1,1-dioxothiolane-2-carboxylate | Rationale for Interpretation |
| Appearance | White Crystalline Powder | White Crystalline Powder | Visual confirmation of a solid product. |
| Melting Point (DSC) | ~120-140°C (decomposes) | Expected >150°C | A sharp, higher melting point often indicates greater crystal lattice energy and potentially higher thermal stability. |
| PXRD Pattern | Known Pattern [Form I] | Unique, distinct peaks | A new set of peaks confirms the formation of a novel crystalline phase. |
| Key FT-IR Peaks | N-H⁺ stretches | COO⁻ stretch (~1600 cm⁻¹), SO₂ stretches (~1300, 1120 cm⁻¹) | Confirms presence of carboxylate anion and sulfone group, validating salt formation and counterion identity. |
| Aqueous Solubility | ~5.4 mg/mL | [10] To be determined | The result will show if the new salt improves or decreases solubility, a key factor for bioavailability. |
Discussion and Field-Proven Insights
-
Causality in Solvent Selection: The choice of an anhydrous solvent in Protocol A is deliberate to prevent the formation of a hydrate, which Paroxetine salts are known to form. I[8][9]f a hydrate is desired, a controlled amount of water can be introduced into the solvent system.
-
Controlling Polymorphism: The cooling rate and maturation time are the most critical parameters for controlling which crystalline form (polymorph) is produced. Rapid cooling often yields metastable forms, while slow cooling and long slurry times favor the most thermodynamically stable form. A[6] full polymorph screen is an essential follow-up to this initial synthesis. *[11] Impact on Downstream Processing: A salt with a higher melting point and lower hygroscopicity is generally more stable and easier to handle during milling, blending, and tableting. The properties discovered in the characterization workflow directly inform the feasibility of developing a final dosage form.
Conclusion
This application note provides a scientifically grounded and practical framework for the synthesis and evaluation of a novel salt, Paroxetine 1,1-dioxothiolane-2-carboxylate. By following the detailed protocols and characterization workflows, researchers can reliably produce this new chemical entity and assess its physicochemical properties relative to the established hydrochloride form. This work serves as a foundational step in the salt selection process, potentially unlocking a new solid form of Paroxetine with enhanced properties for future pharmaceutical development.
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Janczak, J., et al. (2019). Pharmaceutical paroxetine-based organic salts of carboxylic acids with optimized properties: the identification and characterization of potential novel API solid forms. CrystEngComm, 21(24), 3668-3678. [Link]
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Giron, D. (n.d.). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. [Link]
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Janczak, J., et al. (2019). Pharmaceutical paroxetine-based organic salts of carboxylic acids with optimized properties: the identification and characterization of potential novel API solid forms. ResearchGate. [Link]
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A.T.M. Serajuddin. (2024). Physiochemical assessment of pharmaceutical salt forms. AAPS PharmSciTech. [Link]
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Tanaka, H., et al. (2007). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin, 55(6), 865-869. [Link]
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Kumar, L., & Singh, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3148. [Link]
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Buxton, P. C., et al. (1988). Solid-state forms of paroxetine hydrochloride. International Journal of Pharmaceutics, 42(1-3), 135-143. [Link]
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Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties. [Link]
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Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]
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Drug Patents International. (2014). Process for the preparation of paroxetine WO 2001029032 A1. [Link]
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Ellena, J., et al. (2016). X-Ray diffraction, spectroscopy and thermochemical characterization of the pharmaceutical paroxetine nitrate salt. Journal of Molecular Structure, 1118, 1-8. [Link]
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Application Note: Creating Functionalized Thiolane Derivatives for Biological Screening
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and biological screening of thiolane derivatives. Thiolane, a sulfur-containing heterocyclic motif, is a valuable scaffold in medicinal chemistry due to its favorable pharmacological properties.[1][2] This document outlines detailed protocols for the synthesis of a key 3-carboxythiolane intermediate and its subsequent conversion into a diverse library of amides. Furthermore, it presents a strategic workflow for the biological evaluation of these novel compounds, from initial high-throughput screening to hit validation.
Introduction: The Thiolane Scaffold in Drug Discovery
The search for novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds playing a pivotal role. Among these, the thiolane ring system has emerged as a privileged structure in medicinal chemistry.[1][2] Unlike its aromatic counterpart, thiophene, the saturated nature of thiolane provides a three-dimensional architecture that can lead to enhanced target engagement and improved physicochemical properties. The strategic placement of functional groups on the thiolane core allows for the fine-tuning of a molecule's biological activity, making it an attractive starting point for the development of new drugs.[1][2] This guide provides a detailed methodology for the creation of a library of functionalized thiolane derivatives, poised for biological screening and the discovery of new bioactive compounds.
Synthesis of a Versatile Thiolane Intermediate
A crucial step in the generation of a diverse thiolane library is the synthesis of a versatile building block that can be readily functionalized. 3-Carboxythiolane serves as an excellent intermediate, with its carboxylic acid handle providing a convenient point for chemical modification.
Retrosynthetic Strategy
The synthesis of 3-carboxythiolane can be efficiently achieved through a Michael addition of a sulfur nucleophile to an α,β-unsaturated dicarboxylic acid, such as itaconic acid.[3][4][5] This approach is attractive due to the commercial availability and low cost of the starting materials.
Caption: Retrosynthetic analysis for 3-carboxythiolane.
Experimental Protocol: Synthesis of 3-Carboxythiolane
Materials:
-
Itaconic acid
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 equivalents) in deionized water.
-
To the stirred solution, add itaconic acid (1.0 equivalent) portion-wise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, acidify the mixture to a pH of 1-2 with concentrated HCl in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to afford 3-carboxythiolane as a white solid.
| Parameter | Expected Outcome |
| Yield | 70-85% |
| Appearance | White crystalline solid |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Library Synthesis via Amide Coupling
With the 3-carboxythiolane intermediate in hand, a diverse library of derivatives can be generated through amide bond formation. This is a robust and widely utilized reaction in medicinal chemistry.[6][7] The use of modern coupling reagents allows for the efficient synthesis of amides from a wide range of amines.[8][9][10]
General Workflow for Amide Library Generation
Caption: Workflow for thiolane amide library synthesis and screening.
Experimental Protocol: Parallel Amide Synthesis
This protocol is suitable for the parallel synthesis of multiple thiolane amides.
Materials:
-
3-Carboxythiolane
-
Library of diverse primary and secondary amines
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)[8][10][11]
-
OR 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)[12][13][14]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vials or 96-well plate
Procedure:
-
To each reaction vial, add a solution of 3-carboxythiolane (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents).
-
Method A (EDC/HOBt): Add EDC·HCl (1.2 equivalents) and HOBt (1.2 equivalents).[8][10][11]
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Seal the vials and shake at room temperature for 12-24 hours.
-
Upon completion, the crude products can be purified by preparative HPLC or column chromatography.
| Coupling Reagent | Advantages | Considerations |
| EDC/HOBt | Cost-effective, byproducts are water-soluble.[11] | Can be less effective for sterically hindered substrates. |
| HATU | Highly efficient, even for challenging couplings.[12][13][15] | More expensive, byproducts may require chromatographic removal. |
Biological Screening of the Thiolane Library
The newly synthesized library of thiolane derivatives is now ready for biological evaluation. A well-designed screening cascade is essential for identifying promising "hits" and advancing them through the drug discovery pipeline.[16][17][18]
High-Throughput Screening (HTS)
The primary goal of HTS is to rapidly screen the entire compound library to identify initial hits.[16][18][19]
-
Assay Development: A robust and automated assay is required, which can be either biochemical (e.g., enzyme inhibition) or cell-based.[20]
-
Primary Screen: Compounds are typically tested at a single, high concentration (e.g., 10 µM) to identify any potential activity.[21]
-
Hit Identification: A "hit" is defined as a compound that exhibits activity above a predetermined threshold (e.g., >50% inhibition).[19]
Hit Confirmation and Dose-Response Analysis
-
Hit Confirmation: All initial hits should be re-tested to confirm their activity and rule out false positives.
-
Dose-Response: Confirmed hits are then tested across a range of concentrations to determine their potency (IC₅₀ or EC₅₀ values).
Secondary Assays and Lead Optimization
-
Secondary Assays: These are designed to further characterize the confirmed hits, including their mechanism of action and selectivity.
-
Structure-Activity Relationship (SAR): The data from the screening of the initial library can be used to establish preliminary SAR, guiding the synthesis of more potent and specific analogs.
Caption: Biological screening cascade for a small molecule library.
Conclusion
This application note provides a detailed and practical guide for the synthesis of functionalized thiolane derivatives and their subsequent biological evaluation. By following these protocols, researchers can efficiently generate diverse chemical libraries and systematically screen them to identify novel bioactive compounds. The thiolane scaffold continues to be a promising starting point for the development of new therapeutics, and the methodologies described herein offer a clear path for its exploration.
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Synthesis and screening of small molecule libraries active in binding to DNA. PNAS. Available from: [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]
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Compound Libraries | Tocriscreen Small Molecule Screening. Bio-Techne. Available from: [Link]
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Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available from: [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]
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Application Notes and Protocols: Utilizing Cyclic Sulfones for High-Voltage Lithium-Ion Battery Electrolytes
Introduction
The relentless demand for higher energy density in lithium-ion batteries (LIBs), driven by electric vehicles and grid storage, necessitates a move towards higher operating voltages. Next-generation cathode materials like high-nickel layered oxides (NCM, NCA) and spinel LiNi₀.₅Mn₁.₅O₄ (LNMO) can operate well above 4.3 V vs. Li/Li⁺. However, the workhorse of current LIBs—electrolytes based on organic carbonate esters (e.g., ethylene carbonate, dimethyl carbonate)—suffer from poor oxidative stability at these potentials.[1][2] This intrinsic limitation leads to continuous electrolyte decomposition, gas generation, and rapid capacity fade, creating a significant bottleneck for realizing the full potential of these advanced cathodes.
Cyclic sulfones, particularly sulfolane (also known as tetramethylene sulfone, TMS), have emerged as a highly promising class of electrolyte solvents to overcome this challenge.[3] Characterized by an exceptionally wide electrochemical window, low flammability, high flash point, and a high dielectric constant, sulfones offer the requisite stability for high-voltage applications.[1][4] The primary obstacle to their widespread adoption has been a critical incompatibility with conventional graphite anodes, which tend to exfoliate due to solvent co-intercalation without the formation of a stable protective layer.[1][5]
This guide provides an in-depth exploration of the principles, strategies, and protocols for successfully implementing cyclic sulfone-based electrolytes in high-voltage LIBs. We will move beyond simple procedural lists to explain the causality behind experimental choices, focusing on the synergistic interplay between the sulfone solvent, lithium salt, and functional additives required to engineer stable interfaces at both the high-voltage cathode and the low-potential graphite anode.
Part 1: Fundamental Principles & Rationale
The Chemistry of High-Voltage Stability
The remarkable oxidative stability of cyclic sulfones is rooted in their molecular structure. The electron-withdrawing nature of the sulfone group (-SO₂-) significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO).[6] According to electrochemical theory, a lower HOMO level corresponds to a higher oxidation potential, as more energy is required to remove an electron from the solvent molecule. Consequently, sulfone-based electrolytes exhibit anodic stability exceeding 5.5 V vs. Li/Li⁺, a substantial improvement over the ~4.5 V limit of carbonates.[4][7] This inherent stability is the primary driver for their use in high-voltage systems.
Caption: Molecular representation of Sulfolane highlighting the core sulfone group responsible for its high voltage stability.
The Anode Compatibility Challenge
While anodically robust, sulfolane's high polarity and large molecular size present a major challenge at the graphite anode. In conventional carbonate electrolytes, ethylene carbonate (EC) decomposes reductively during the initial charging cycles to form a stable Solid Electrolyte Interphase (SEI). This SEI is ionically conductive but electronically insulating, preventing further electrolyte decomposition and allowing for reversible lithium intercalation.
Pure sulfolane, however, does not form an effective SEI. Instead, Li⁺-sulfolane complexes can co-intercalate into the graphite layers, leading to immense structural stress and ultimately, the exfoliation and destruction of the graphite anode.[5] This failure mechanism has historically prevented the use of simple sulfone-based electrolytes in full cells.
Synergistic Strategies for a Stable Dual-Interphase
The key to unlocking the potential of sulfones lies in rationally designing the electrolyte to preferentially form a protective SEI on the anode before sulfone reduction can occur. This is not achieved by a single component but through a synergistic combination of solvent, salt, and additives.
-
Advanced Lithium Salts: Replacing conventional LiPF₆ with salts like lithium bis(fluorosulfonyl)imide (LiFSI) is a highly effective strategy. The FSI⁻ anion is reduced at a higher potential (earlier in the charge cycle) than sulfolane, decomposing to form a robust, LiF-rich SEI that physically blocks the graphite surface and prevents solvent co-intercalation.[5]
-
SEI-Forming Additives: The incorporation of small quantities (e.g., 1-2 wt%) of additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) is a field-proven technique.[8][9] These molecules are specifically designed to have low reduction potentials, allowing them to polymerize on the anode surface, creating an artificial SEI that stabilizes the interface.
-
Concentration Engineering:
-
Low-Concentration Electrolytes (LSLE): This approach uses a low concentration of the sulfone solvent, relying on the preferential decomposition of dual-salt systems (e.g., LiDFOB-LiBF₄) and co-solvents to build a robust, inorganic-rich interphase on both the anode and cathode.[1][2]
-
Localized High-Concentration Electrolytes (LHCE): In this strategy, a high salt-to-solvent ratio is used along with a non-solvating diluent. This modifies the Li⁺ solvation sheath, reducing the number of "free" solvent molecules and promoting anion decomposition at the anode, leading to a stable SEI.[10][11]
-
These strategies ensure the formation of not only a stable SEI on the anode but also a protective Cathode Electrolyte Interphase (CEI) on the high-voltage cathode, which mitigates parasitic reactions and transition metal dissolution.[5][12]
Caption: Logical workflow from the core problem of sulfone-based electrolytes to the synergistic solutions enabling stable interphases.
Part 2: Properties of Key Electrolyte Components
The selection of an electrolyte solvent is a trade-off between multiple competing properties. The table below compares key characteristics of Sulfolane (Tetramethylene Sulfone) with the conventional solvent, Ethylene Carbonate (EC). The high boiling point, flash point, and oxidative stability of sulfolane underscore its suitability for safe, high-voltage applications, while its high melting point and viscosity are challenges that often necessitate the use of co-solvents.
| Property | Sulfolane (TMS) | Ethylene Carbonate (EC) | Significance for High-Voltage Batteries |
| Chemical Formula | C₄H₈O₂S | C₃H₄O₃ | - |
| Molecular Weight | 120.17 g/mol | 88.06 g/mol | Affects viscosity and solvation properties. |
| Melting Point | 27.5 °C | 36.4 °C | High melting point requires co-solvents or heating. |
| Boiling Point | 285 °C | 248 °C | High boiling point enhances thermal safety.[1] |
| Flash Point | 166 °C | 143 °C | High flash point indicates lower flammability.[1] |
| Dielectric Constant | 43.4 | 89.6 | High value promotes salt dissociation.[1][4] |
| Viscosity (@ 30°C) | ~10.3 mPa·s | ~1.9 mPa·s (@ 40°C) | High viscosity can limit ion transport; co-solvents needed. |
| Oxidative Stability | > 5.5 V vs. Li/Li⁺ | ~4.5 V vs. Li/Li⁺ | Crucial property. Enables operation with high-voltage cathodes.[4][7] |
Part 3: Experimental Protocols
The following protocols provide a framework for the formulation and evaluation of sulfone-based electrolytes. All procedures involving electrolyte components and cell assembly must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with H₂O and O₂ levels below 0.5 ppm to ensure data integrity.
Protocol 3.1: Formulation of a Model Sulfolane-Based Electrolyte
This protocol describes the preparation of a well-studied model electrolyte: 1 M LiFSI in Sulfolane (SL) and Ethyl Methyl Carbonate (EMC) (3:7 w/w) with 2% Vinylene Carbonate (VC) additive. The EMC co-solvent is used to lower the viscosity and melting point of the mixture, while VC acts as the primary SEI-forming additive.
Materials & Equipment:
-
Battery-grade Sulfolane (SL, H₂O < 20 ppm)
-
Battery-grade Ethyl Methyl Carbonate (EMC, H₂O < 20 ppm)
-
Battery-grade Lithium bis(fluorosulfonyl)imide (LiFSI, H₂O < 20 ppm)
-
Battery-grade Vinylene Carbonate (VC, stabilized)
-
Argon-filled glovebox
-
Analytical balance (±0.1 mg)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and amber glass storage bottles
Procedure:
-
Pre-Protocol Preparation: Dry all glassware and stir bars in a vacuum oven at 120°C overnight and transfer them into the glovebox antechamber without exposure to air. Dry the LiFSI salt under vacuum at 100°C for 24 hours to remove any residual moisture.
-
Causality: Moisture is highly detrimental, reacting with LiFSI and LiPF₆ to form HF, which attacks both cathode and anode materials. Rigorous drying is non-negotiable for high-voltage systems.
-
-
Solvent Mixture Preparation:
-
Inside the glovebox, place a glass beaker on the analytical balance and tare it.
-
Add 30.0 g of Sulfolane.
-
Add 70.0 g of Ethyl Methyl Carbonate to the same beaker.
-
Add a magnetic stir bar and stir the mixture at 300 RPM for 1 hour to ensure homogeneity. This creates the SL:EMC (3:7 w/w) solvent base.
-
-
Additive Incorporation:
-
Calculate the total mass of the solvent (100 g). To add 2% VC by weight, weigh out 2.0 g of VC and add it to the stirring solvent mixture.
-
Continue stirring for another 30 minutes until the VC is fully dissolved.
-
-
Salt Dissolution:
-
Calculate the required mass of LiFSI for a 1 M concentration in the final volume. Note: This requires knowing the density of the final solvent mixture. For practical purposes, a weight-based molality (mol/kg of solvent) is often easier and more reproducible. For this protocol, we will add LiFSI to achieve a 1 M concentration. Assuming a density of ~1.2 g/mL, for 100 g (~83 mL) of solvent, add ~15.5 g of LiFSI (M.W. 187.07 g/mol ).
-
Slowly add the pre-dried LiFSI powder to the stirring solvent mixture to avoid clumping.
-
Seal the beaker with paraffin film and allow it to stir overnight at room temperature to ensure complete dissolution.
-
-
Storage: Transfer the final electrolyte to a labeled, dried amber glass bottle. Store inside the glovebox.
Protocol 3.2: Determining the Electrochemical Stability Window (ESW)
This protocol uses Linear Sweep Voltammetry (LSV) to measure the oxidative stability limit of the prepared electrolyte. A three-electrode cell is essential for accurate potential measurement.[13][14]
Materials & Equipment:
-
Potentiostat/Galvanostat (e.g., BioLogic, Metrohm Autolab)
-
Three-electrode cell setup (e.g., Swagelok-type or glass cell)
-
Working Electrode (WE): Platinum (Pt) or Glassy Carbon (GC) disk (highly polished)
-
Reference Electrode (RE): Lithium metal foil
-
Counter Electrode (CE): Lithium metal foil
-
Celgard separator
-
Prepared sulfolane-based electrolyte
Procedure:
-
Cell Assembly (in Glovebox):
-
Assemble the three-electrode cell. A typical arrangement is to place the Li metal counter electrode at the bottom, followed by an electrolyte-soaked separator, the Li metal reference electrode (often a small strip placed to the side of the main stack), another soaked separator, and finally the working electrode on top.
-
Ensure the RE is positioned to minimize IR drop but does not short with the WE or CE.
-
Add a few drops of the electrolyte to wet all components thoroughly.
-
-
Electrochemical Measurement:
-
Connect the cell to the potentiostat (WE, RE, CE leads).
-
Allow the cell to rest for at least 1 hour to reach thermal equilibrium and a stable Open Circuit Voltage (OCV).
-
Set the LSV parameters:
-
Start Potential: OCV (typically ~3.0 V vs. Li/Li⁺)
-
End Potential: 6.0 V vs. Li/Li⁺
-
Scan Rate: 0.5 mV/s to 1.0 mV/s
-
Current Cutoff/Limit: Set a reasonable limit (e.g., 1 mA/cm²) to define the onset of significant oxidation.
-
-
Run the LSV scan.
-
-
Data Analysis:
-
Plot the resulting current density (μA/cm²) vs. potential (V).
-
The oxidative stability limit is defined as the potential at which the anodic current density begins to rise sharply, exceeding a predefined threshold (e.g., 10 μA/cm²). This potential represents the onset of electrolyte decomposition.
-
Caption: Experimental workflow for determining the Electrochemical Stability Window (ESW) using Linear Sweep Voltammetry (LSV).
Protocol 3.3: Full-Cell Assembly and Performance Evaluation
This protocol outlines the assembly and testing of a 2032-type coin cell to evaluate the practical performance of the electrolyte with a high-voltage cathode and graphite anode.
Materials & Equipment:
-
CR2032 coin cell components (casings, spacers, springs)
-
High-voltage cathode (e.g., NCM811 coated on Al foil)
-
Graphite anode (coated on Cu foil)
-
Celgard separator
-
Prepared sulfolane-based electrolyte
-
Coin cell crimper
-
Battery cycler
Procedure:
-
Electrode & Separator Preparation:
-
Punch circular electrodes from the coated foils (e.g., 14 mm diameter for cathode, 15 mm for anode).
-
Dry the electrodes and separators under vacuum at appropriate temperatures (e.g., 120°C for cathode, 80°C for anode and separator) overnight and transfer to the glovebox.
-
-
Coin Cell Assembly (in Glovebox):
-
Place the cathode disk in the center of the bottom can.
-
Dispense ~20 μL of electrolyte onto the cathode surface.
-
Place a separator disk (e.g., 19 mm diameter) on top of the cathode.
-
Dispense another ~20 μL of electrolyte onto the separator.
-
Carefully place the anode disk, copper-side up, centered on the separator.
-
Add a spacer, then a spring.
-
Place the top cap and crimp the cell using the coin cell crimper to ensure a hermetic seal.
-
-
Formation Cycling (Self-Validation Step):
-
Let the assembled cell rest for 12 hours.
-
Place the cell in the battery cycler.
-
Cycle 1: Charge at a C/20 rate (e.g., to 4.4 V). The voltage profile of this first charge is critical; a flat plateau around 2.9-3.0 V (cell voltage) often corresponds to SEI formation from the VC additive.[9] Discharge at C/20.
-
Cycle 2-3: Charge/discharge at a C/10 rate.
-
Trustworthiness: The initial coulombic efficiency (ICE) and the shape of the dQ/dV plot from the first cycle are key validators. A high ICE (>85%) and distinct peaks corresponding to additive reduction indicate successful SEI formation.[5]
-
-
Performance Evaluation (Galvanostatic Cycling):
-
After formation, cycle the cell between the desired voltage limits (e.g., 3.0 V to 4.4 V) at a C/3 or C/2 rate for an extended period (100-500 cycles).
-
Record the charge/discharge capacity and coulombic efficiency for each cycle. Plot capacity retention and coulombic efficiency vs. cycle number to assess long-term stability.[1][8]
-
Part 4: Data Interpretation and Expected Outcomes
A successfully implemented sulfolane-based electrolyte will demonstrate marked improvements over standard carbonate systems in high-voltage cells.
-
High and Stable Coulombic Efficiency (CE): After the initial formation cycles, the CE should rapidly approach and remain >99.8%. A consistently high CE indicates that parasitic side reactions (electrolyte decomposition) have been effectively suppressed by the stable SEI/CEI.
-
Excellent Capacity Retention: When cycling to high voltages (e.g., 4.4 V - 4.5 V), the cell should maintain a high percentage of its initial capacity. For example, retaining over 80% capacity after 500 cycles is considered excellent performance for high-nickel cathodes.[1][2]
-
Reduced Gas Generation: Visual inspection of pouch cells or in-situ gas analysis will show significantly less gas evolution during formation and cycling compared to carbonate electrolytes, which tend to generate CO₂ from oxidative decomposition.[5][9] This is a direct result of the superior anodic stability of the sulfone solvent.
By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively harness the power of cyclic sulfones to unlock the next generation of high-energy, long-lasting lithium-ion batteries.
References
-
A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries. OAE Publishing Inc. [Link]
-
Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion batteries. Materials Today. [Link]
-
Sulfone-Based Electrolytes for Lithium-Ion Batteries. ResearchGate. [Link]
-
High-Voltage Sulfolane Plasticized UV-Curable Gel Polymer Electrolyte. MDPI. [Link]
-
A New Strategy for Sulfone‐Containing Electrolytes Design Enabling Long Cycling High‐Voltage Lithium‐Ion Batteries. ResearchGate. [Link]
-
Sulfolane-based electrolyte for high voltage Li(Ni0.42Mn0.42Co0.16)O2 (NMC442)/graphite pouch cells. ResearchGate. [Link]
-
Dual-Interphase-Stabilizing Sulfolane-Based Electrolytes for High-Voltage and High-Safety Lithium Metal Batteries. PubMed. [Link]
-
Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials - ACS Publications. [Link]
-
Tetramethylene Sulfone (TMS) as an Electrolyte Additive for High-Power Lithium-Ion Batteries. MDPI. [Link]
-
Sulfone-based electrolytes for high energy density lithium-ion batteries. OSTI.GOV. [Link]
-
Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). National Institutes of Health (NIH). [Link]
-
Sulfolane-Based Flame-Retardant Electrolyte for High-Voltage Sodium-Ion Batteries. SpringerLink. [Link]
-
A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries. Hep Journals. [Link]
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries [journal.hep.com.cn]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. lescmeng.ai [lescmeng.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. Sulfolane-Based Flame-Retardant Electrolyte for High-Voltage Sodium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual-Interphase-Stabilizing Sulfolane-Based Electrolytes for High-Voltage and High-Safety Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Dioxothiolane-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 1,1-dioxothiolane-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic sequence. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your reaction yields and final product purity.
Synthesis Overview
The preparation of 1,1-dioxothiolane-2-carboxylic acid is typically achieved via a two-step process. The first step involves the synthesis of the precursor, tetrahydrothiophene-2-carboxylic acid. The second, critical step is the selective oxidation of the sulfide moiety to the corresponding sulfone.
Caption: General two-step synthesis pathway.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Stage 1: Synthesis of Tetrahydrothiophene-2-carboxylic Acid
Question: I am attempting to synthesize tetrahydrothiophene-2-carboxylic acid via lithiation of tetrahydrothiophene followed by quenching with CO2, but my yields are consistently low (<30%). What are the likely causes?
Answer: Low yields in this step are common and typically trace back to three main areas: the lithiation step, the carboxylation quench, or the workup procedure.
-
Inefficient Lithiation: The deprotonation of tetrahydrothiophene at the α-position is the critical step.
-
Causality: The proton at the C2 position of tetrahydrothiophene is not exceptionally acidic. Incomplete deprotonation can occur if the base is not strong enough, if the temperature is too high (leading to side reactions or decomposition of the lithiated species), or if trace amounts of water are present.
-
Solutions:
-
Base Selection: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sec-butyllithium. The latter is more basic and can sometimes improve yields.
-
Temperature Control: The lithiation reaction is typically performed at low temperatures, such as -78 °C (dry ice/acetone bath), to ensure the stability of the resulting organolithium intermediate. Allowing the reaction to warm prematurely can lead to decomposition.
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). All solvents (e.g., THF, diethyl ether) must be rigorously dried. Even small amounts of moisture will quench the organolithium reagent.
-
-
-
Ineffective Carboxylation: The reaction with carbon dioxide must be efficient to form the carboxylate salt.
-
Causality: Gaseous CO2 bubbled through the solution can be inefficient. The lithiated intermediate may be quenched by other electrophiles or decompose before it can react. Solid CO2 (dry ice) is often used, but surface impurities can be an issue.
-
Solutions:
-
CO2 Source: Use freshly crushed, high-purity dry ice. Before use, quickly rinse the dry ice chunks with a dry solvent (like hexane) to remove surface water ice.
-
Quenching Method: Instead of bubbling CO2 gas, a more reliable method is to transfer the cold solution of the lithiated intermediate via cannula into a separate flask containing a slurry of freshly crushed dry ice in dry THF. This ensures a large excess of CO2 is immediately available for reaction.[1][2]
-
-
-
Problematic Workup & Isolation: The carboxylic acid product must be carefully extracted from the reaction mixture.
-
Causality: Tetrahydrothiophene-2-carboxylic acid has some water solubility. During the aqueous workup, product can be lost to the aqueous phase if the pH is not correctly adjusted or if insufficient organic solvent is used for extraction.
-
Solutions:
-
Acidification: After the reaction is quenched with water, ensure the aqueous layer is acidified to a pH of ~1-2 with a strong acid (e.g., 2M HCl) to fully protonate the carboxylate salt. This maximizes its solubility in the organic phase.
-
Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery of the product from the aqueous layer.
-
-
Stage 2: Oxidation to 1,1-Dioxothiolane-2-carboxylic Acid
Question: My oxidation of tetrahydrothiophene-2-carboxylic acid with hydrogen peroxide is incomplete. TLC and NMR analysis show a mixture of starting material, the desired sulfone, and a significant amount of the intermediate sulfoxide. How can I drive the reaction to completion?
Answer: This is a classic selectivity challenge in sulfide oxidations. The oxidation occurs in two steps: sulfide to sulfoxide, then sulfoxide to sulfone. The second step often requires more forcing conditions.
-
Causality: The first oxidation to the electron-withdrawing sulfoxide is generally faster than the second oxidation to the sulfone.[3] Insufficient oxidant, low temperature, or inadequate reaction time will result in the accumulation of the sulfoxide intermediate.
-
Solutions:
-
Stoichiometry of Oxidant: Ensure you are using at least two molar equivalents of hydrogen peroxide (H2O2). Often, a slight excess (e.g., 2.2 - 2.5 equivalents) is necessary to ensure complete conversion.
-
Temperature and Time: While the initial oxidation may be exothermic, the conversion of the sulfoxide to the sulfone may require heating. Monitor the reaction by TLC. If the starting material is consumed but the sulfoxide intermediate remains, consider gently heating the reaction to 40-50 °C for several hours.
-
Catalysis: The uncatalyzed reaction can be slow. The use of a catalyst can significantly improve both the rate and the completeness of the oxidation. Tungsten-based catalysts, such as sodium tungstate (Na2WO4), are highly effective for this transformation in the presence of H2O2.[4] A catalytic amount (1-5 mol%) is typically sufficient.
-
Caption: Troubleshooting logic for incomplete oxidation.
Question: The oxidation reaction with H2O2 is too vigorous and difficult to control, leading to a dark-colored solution and low yield of the desired product. What is happening and how can I prevent it?
Answer: An uncontrolled exotherm is a significant safety hazard and a primary cause of yield loss due to decomposition.
-
Causality: The oxidation of sulfides is a highly exothermic process. Adding the hydrogen peroxide too quickly, especially at higher concentrations (e.g., 30-50% H2O2), without adequate cooling can cause the reaction temperature to rise uncontrollably. This can lead to the decomposition of both the peroxide and the organic substrate, resulting in byproducts and a darkened solution.
-
Solutions:
-
Controlled Addition: Add the hydrogen peroxide solution dropwise using an addition funnel.
-
Temperature Monitoring: Maintain strict temperature control throughout the addition. Use an ice bath to keep the internal temperature of the reaction flask between 0-10 °C during the H2O2 addition.
-
Dilution: Conducting the reaction in a suitable solvent, such as acetic acid or methanol, helps to dissipate the heat generated. Ensure the reaction is not too concentrated.
-
Catalyst Timing: If using a catalyst like sodium tungstate, add it to the solution of the sulfide before beginning the dropwise addition of H2O2.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to monitor the reaction progress and confirm the final product?
A1: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for monitoring the disappearance of the starting material (tetrahydrothiophene-2-carboxylic acid) and the appearance of the sulfoxide and sulfone products. The sulfone is significantly more polar than the sulfide, resulting in a much lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons alpha to the sulfur atom (at the C2 and C5 positions) will show a significant downfield shift upon oxidation from sulfide to sulfone due to the strong electron-withdrawing effect of the sulfone group.
-
¹³C NMR: Similar downfield shifts will be observed for the carbons adjacent to the sulfur.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: The most definitive method for confirming the presence of the sulfone group. Look for two strong characteristic absorption bands around 1300-1330 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).
Q2: Are there specific safety precautions for the oxidation step?
A2: Yes, absolutely. Hydrogen peroxide, especially at concentrations of 30% or higher, is a strong oxidizing agent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
As discussed in the troubleshooting guide, always add H2O2 slowly and with cooling to control the exotherm.
-
Never mix concentrated H2O2 with incompatible materials that could catalyze its decomposition (e.g., certain metal salts, strong bases).
-
At the end of the reaction, any residual peroxide should be quenched. This can be done carefully by adding a reducing agent like sodium bisulfite or sodium thiosulfate solution until a starch-iodide paper test indicates the absence of peroxides.
Q3: How can I purify the final 1,1-dioxothiolane-2-carboxylic acid product?
A3: Purification is typically achieved through recrystallization or acid-base extraction.
-
Recrystallization: The crude solid product can be recrystallized from a suitable solvent system. Water or a mixture of an organic solvent (like ethyl acetate) and a non-polar co-solvent (like hexanes) is often effective.
-
Acid-Base Extraction: If the crude product is an oil or contains many impurities, an acid-base workup can be very effective.[5]
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO3). The carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and re-acidify to pH ~1-2 with cold 2M HCl.
-
The purified carboxylic acid will often precipitate as a solid, which can be collected by filtration. If it remains dissolved, extract it back into an organic solvent.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Tetrahydrothiophene-2-carboxylic Acid
This protocol is an adaptation of established organometallic carboxylation procedures.[1][2]
-
Setup: Under an argon atmosphere, add dry tetrahydrofuran (THF, 100 mL) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add tetrahydrothiophene (5.0 g, 56.7 mmol) to the cold THF. Then, add n-butyllithium (1.6 M in hexanes, 39.0 mL, 62.4 mmol, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Lithiation: Stir the resulting solution at -78 °C for 1 hour.
-
Carboxylation: In a separate dry flask, add an excess of freshly crushed dry ice. Carefully transfer the cold organolithium solution via a cannula onto the dry ice. A vigorous reaction will occur.
-
Quench: Once the addition is complete, allow the mixture to slowly warm to room temperature. Then, cautiously quench the reaction by adding 50 mL of water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 2M HCl. Extract the product with ethyl acetate (4 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Protocol 2: Oxidation to 1,1-Dioxothiolane-2-carboxylic Acid
This protocol utilizes a tungsten-catalyzed oxidation for improved efficiency.[4]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add the crude tetrahydrothiophene-2-carboxylic acid (5.0 g, 37.8 mmol) and methanol (50 mL).
-
Catalyst Addition: Add sodium tungstate dihydrate (0.62 g, 1.89 mmol, 0.05 eq) to the solution and stir until dissolved.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Oxidant Addition: Add hydrogen peroxide (30% aqueous solution, 9.5 mL, 94.5 mmol, 2.5 eq) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with a trace of acetic acid) until the starting material and sulfoxide intermediate are consumed.
-
Quench: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of sodium bisulfite until a test with starch-iodide paper indicates no remaining peroxide.
-
Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. The product may precipitate. If so, collect it by filtration. If not, extract the aqueous residue with ethyl acetate (4 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate to obtain the crude 1,1-dioxothiolane-2-carboxylic acid. Recrystallize from hot water or an ethyl acetate/hexanes mixture to yield the pure product.
Part 4: Data Summary
The choice of catalyst and solvent can significantly impact the oxidation reaction. The following table summarizes typical conditions and outcomes.
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| None | H₂O₂ (30%) | Acetic Acid | 25-50 | 6-12 | 60-75% | General Knowledge |
| Na₂WO₄ (cat.) | H₂O₂ (30%) | Methanol/Water | 25 | 4-6 | >90% | [4] |
| V-containing LDH | H₂O₂ (30%) | Acetonitrile | 25 | <1 | >95% | [4] |
LDH: Layered Double Hydroxide
References
-
RWTH Publications. (2024). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks. Available at: [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]
-
SciSpace. (n.d.). The Preparation of 1,2-Dithiolane-4-carboxylic Acid. Available at: [Link]
-
IOSR Journal. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. Available at: [Link]
-
Eagle Scholar. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Available at: [Link]
-
ResearchGate. (2007). Mild oxidation of tetrahydrothiophene to sulfolane over V-, Mo and W-containing layered double hydroxides. Available at: [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
-
National Institutes of Health (NIH). (n.d.). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Available at: [Link]
-
ACS Publications. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Available at: [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]
-
ResearchGate. (2014). Thiophene Oxidation and Reduction Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrothiophene synthesis. Available at: [Link]
Sources
- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1,1-dioxothiolane-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1,1-dioxothiolane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly polar sulfone-containing carboxylic acid. We understand that purifying this compound can present unique challenges due to its physical properties. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity in your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when purifying 1,1-dioxothiolane-2-carboxylic acid.
Q1: What are the most probable impurities in my crude 1,1-dioxothiolane-2-carboxylic acid?
A: The impurity profile depends heavily on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as the corresponding sulfide or sulfoxide if the synthesis involves an oxidation step.
-
Side-Reaction Products: Over-oxidation can lead to decomposition, while other reactive sites on the starting materials can lead to isomeric byproducts[1].
-
Residual Solvents: Solvents used in the synthesis and work-up.
-
Inorganic Salts: From reagents or work-up procedures (e.g., buffers, drying agents).
-
Colored Impurities: Sulfonation and oxidation reactions can sometimes produce colored, often polymeric, byproducts[2].
Q2: What is the best initial purification strategy for a solid crude product?
A: For a solid crude product, recrystallization is almost always the most efficient and scalable first-line approach[3]. It is excellent for removing the bulk of impurities. The key is to identify a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor[4]. If recrystallization fails to yield the desired purity, a subsequent chromatographic step or an acid-base extraction may be necessary.
Q3: My purified product is still yellow/brown. How can I remove the color?
A: Persistent color is typically due to trace amounts of highly conjugated or polymeric impurities. A common and effective method for color removal is to treat a solution of your product with activated carbon [1]. The crude material is dissolved in a suitable solvent, a small amount of activated carbon is added, the mixture is briefly heated or stirred, and then filtered (often through Celite to remove the fine carbon particles) before proceeding with crystallization or solvent removal.
Q4: How can I accurately assess the purity of my final product?
A: Due to the compound's polarity and lack of a strong UV chromophore, a multi-faceted approach is best.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the preferred method for polar compounds[5]. A C18 column with a mobile phase of acidified water and acetonitrile or methanol is a good starting point. Since the compound lacks a strong chromophore, a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) may be necessary if UV detection is insensitive[6]. Derivatization can also be employed to enhance UV detection[7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during purification, explaining the root causes and providing actionable solutions.
Problem 1: Low Purity or Oiling Out During Recrystallization
-
Symptom: Upon cooling your recrystallization solution, the product precipitates as an oil instead of crystals, or the resulting crystals show minimal purity improvement by HPLC/NMR.
-
Potential Causes:
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the product dissolved even at low temperatures, or too poor, causing it to crash out of solution non-selectively.
-
Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for a crystal lattice to form, favoring amorphous precipitation or oiling out.
-
High Impurity Load: A very high concentration of impurities can suppress crystallization, a phenomenon known as eutectic mixture formation.
-
-
Recommended Solutions:
-
Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarity (see Table 1 below). A good solvent will fully dissolve the crude product when hot but show very limited solubility when cold.
-
Employ an Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Allow this to cool slowly.
-
Control the Cooling Process: After dissolving the material, allow the flask to cool slowly to room temperature, ideally insulated to slow heat loss. Once at room temperature, transfer to a 0 °C ice bath, and finally to a freezer if necessary.
-
Initial Cleanup: If the crude is very impure, first perform an acid-base extraction to remove the bulk of neutral and basic impurities before attempting recrystallization[9].
-
Problem 2: Product Degradation or Poor Recovery on a Silica Gel Column
-
Symptom: You observe significant streaking on a silica TLC plate. When running a flash column, you get very low mass balance, or HPLC analysis of the fractions shows new peaks not present in the crude material.
-
Potential Causes:
-
Irreversible Adsorption: The highly polar sulfone and carboxylic acid functional groups bind very strongly to the acidic silanol groups on the surface of normal-phase silica gel.
-
Acid-Catalyzed Degradation: The inherent acidity of silica gel can catalyze the degradation of sensitive compounds.
-
-
Recommended Solutions:
-
Avoid Normal-Phase Chromatography: For highly polar acids like this, normal-phase silica gel is often unsuitable[5].
-
Use Reversed-Phase Chromatography: This is the most effective chromatographic technique for purifying polar compounds[3]. The stationary phase (e.g., C18-bonded silica) is nonpolar, and a polar mobile phase is used. The compound will elute more quickly with a higher percentage of organic solvent in the mobile phase. This minimizes strong interactions and reduces the risk of degradation. See Protocol 3 for a starting method.
-
Consider Ion-Exchange Chromatography: Anion-exchange chromatography can be a powerful tool for separating acids from neutral or basic compounds[3][10].
-
Problem 3: Persistent Emulsion During Acid-Base Extraction
-
Symptom: During a liquid-liquid extraction work-up, a thick, stable layer forms between the aqueous and organic phases that fails to separate even after extended time.
-
Potential Causes:
-
Presence of Surfactant-like Impurities: Some byproducts may act as surfactants, stabilizing the emulsion.
-
Vigorous Shaking: Overly aggressive shaking can create a very fine emulsion that is slow to break.
-
Similar Densities: The densities of the organic and aqueous layers may be too close for efficient separation.
-
-
Recommended Solutions:
-
Break the Emulsion: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often helps break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can help to break up the fine droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating stubborn emulsions.
-
Gentle Mixing: In future extractions, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.
-
Section 3: Data & Visualizations
Data Tables
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent Class | Examples | Target Impurities |
| Protic Solvents | Water, Isopropanol, Ethanol | Polar impurities, inorganic salts |
| Ethereal Solvents | Dioxane, Tetrahydrofuran (THF) | Moderately polar impurities |
| Ketone Solvents | Acetone, 2-Butanone (MEK)[11] | Broad range of organic impurities |
| Ester Solvents | Ethyl Acetate | Less polar impurities |
| Aromatic Solvents | Toluene | Nonpolar impurities, residual organic materials |
Methodology: Test solubility of ~20 mg of crude product in ~0.5 mL of solvent at room temperature and then at reflux.
Table 2: Typical Starting Conditions for Reversed-Phase Flash Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18-functionalized Silica | Nonpolar phase ideal for retaining and separating polar analytes[5]. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | The acid suppresses the ionization of the carboxylic acid, leading to sharper peaks and better retention[12]. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Acid | Organic modifier to elute the compound from the column. |
| Gradient | Start at 5-10% B, ramp to 95-100% B over 10-20 column volumes. | A gradient is effective for separating compounds with different polarities. |
| Detection | UV at 210-220 nm (for peptide bonds/carbonyls) and/or ELSD/RI. | Provides universal detection if the compound has a weak UV chromophore[6]. |
Diagrams & Workflows
Caption: Decision tree for selecting a purification strategy.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude material (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (10-20 mL per gram of crude).
-
Basic Wash: Transfer the solution to a separatory funnel. Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 10 mL per gram). Expert Tip: Gentle inversion is preferred over vigorous shaking to prevent emulsions. Combine the aqueous layers. The desired carboxylate salt is now in the aqueous phase.
-
Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent (1 x 10 mL per gram) to remove any remaining neutral impurities. Discard this organic layer.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) or 3M HCl dropwise with stirring until the pH is ~1-2 (test with pH paper). The protonated product should precipitate as a solid or oil.
-
Isolation:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If the product oils out or remains in solution, extract the aqueous layer with fresh ethyl acetate or DCM (3 x 10 mL per gram).
-
-
Final Steps: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: High-Purity Polish using Reversed-Phase Flash Chromatography
This protocol is for obtaining analytical-grade material after initial bulk purification.
-
Sample Preparation: Dissolve the partially purified product in a minimal amount of a strong solvent like methanol or DMSO. If solubility is low, create a slurry with a small amount of C18 silica (this will be a "solid load").
-
Column Equilibration: Equilibrate a C18 reversed-phase flash column with your starting mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% TFA).
-
Loading: Load the dissolved sample (or the solid-loaded slurry) onto the top of the column.
-
Elution: Begin the elution with the starting mobile phase. Run a gradient from low organic content to high organic content (e.g., 5% to 100% Acetonitrile over 15 column volumes). See Table 2 for details.
-
Fraction Collection: Collect fractions based on the detector signal (UV, ELSD, etc.).
-
Analysis: Analyze the relevant fractions by TLC (if applicable) or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions. Remove the organic solvent (acetonitrile/methanol) under reduced pressure. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (like DCM) to recover the final product.
References
-
RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012). [Link]
- Process for the purification of carboxylic acids - Google P
-
Chromatographic separations of aromatic carboxylic acids - PlumX. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020). [Link]
-
How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. [Link]
- Process for the formation and purification of aromatic sulfones - Google P
- Purification of sulfolane compounds - Google P
-
1,1-Dioxo-1lambda6-thiolane-2-carboxylic acid | C5H8O4S | CID 284518 - PubChem. [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]
- Purifying sulfolane - EP0412214B1 - Google P
-
How can I purify carboxylic acid? - ResearchGate. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. [Link]
-
On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. longdom.org [longdom.org]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. EP0412214B1 - Purifying sulfolane - Google Patents [patents.google.com]
- 11. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. plu.mx [plu.mx]
degradation pathways of 1,1-dioxothiolane-2-carboxylic acid in electrolytes
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1,1-dioxothiolane-2-carboxylic acid when used as an electrolyte component. This guide is designed for researchers, battery scientists, and drug development professionals to navigate potential challenges during experimentation.
A Note on This Guide: Direct experimental literature on the degradation of 1,1-dioxothiolane-2-carboxylic acid is limited. The information herein is synthesized from established principles of electrochemistry and the known behavior of its core functional moieties: the cyclic sulfone (thiolane-1,1-dioxide) and the carboxylic acid group. The proposed mechanisms are based on authoritative data on analogous structures to provide a robust and scientifically grounded troubleshooting framework.
Frequently Asked Questions (FAQs)
Q1: What is the expected electrochemical stability window of 1,1-dioxothiolane-2-carboxylic acid?
A1: The stability is dictated by its two functional groups. The cyclic sulfone group is known for its exceptional anodic (oxidative) stability, often remaining intact above 5.0 V vs. Li/Li⁺.[1][2] However, the carboxylic acid moiety is more susceptible to oxidation and will likely define the upper voltage limit, potentially undergoing decarboxylation at high potentials. The cathodic (reductive) stability is expected to be the primary limitation. Sulfones are known to be unstable at low potentials and can react with graphitic anodes.[1][3] Therefore, the practical cathodic limit may be significantly higher than that of standard carbonate electrolytes.
Q2: Is this compound more likely to degrade at the anode or the cathode in a lithium-ion battery?
A2: Degradation is expected at both electrodes, but through different mechanisms.
-
At the Anode (Negative Electrode): The primary vulnerability is the reductive cleavage of the C-S bonds in the sulfone ring, especially during the formation of the Solid Electrolyte Interphase (SEI).[3][4]
-
At the Cathode (Positive Electrode): At high voltages, the primary vulnerability is the oxidative decomposition of the carboxylic acid group.[5] The sulfone group itself is highly resistant to oxidation.[1]
Q3: Can I use 1,1-dioxothiolane-2-carboxylic acid with a standard graphite anode?
A3: Caution is advised. Sulfone-based electrolytes are often incompatible with graphitic anodes, leading to the formation of a resistive, unstable SEI layer that results in continuous electrolyte consumption and poor cycling performance.[3][6] The use of co-solvents or specialized additives like Fluoroethylene Carbonate (FEC) is often necessary to form a stable SEI and enable effective cycling.[1][6]
Q4: What are the likely gaseous byproducts of its decomposition?
A4: Gas evolution is a strong indicator of degradation.
-
Carbon Dioxide (CO₂): Primarily expected from the oxidative decarboxylation of the carboxylic acid group at the cathode.[7][8]
-
Sulfur Dioxide (SO₂): A potential product from the complete breakdown of the sulfone moiety, though less common than soluble species.
-
Hydrogen (H₂): Can be generated if trace amounts of water are present, reacting with lithium or reduced species.[7]
-
Hydrocarbons (e.g., Ethylene, Methane): May arise from the reduction of the thiolane ring fragments at the anode.[7]
Troubleshooting Guide
This guide addresses common issues, their probable causes related to the degradation of 1,1-dioxothiolane-2-carboxylic acid, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Rapid Capacity Fade | 1. Unstable SEI on Anode: The sulfone ring is being reductively decomposed at the anode surface, consuming lithium and electrolyte to form a thick, resistive, and unstable SEI.[3][9] 2. Continuous Oxidative Decomposition: The carboxylic acid group is being oxidized at the cathode, leading to loss of active material and consumption of the additive. | 1a. Introduce a Film-Forming Co-Additive: Add 1-5% Fluoroethylene Carbonate (FEC) to the electrolyte. FEC is known to form a more stable and compact SEI on graphite, preventing the direct reduction of the sulfone.[6] 1b. Lower the Upper Cutoff Voltage: Limit the charging voltage to below the oxidation potential of the carboxylic acid group (e.g., < 4.2 V) to minimize cathode-side degradation.[7] 1c. Use an Alternative Anode: Consider anodes with higher operating potentials where sulfone reduction is less favorable, such as Lithium Titanate (LTO).[2][3] |
| Increasing Cell Impedance / Poor Rate Capability | 1. Resistive SEI Layer: As described above, the decomposition products of the sulfone (e.g., lithium alkyl sulfites) are forming a highly resistive layer on the anode.[3] 2. Polymerization: Degradation fragments may polymerize on the electrode surfaces, blocking pores and impeding ion transport. | 2a. Optimize Additive Concentration: Higher concentrations are not always better. An excess of the additive can lead to thicker, more resistive surface films. Systematically vary the concentration (e.g., 0.5%, 1%, 2%) to find the optimal level. 2b. Post-Mortem Analysis: Disassemble the cell in an inert atmosphere and analyze the electrode surfaces using X-ray Photoelectron Spectroscopy (XPS) or Scanning Electron Microscopy (SEM) to confirm the presence and morphology of surface films.[6][10] |
| Cell Swelling / Gas Evolution | 1. Oxidative Decarboxylation: The cell is being charged to a voltage that is causing the carboxylic acid to decompose into CO₂ gas.[8] 2. Reductive Ring-Opening: The sulfone ring is breaking down at the anode, potentially releasing gaseous hydrocarbon fragments.[7] | 3a. Confirm Gas Composition: Use techniques like Online Electrochemical Mass Spectrometry (OEMS) or post-cycling gas chromatography (GC) to analyze the headspace gas. The presence of CO₂ points to cathode-side oxidation.[7] 3b. Review Voltage Limits: Ensure the cell's operating voltage window is within the stable limits determined by cyclic voltammetry (see Protocol 1). |
Proposed Degradation Pathways & Mechanisms
Anodic (Oxidative) Degradation Pathway at the Cathode
At high potentials, the carboxylic acid is the most likely site of oxidation, leading to decarboxylation and the formation of a radical species that can further react with the electrolyte. The sulfone ring remains stable.
Caption: Proposed oxidative degradation at the cathode.
Cathodic (Reductive) Degradation Pathway at the Anode
At low potentials, the sulfone group is susceptible to electron attack, leading to the cleavage of a Carbon-Sulfur bond. This ring-opening reaction is a primary cause of SEI instability.
Caption: Proposed reductive degradation at the anode.
Experimental Protocols for Diagnosis
Protocol 1: Determining the Electrochemical Stability Window via Cyclic Voltammetry (CV)
This workflow helps you determine the practical voltage limits for your electrolyte containing 1,1-dioxothiolane-2-carboxylic acid.
Caption: Workflow for assessing electrochemical stability.
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare your baseline electrolyte and a separate batch containing a known concentration (e.g., 1-2 wt%) of 1,1-dioxothiolane-2-carboxylic acid.
-
Cell Assembly: Use a three-electrode cell configuration. A platinum or glassy carbon (GC) working electrode is suitable for oxidation scans, while a copper or nickel working electrode is better for reduction scans. Lithium metal serves as both the counter and reference electrode.
-
CV Scans:
-
Oxidative Scan: Sweep the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1-10 mV/s).
-
Reductive Scan: In a separate cell, sweep from OCV down to a low potential (e.g., 0.01 V vs. Li/Li⁺).
-
-
Analysis: Compare the voltammogram of the electrolyte with the additive to the baseline. A sharp, non-reversible increase in current indicates the onset of electrochemical decomposition.[1] This potential should be considered the edge of your stability window.
Protocol 2: Post-Mortem Analysis of Cycled Cells
This protocol is essential for identifying the solid and soluble degradation products after cell failure.
-
Cell Disassembly: Carefully disassemble a cycled cell inside an argon-filled glovebox to prevent contamination from air and moisture.
-
Component Harvesting: Separate the anode, cathode, and separator.
-
Washing: Gently rinse the electrodes with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.[10]
-
Analysis of Solid Products (SEI/CEI):
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition and chemical states of the electrode surfaces. Look for signatures of S-O and C-S bonds to confirm sulfone-derived SEI components.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups of polymeric species or lithium salts that have deposited on the electrodes.
-
-
Analysis of Soluble Products:
References
-
Lamm, B. W. (n.d.). Electrochemical Cleavage of Phenylsulfones. Loyola eCommons. Retrieved from [Link]
-
Xu, K., & Angell, C. A. (2002). Sulfone-Based Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society, 149(7), A920. Retrieved from [Link]
-
Hovington, P., Lagacé, M., Guerfi, A., Bouchard, P., Mauger, A., Julien, C. M., Armand, M., & Zaghib, K. (2015). Comparison of oxidative stability for various sulfones as electrolyte solvents on the surface of Li1-xMn2O4. Journal of The Electrochemical Society, 149, A920. Retrieved from [Link]
-
Abou-Rachid, H., El-Gendil, M. A., Hovington, P., Lagacé, M., Guerfi, A., & Zaghib, K. (2013). Sulfone-based electrolytes for high-voltage Li-ion batteries. Journal of Power Sources, 248, 47-53. Retrieved from [Link]
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Ue, M., et al. (2021). High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and battery application. Physical Chemistry Chemical Physics, 23(4), 2464-2472. Retrieved from [Link]
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Unknown Author. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
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Jaumann, T., et al. (2016). Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications. Molecules, 21(10), 1308. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dioxo-2-propan-2-ylthiolane-2-carboxylic acid. Retrieved from [Link]
-
Yang, Z., et al. (2023). Electrochemical Synthesis of β-Keto Sulfones from Enol Acetates and Sulfonyl Hydrazides. The Journal of Organic Chemistry, 88(8), 5036-5045. Retrieved from [Link]
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Lastra, A., et al. (2022). Diagnostic Protocols for Evaluating the Degradation Mechanisms in Gel-Polymer Lithium Batteries. Advanced Energy Materials, 12(15), 2103704. Retrieved from [Link]
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Slanina, T., et al. (2020). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry, 85(24), 16047-16056. Retrieved from [Link]
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Birkl, C. R., et al. (2017). Lithium ion battery degradation: what you need to know. Physical Chemistry Chemical Physics, 19(23), 15061-15073. Retrieved from [Link]
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Seierstad, M., & Tunge, J. A. (2004). Two complementary approaches toward 2-alkoxy carboxylic acid synthesis from 1,3-dioxolan-4-ones. The Journal of Organic Chemistry, 69(15), 4948-4953. Retrieved from [Link]
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Solchenbach, S., et al. (2022). Degradation Pathways in Lithium-Ion Batteries with Ethylene Carbonate-Free Electrolytes. Advanced Energy Materials, 12(28), 2200870. Retrieved from [Link]
-
Yang, Z., et al. (2023). Electrochemical Synthesis of β-Keto Sulfones from Enol Acetates and Sulfonyl Hydrazides. The Journal of Organic Chemistry, 88(8), 5036-5045. Retrieved from [Link]
-
Zavadil, K. R., et al. (2012). Understanding Degradation at the Lithium-Ion Battery Cathode/Electrolyte Interface. ACS Applied Materials & Interfaces, 4(11), 5864-5871. Retrieved from [Link]
-
Jasperse, C. P. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]
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Kachalova, A., et al. (2022). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 27(19), 6599. Retrieved from [Link]
-
Hall, D. S., et al. (2020). Electrolyte Oxidation Pathways in Lithium-Ion Batteries. Journal of the American Chemical Society, 142(28), 12450-12461. Retrieved from [Link]
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Hall, D. S., et al. (2020). Electrolyte oxidation pathways in lithium-ion batteries. OSTI.GOV. Retrieved from [Link]
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Hall, D. S., et al. (2020). Electrolyte Oxidation Pathways in Lithium-Ion Batteries. Journal of the American Chemical Society, 142(28), 12450-12461. Retrieved from [Link]
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- 6. Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Lithium ion battery degradation: what you need to know - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00359C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Polymerization Reactions Involving 1,1-Dioxothiolane-2-Carboxylic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for polymerization reactions involving 1,1-dioxothiolane-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals working with this unique monomer. The structure of 1,1-dioxothiolane-2-carboxylic acid, featuring a stable aliphatic sulfone ring and a reactive carboxylic acid, presents specific challenges and opportunities in polymer synthesis. This document will focus on the most probable polymerization pathway for this monomer: polycondensation via the carboxylic acid group. While ring-opening polymerization of the 1,1-dioxothiolane moiety is not a typical reaction pathway under standard conditions, this guide will primarily address the nuances of leveraging the carboxylic acid functionality in forming polyesters, polyamides, and other condensation polymers.
The presence of the electron-withdrawing sulfone group significantly influences the reactivity of the carboxylic acid and the properties of the resulting polymer. This guide will provide scientifically grounded insights into navigating these effects to achieve successful polymerization outcomes.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low to No Polymerization or Incomplete Conversion
Question: I am reacting 1,1-dioxothiolane-2-carboxylic acid with a diol/diamine co-monomer, but I am observing very slow reaction rates and low conversion, resulting in a low molecular weight polymer. What could be the cause and how can I resolve this?
Answer:
This is a common challenge when working with carboxylic acids that have strong electron-withdrawing groups in close proximity. The sulfone group in the 1,1-dioxothiolane ring deactivates the carboxyl group, making it less nucleophilic and thus less reactive in standard condensation reactions.
Underlying Causes and Solutions:
-
Reduced Carboxylic Acid Reactivity: The primary cause is the electronic effect of the adjacent sulfone. To overcome this, you need to increase the electrophilicity of the carboxylic acid's carbonyl carbon.
-
Solution A: Acid Chloride Conversion: A highly effective strategy is to convert the carboxylic acid to a more reactive acid chloride. This can be achieved by reacting 1,1-dioxothiolane-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is much more electrophilic and will react more readily with diols or diamines, even at lower temperatures.
-
Solution B: Use of Coupling Agents: Employing coupling agents, such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), can activate the carboxylic acid in-situ, facilitating the reaction with the co-monomer.[1] This method is particularly useful for forming amides.
-
-
Inefficient Water Removal: Polycondensation is an equilibrium reaction, and the removal of the water byproduct is crucial to drive the reaction towards the formation of high molecular weight polymer.[2][3]
-
Solution: Conduct the polymerization in a solvent that forms an azeotrope with water (e.g., toluene or xylene) and use a Dean-Stark apparatus to continuously remove water. Alternatively, performing the reaction under a high vacuum at elevated temperatures can also effectively remove water.
-
-
Steric Hindrance: The cyclic nature of the monomer might introduce some steric hindrance, slowing down the polymerization.
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions at higher temperatures (see Issue 3). Optimizing the catalyst concentration can also improve reaction kinetics.
-
Issue 2: Difficulty Achieving High Molecular Weight Polymer
Question: My polymerization reaction with 1,1-dioxothiolane-2-carboxylic acid proceeds, but I am consistently obtaining polymers with low molecular weights and broad polydispersity. How can I increase the degree of polymerization?
Answer:
Achieving a high molecular weight in polycondensation requires high monomer purity, precise stoichiometric balance, and a high degree of conversion.
Underlying Causes and Solutions:
-
Stoichiometric Imbalance: Even a small deviation from a 1:1 molar ratio of the functional groups (carboxylic acid and hydroxyl/amine) will significantly limit the achievable molecular weight.
-
Solution: Ensure highly accurate measurements of both the 1,1-dioxothiolane-2-carboxylic acid and the co-monomer. It is advisable to use high-purity monomers, as impurities can also disrupt the stoichiometry.
-
-
Insufficient Reaction Time or Temperature: The deactivated nature of the carboxylic acid may require more forcing conditions to reach high conversion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by measuring the viscosity of the reaction mixture or by analyzing aliquots using techniques like titration or spectroscopy to ensure the reaction has gone to completion.
-
-
Chain-Terminating Impurities: Monofunctional impurities in either the monomer or the co-monomer will cap the growing polymer chains, preventing the formation of high molecular weight polymers.
-
Solution: Purify the monomers before use. For 1,1-dioxothiolane-2-carboxylic acid, recrystallization is a common purification method. The co-monomer should also be of the highest available purity.
-
Issue 3: Polymer Discoloration and Potential Degradation
Question: When I run my polymerization at high temperatures to increase the reaction rate, the resulting polymer is often discolored (yellow to brown). What is causing this, and can it be prevented?
Answer:
Discoloration at high temperatures is often an indication of thermal degradation or side reactions. The aliphatic sulfone ring in 1,1-dioxothiolane-2-carboxylic acid has a specific thermal stability profile that must be considered.
Underlying Causes and Solutions:
-
Thermal Decomposition of the Sulfone Ring: Aliphatic polysulfones can undergo thermal degradation at elevated temperatures.[4] This process can lead to the elimination of sulfur dioxide and the formation of colored byproducts. The thermal degradation of the polymer backbone can start above 350°C.[5]
-
Solution: Determine the thermal stability of your specific polymer using thermogravimetric analysis (TGA).[6] This will help you identify the maximum safe reaction temperature. If high temperatures are necessary for polymerization, consider using a high-boiling point solvent to maintain a controlled temperature and minimize thermal excursions.
-
-
Decarboxylation: Carboxylic acids, particularly those with an electron-withdrawing group in the beta position, can be susceptible to decarboxylation at high temperatures.[7] While the sulfone is on the same carbon, the electronic strain could potentially lower the decarboxylation temperature. This would lead to chain termination and the release of CO₂.
-
Solution: As with thermal decomposition, running the reaction at the lowest effective temperature is key. The use of an activated monomer (like the acid chloride) can allow for lower reaction temperatures, thus mitigating the risk of decarboxylation.
-
-
Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation of the polymer, causing discoloration.
-
Solution: Ensure the polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Issue 4: Poor Solubility of the Resulting Polymer
Question: The polymer I've synthesized from 1,1-dioxothiolane-2-carboxylic acid has poor solubility in common organic solvents, making characterization and processing difficult. Why is this happening and what can I do?
Answer:
The rigidity and polarity of the sulfone group can lead to strong intermolecular interactions, reducing the solubility of the resulting polymer.
Underlying Causes and Solutions:
-
High Polarity and Rigidity: The sulfone group is highly polar and the cyclic structure adds rigidity to the polymer backbone. This can lead to strong dipole-dipole interactions and potentially hydrogen bonding if amide linkages are present, causing the polymer to be insoluble in non-polar or moderately polar solvents.
-
Solution A: Solvent Selection: Test a range of highly polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP). These solvents are often used for dissolving polysulfones and polyamides.[8][9]
-
Solution B: Co-polymerization: Introduce a more flexible or bulky co-monomer into the polymer backbone. This can disrupt the chain packing and reduce intermolecular forces, thereby improving solubility. For example, using a long-chain aliphatic diol or diamine as a co-monomer can increase the flexibility of the polymer chain.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected polymerization mechanism for 1,1-dioxothiolane-2-carboxylic acid?
A1: The most probable polymerization mechanism is step-growth polycondensation.[10][11] This involves the reaction of the carboxylic acid group with a co-monomer containing at least two functional groups, such as a diol (to form a polyester) or a diamine (to form a polyamide).[2][3] The reaction proceeds through the elimination of a small molecule, typically water.
Q2: How does the sulfone group affect the polymerization?
A2: The sulfone group is strongly electron-withdrawing. This has two main effects:
-
Decreased Reactivity: It reduces the nucleophilicity of the adjacent carboxylic acid group, making it less reactive in polycondensation reactions. This often necessitates the use of more reactive derivatives (like acid chlorides) or harsher reaction conditions.
-
Polymer Properties: The sulfone group imparts high thermal stability, rigidity, and polarity to the resulting polymer.[12] This can lead to a high glass transition temperature (Tg) and good mechanical properties, but may also result in reduced solubility in common organic solvents.
Q3: What are the key safety precautions when working with reagents for activating the carboxylic acid?
A3: When using reagents like thionyl chloride or oxalyl chloride, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). These reagents are corrosive and react violently with water, releasing toxic gases (HCl and SO₂).
Q4: What analytical techniques are recommended for characterizing the resulting polymers?
A4: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and end-group analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of ester or amide linkages and the disappearance of carboxylic acid groups.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[6]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Experimental Protocols & Visualizations
Protocol 1: Conversion of 1,1-Dioxothiolane-2-Carboxylic Acid to its Acid Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,1-dioxothiolane-2-carboxylic acid in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 1,1-dioxothiolane-2-carbonyl chloride can be purified by vacuum distillation or used directly in the subsequent polymerization step.
Protocol 2: Solution Polycondensation using the Acid Chloride
-
Dissolve the diol or diamine co-monomer in a dry, aprotic solvent (e.g., NMP or DMAc) in a reaction vessel under an inert atmosphere.
-
Add an acid scavenger, such as pyridine or triethylamine, to the solution.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 1,1-dioxothiolane-2-carbonyl chloride in the same solvent to the cooled co-monomer solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired reaction temperature (typically 50-100°C) for several hours.
-
Monitor the increase in viscosity to gauge the progress of the polymerization.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water or methanol).
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Visualizing the Troubleshooting Logic
Caption: Generalized polycondensation reaction scheme.
References
- Vertex AI Search. (n.d.). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture.
- ACS Publications. (2024). Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron Catalysis. Organic Letters.
- MDPI. (n.d.). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods.
- ChemistryViews. (2024, March 16). Decarboxylative Sulfonylation of Carboxylic Acids.
- ChemRxiv. (2023, December 7). Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids with Sodium Sulfinate Salts. Cambridge Open Engage.
- ResearchGate. (n.d.). Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β- Unsaturated Carboxylic Acids with Sodium Sulfinate Salts.
- YouTube. (2020, April 13). Decarboxylation of Beta Carboxylic Acids.
- ResearchGate. (2023, May 16). Any suggestions on how to synthesize Polysulfone support membrane without defects?.
- Semantic Scholar. (1959). Synthesis of poly(arylene sulphones) by polycondensation of arylsulphonyl chlorides under friedel-crafts conditions.
- Wiley Online Library. (n.d.). Controlled Radical Polymerization.
- ResearchGate. (n.d.). Synthesis and characterization of carboxylated polysulfones.
- Taylor & Francis Online. (n.d.). Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane.
- eGyanKosh. (n.d.). 1. POLYCONDENSATION.
- ResearchGate. (2020, April 16). Vortex fluidic mediated synthesis of polysulfone.
- ResearchGate. (n.d.). Chain-growth polycondensation: The living polymerization process in polycondensation.
- ResearchGate. (n.d.). On the thermal degradation of polysulfones IX. The early stages of thermal degradation of poly(1-butene sulfone) and poly(2-methyl-1-pentene sulfone).
- RSC Publishing. (2020, April 14). Vortex fluidic mediated synthesis of polysulfone. RSC Advances. doi:10.1039/D0RA00602E.
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content.
- MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
- Mines Repository. (n.d.). Effects of Various Leaving Groups on Chain Growth Condensation Mechanism by Computational Methods.
- ResearchGate. (n.d.). Chain-Growth Polycondensation: Living Polymerization Nature in Polycondensation and Approach to Condensation Polymer Architecture.
- Semantic Scholar. (2017, November 1). Kinetics and mechanism of the thermal degradation for the synthesis of poly(norbornene sulfone)s by two different polymerization methods.
- POLITECNICO DI TORINO. (n.d.). Synthesis and characterization of sulfonated polysulfone membranes for forward osmosis applications.
- Chemistry LibreTexts. (2021, January 15). 17.4: Reactions of Carboxylic Acids - Ester and Amide Formation.
- Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Esterification of 1,1-Dioxothiolane-2-carboxylic Acid
Welcome to the technical support center for the synthesis and optimization of esters derived from 1,1-dioxothiolane-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique heterocyclic building block. The strong electron-withdrawing nature of the cyclic sulfone moiety enhances the acidity of the carboxylic acid but also introduces specific challenges in reaction setup, optimization, and purification.
This document provides in-depth, field-tested insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot common issues, select the appropriate methodology for your target molecule, and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for esterifying 1,1-dioxothiolane-2-carboxylic acid, and how do I choose the best one?
The choice of esterification method depends critically on the properties of your alcohol, specifically its steric hindrance, acid/base sensitivity, and the desired stereochemical outcome. Three primary methods are recommended:
-
Steglich Esterification (DCC/EDC Coupling): This is a highly versatile and mild method, making it an excellent starting point for a wide range of alcohols, including sterically demanding or acid-sensitive ones.[1][2] It uses a carbodiimide coupling agent like DCC or EDC with a nucleophilic catalyst, typically 4-DMAP.[3][4]
-
Fischer-Speier Esterification: This classic method uses an acid catalyst (e.g., H₂SO₄, TsOH) with an excess of the alcohol, which often serves as the solvent.[5][6] It is most effective and economical for simple, non-hindered primary or secondary alcohols that are available in large quantities.[7]
-
Mitsunobu Reaction: This reaction is ideal for sensitive substrates requiring mild, neutral conditions and is particularly powerful for inverting the stereochemistry of a secondary alcohol.[8][9] It proceeds via an Sₙ2 mechanism, using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[10][11]
A decision-making workflow for selecting the appropriate method is outlined below.
Caption: Decision tree for selecting an esterification method.
Q2: How does the 1,1-dioxothiolane (sulfone) group influence the esterification reaction?
The sulfone group is a strong electron-withdrawing group. This has two main effects:
-
Increased Acidity: It increases the acidity (lowers the pKa) of the carboxylic acid. This is beneficial for methods like the Mitsunobu reaction, which require an acidic pronucleophile (pKa < 13) to protonate the reactive intermediate.[9][10]
-
Increased Electrophilicity: The inductive effect makes the carbonyl carbon of the carboxylic acid more electrophilic, which can facilitate nucleophilic attack by the alcohol. However, this effect is generally less impactful than the choice of activation method (e.g., acid catalysis or DCC coupling).
The sulfone group itself is relatively inert under most esterification conditions, but you should be mindful of its stability if employing very harsh conditions (e.g., very high temperatures or strongly basic media), which are generally avoided in the recommended protocols.[12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Low or No Product Yield
Q: My Fischer esterification yield is poor (<50%), despite prolonged heating. What's wrong?
Possible Causes & Solutions:
-
Cause 1: Equilibrium is not shifted sufficiently. The Fischer esterification is a reversible reaction in equilibrium with water, the byproduct.[5][13]
-
Cause 2: Insufficient catalyst or inactive catalyst.
-
Solution: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid. If the reaction stalls, a small additional charge of catalyst may help.
-
-
Cause 3: Steric Hindrance. The reaction is sensitive to bulky groups on either the carboxylic acid or the alcohol.[7][13] Tertiary alcohols are particularly problematic and may undergo elimination.[6]
Q: I'm attempting a Steglich esterification with DCC and DMAP, but my starting material is mostly unreacted after 24 hours. What should I check?
Possible Causes & Solutions:
-
Cause 1: Deactivated Coupling Agent. DCC (dicyclohexylcarbodiimide) is sensitive to moisture. Old or improperly stored DCC may be hydrated and inactive.
-
Solution: Use fresh DCC from a newly opened bottle or store it under an inert atmosphere in a desiccator.
-
-
Cause 2: Insufficient DMAP catalyst. DMAP is the true catalyst that forms a highly reactive acylpyridinium intermediate. Without it, the reaction is extremely slow.[1][2]
-
Solution: Ensure you are using a catalytic amount (typically 5-10 mol%) of DMAP. For challenging or slow reactions, increasing the loading to 20 mol% can be beneficial.
-
-
Cause 3: Formation of N-acylurea. A common side reaction involves the rearrangement of the active O-acylisourea intermediate to a stable, unreactive N-acylurea, which halts the reaction.[1][15]
-
Solution: This is often suppressed by the presence of DMAP, which rapidly intercepts the O-acylisourea.[15] Adding the alcohol and DMAP to the carboxylic acid before adding the DCC can sometimes mitigate this issue.
-
Q: My Mitsunobu reaction is failing. TLC analysis shows only starting materials and byproducts.
Possible Causes & Solutions:
-
Cause 1: Reagent Order of Addition. The order of addition can be critical.
-
Solution: A standard protocol involves dissolving the carboxylic acid, alcohol, and PPh₃ in a suitable solvent (like THF), cooling to 0 °C, and then slowly adding the DEAD or DIAD.[9] If this fails, try pre-forming the betaine by adding DEAD/DIAD to PPh₃ at 0 °C first, followed by the alcohol, and finally the carboxylic acid.[9]
-
-
Cause 2: Insufficiently acidic nucleophile. The carboxylic acid must be acidic enough to protonate the intermediate formed from PPh₃ and DEAD.[9][10]
-
Solution: This is unlikely to be an issue for 1,1-dioxothiolane-2-carboxylic acid due to the activating effect of the sulfone group. However, ensure your starting material is pure.
-
-
Cause 3: "Wet" reaction conditions. The Mitsunobu reaction is a dehydration reaction. Any water present will be consumed by the reagents, reducing the yield.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Scenario 2: Purification Challenges
Q: How do I remove the dicyclohexylurea (DCU) byproduct from my Steglich reaction? It's insoluble and crashes out everywhere.
Solution: DCU is notoriously insoluble in most common solvents, which can be leveraged for its removal.[15]
-
Primary Removal (Filtration): After the reaction is complete, dilute the mixture with a solvent in which DCU has low solubility but your product is soluble (e.g., dichloromethane or ethyl acetate). Filter the mixture through a pad of Celite to remove the bulk of the precipitated DCU.
-
Secondary Removal (Precipitation/Crystallization): After aqueous workup and concentration of the organic phase, the crude product may still contain dissolved DCU. Dissolve the crude material in a minimal amount of a polar solvent (like acetone) and then store it at a low temperature (0 to -20 °C). The remaining DCU will often precipitate and can be removed by a second filtration. If your product is a solid, recrystallization is often effective.
-
Alternative Reagent: To avoid this issue entirely, consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[16] The resulting urea byproduct is water-soluble and easily removed during the aqueous workup.[17]
Q: My Mitsunobu reaction product is contaminated with triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. How can I purify my ester?
Solution: Separating these byproducts is a classic challenge.
-
Chromatography: Flash column chromatography is the most common method. TPPO is moderately polar and can often be separated from the desired ester.
-
Crystallization: If your ester product is crystalline, recrystallization can be a highly effective method to leave the amorphous byproducts behind in the mother liquor.
-
Alternative Workups:
-
Precipitation of TPPO: After the reaction, the solvent volume can be reduced and a non-polar solvent (like diethyl ether or a hexane/ether mixture) can be added. TPPO has limited solubility in these solvents and may precipitate, allowing for removal by filtration.
-
Acidic Wash: If your ester is stable to acid, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can sometimes help remove the basic hydrazine byproduct.
-
Comparative Data & Protocols
Table 1: Comparison of Recommended Esterification Methods
| Feature | Fischer Esterification | Steglich Esterification (DCC/DMAP) | Mitsunobu Reaction |
| Conditions | Acidic (H₂SO₄, TsOH), Reflux | Mild, Neutral pH, Room Temp | Mild, Neutral, 0 °C to Room Temp |
| Key Reagents | Strong Acid, Excess Alcohol | DCC (or EDC), DMAP | PPh₃, DEAD (or DIAD) |
| Pros | Economical, simple reagents, scalable.[18] | Broad substrate scope, good for hindered/sensitive substrates.[1][2] | Mildest conditions, allows for stereochemical inversion.[8][11] |
| Cons | Requires heat, not for acid-sensitive substrates, equilibrium-limited.[6][13] | DCU byproduct can be difficult to remove, reagents are more expensive.[15][19] | Stoichiometric byproducts (TPPO) are difficult to remove, reagents are costly and hazardous.[8] |
| Best For | Simple, robust, primary/secondary alcohols.[7] | Tertiary alcohols, complex molecules, acid-labile substrates.[1] | Secondary alcohols where inversion is desired, very sensitive substrates.[9] |
Detailed Experimental Protocols
Protocol 1: Steglich Esterification using DCC and DMAP
This protocol is a general starting point and should be optimized for specific substrates.
Caption: General workflow for Steglich esterification.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,1-dioxothiolane-2-carboxylic acid (1.0 equiv.), the desired alcohol (1.0-1.2 equiv.), and 4-dimethylaminopyridine (DMAP, 0.05-0.2 equiv.).
-
Solvent: Dissolve the components in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), approx. 0.1-0.5 M).[3]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
DCC Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv.) portion-wise to the stirred solution. A white precipitate of dicyclohexylurea (DCU) should begin to form.[17]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the starting carboxylic acid is consumed, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with the reaction solvent.[17]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[20]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
Protocol 2: Fischer-Speier Esterification
Methodology:
-
Setup: In a round-bottom flask, combine 1,1-dioxothiolane-2-carboxylic acid (1.0 equiv.) and the desired alcohol. The alcohol should be used in large excess and will serve as the solvent.[14]
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, typically 1-5 mol%) to the mixture while stirring.[18]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction temperature will be the boiling point of the alcohol.[18]
-
Monitoring: Monitor the reaction for 4-16 hours by TLC or by observing the cessation of water formation if using a Dean-Stark trap.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic solution with water, followed by saturated aqueous NaHCO₃ to neutralize the acid catalyst, and finally with brine.[20]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
-
Purification: Purify the product by distillation (if volatile) or flash column chromatography.[20]
References
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Organic-Chemistry.org. Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Grokipedia. Steglich esterification. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
- Kantam, M. L., et al. (1999). Transesterification of β-keto esters catalysed by transition metal complexes in a novel heterogeneous way.
-
Fiveable. Steglich Esterification Definition. [Link]
-
Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4933. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
SynArchive. Steglich Esterification. [Link]
-
Campbell, A. D., et al. (2020). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 18(28), 5296-5314. [Link]
-
Organic Synthesis. Acid-Amine Coupling using DCC. [Link]
-
ResearchGate. Transesterification of b-Keto Esters with Thiols, Amines, Diols and Amino Alcohols Catalysed by 1 a. [Link]
-
Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? [Link]
-
CORA. Recent advances in the transesterification of β-keto esters. [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
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J&K Scientific LLC. Fischer Esterification. [Link]
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Filo. What are possible sources of error in an esterification lab? [Link]
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Experiment 10: Fischer Esterification. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
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Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. New Journal of Chemistry, 42(5), 3737-3743.
-
Wikipedia. Fischer–Speier esterification. [Link]
- Google Patents.
-
YouTube. Esterification: Reflux, Isolation and Purification // HSC Chemistry. [Link]
-
Wikipedia. Sulfone. [Link]
-
ResearchGate. How to purify esterefication product? [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Chemistry LibreTexts. Making Esters From Carboxylic Acids. [Link]
- Google Patents. US4304925A - Process for purifying esters.
-
Chemistry LibreTexts. 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
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- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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storage and handling guidelines for tetrahydrothiophene-2-carboxylic acid 1,1-dioxide
An in-depth guide from the desk of a Senior Application Scientist.
Technical Support Center: Tetrahydrothiophene-2-carboxylic acid 1,1-dioxide
Welcome to the technical support guide for Tetrahydrothiophene-2-carboxylic acid 1,1-dioxide (CAS No: 80548-40-9). This document provides essential guidelines, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to ensure you can handle and utilize this compound safely and effectively in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and properties of Tetrahydrothiophene-2-carboxylic acid 1,1-dioxide.
Q1: What are the recommended storage conditions for this compound?
A: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, refrigeration at 2-8°C is recommended, particularly after the container has been opened.[3] The sulfone group is generally stable, but the carboxylic acid moiety can be sensitive to environmental factors. Storing it away from moisture prevents potential hydration, and a cool environment minimizes the rate of any potential degradation.
Q2: What does the compound look like and is it stable?
A: Tetrahydrothiophene-2-carboxylic acid 1,1-dioxide is a solid, often appearing as a white to slightly pale yellow crystalline powder.[2] Under recommended storage conditions, the compound is stable.[1] However, like many organic compounds, stability can be compromised by exposure to high temperatures, humidity, or incompatible materials.
Q3: What are the primary hazards and what personal protective equipment (PPE) is required?
A: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, adherence to strict safety protocols is mandatory.[5][6]
-
Eye/Face Protection: Always wear chemical safety goggles or a face shield.[7][8]
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[8][9]
-
Respiratory Protection: Handle the solid powder in a certified chemical fume hood to avoid inhaling dust particles.[8]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[10]
Q4: What are suitable solvents for dissolving this compound?
A: While specific solubility data is not extensively published, we can infer suitable solvents from its chemical structure, which contains a polar sulfone group and a carboxylic acid. It is expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Its solubility in aqueous buffers may be pH-dependent; converting the carboxylic acid to its carboxylate salt by adding a base will likely increase aqueous solubility. It is always best practice to perform a small-scale solubility test before preparing a large stock solution.
Q5: What materials or chemicals are incompatible with this compound?
A: The primary incompatibility is with strong oxidizing agents.[1][11] The sulfur atom in the sulfone group is in its highest oxidation state (+6) and is stable, but other parts of the molecule could react. Additionally, avoid contact with strong bases unless intentionally deprotonating the carboxylic acid, as this may promote unintended reactions.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem: The compound is not dissolving completely in my chosen solvent.
-
Plausible Cause: The concentration may be too high for the selected solvent, or the dissolution kinetics may be slow.
-
Solution Path:
-
Gentle Warming: Warm the solution gently (e.g., to 30-40°C) in a water bath. This often increases the solubility of organic solids. Do not overheat, as this could cause degradation.
-
Sonication: Place the vial in an ultrasonic bath. The energy from sonication can help break up solid aggregates and accelerate dissolution.
-
Solvent Polarity: If the above steps fail, consider a more polar solvent. For example, if it is struggling to dissolve in methanol, try DMSO.
-
pH Adjustment (for aqueous solutions): If dissolving in a buffer, the pH may be too low. The carboxylic acid has a predicted pKa of approximately 2.49, meaning it will be protonated and less water-soluble at acidic pH.[4] Carefully adding a dilute base (e.g., 1M NaOH) to raise the pH above 4 should significantly improve solubility by forming the more soluble carboxylate salt.
-
Problem: I observed a color change in the solid compound or my stock solution.
-
Plausible Cause: A color change (e.g., darkening or turning yellow/brown) can be an indicator of degradation or contamination.
-
Solution Path:
-
Assess Storage Conditions: Immediately verify that the compound and its solutions have been stored as recommended (cool, dry, protected from light).[2]
-
Check for Contamination: Ensure that clean, dedicated labware and high-purity solvents were used to prepare the solution.
-
Purity Analysis: If the integrity of the compound is critical for your experiment, consider re-analyzing its purity via techniques like HPLC or LC-MS to check for the presence of degradation products.
-
Discard if Necessary: If degradation is confirmed or suspected, it is safest to discard the material and use a fresh, uncompromised batch to ensure the reliability and reproducibility of your experimental results.
-
Problem: My experimental results are inconsistent when using this compound.
-
Plausible Cause: Inconsistency can arise from improper handling, leading to variations in the actual concentration of the active compound.
-
Solution Path:
-
Accurate Weighing: This compound is a solid. Ensure you are using a calibrated analytical balance and proper weighing technique (e.g., using weighing paper or a boat, minimizing static). For very small quantities, it is best to prepare a concentrated stock solution and then perform serial dilutions.
-
Fresh Solutions: Prepare stock solutions fresh whenever possible. If solutions must be stored, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause solvent evaporation, altering the concentration.
-
Vortex Before Use: Always vortex your stock solution vial before taking an aliquot for your experiment to ensure it is homogeneous, especially after thawing.
-
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a validated method for preparing a stock solution for use in typical cell-based assays or other experiments.
Methodology:
-
Pre-Experiment Preparation:
-
Allow the vial of Tetrahydrothiophene-2-carboxylic acid 1,1-dioxide (MW: 164.18 g/mol ) to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[12][13]
-
Ensure a calibrated analytical balance, appropriate glassware, and high-purity, anhydrous DMSO are available inside a chemical fume hood.
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or glass vial on the balance.
-
Carefully add approximately 1.64 mg of the compound to the vial. Record the exact weight. Causality Note: Weighing directly into the final vial minimizes material loss during transfers.
-
-
Dissolution:
-
Using the recorded weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (µL) = (Weight (mg) / 164.18 g/mol ) * 100,000
-
For example, for 1.64 mg, you would add 999 µL of DMSO.
-
Add the calculated volume of DMSO to the vial.
-
-
Ensuring Complete Solubilization:
-
Cap the vial tightly and vortex for 30-60 seconds.
-
Visually inspect the solution against a light source to ensure no solid particulates remain.
-
If needed, sonicate for 5-10 minutes or warm gently to 37°C.
-
-
Storage:
-
For immediate use, the solution can be kept at room temperature.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.
-
Appendices
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 80548-40-9 | [4][12][13] |
| Molecular Formula | C₅H₈O₄S | [4][12][13] |
| Molecular Weight | 164.18 g/mol | [4][12][13] |
| Appearance | White to slightly pale yellow solid | [2] |
| Melting Point | 126-127 °C | [13] |
| Boiling Point (Predicted) | 465.0 ± 38.0 °C | [4] |
| pKa (Predicted) | 2.49 ± 0.20 | [4] |
Data Presentation: Personal Protective Equipment (PPE) Checklist
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solution | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| General Handling | Safety Goggles | Nitrile Gloves | Lab Coat | Well-ventilated area |
Mandatory Visualization
Diagram: Safe Weighing and Dissolution Workflow
The following diagram outlines the critical steps for safely preparing a stock solution of Tetrahydrothiophene-2-carboxylic acid 1,1-dioxide. Following this workflow minimizes exposure risk and ensures solution accuracy.
Caption: Workflow for safe handling and stock solution preparation.
References
-
University of California, Santa Cruz. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
-
PubChem. Tetrahydrothiophene-2-carboxylic acid. [Link]
-
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]
-
Hoffman Fine Chemicals. Tetrahydrothiophene-2-carboxylic acid 1,1-dioxide. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
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- 4. Tetrahydrothiophene-2-Carboxylic Acid 1,1-Dioxide price,buy Tetrahydrothiophene-2-Carboxylic Acid 1,1-Dioxide - chemicalbook [chemicalbook.com]
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- 13. hoffmanchemicals.com [hoffmanchemicals.com]
removing impurities from carboxylic acids via distillation or crystallization
Introduction
For researchers, scientists, and professionals in drug development, the purity of carboxylic acids is paramount. Impurities can interfere with subsequent reactions, alter the pharmacological profile of a drug substance, or introduce unwanted toxicity. Distillation and crystallization are two primary methods for purifying these essential compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these techniques, ensuring you achieve the desired purity for your critical applications.
The choice between distillation and crystallization is fundamentally dictated by the physical properties of the carboxylic acid and its impurities.
-
Distillation is ideal for liquid carboxylic acids or those that can be melted without decomposition. It separates compounds based on differences in their boiling points.
-
Crystallization is the preferred method for solid carboxylic acids. It relies on differences in solubility between the desired compound and its impurities in a given solvent.
Purification Method Selection
Deciding on the optimal purification strategy is the first critical step. This decision tree outlines the logical process for selecting between distillation and crystallization.
Caption: Decision tree for selecting a purification method.
Part 1: Distillation Troubleshooting Guide
Distillation is a powerful technique for purifying liquid carboxylic acids. However, several challenges can arise. This section addresses common issues and provides solutions.
Frequently Asked Questions (FAQs) - Distillation
Q1: My carboxylic acid seems to be decomposing during distillation, indicated by darkening of the liquid and a lower than expected yield. What's happening and how can I prevent it?
A1: Thermal decomposition is a common issue, especially with higher molecular weight carboxylic acids or those with sensitive functional groups. At high temperatures, carboxylic acids can undergo decarboxylation or form anhydrides.[1]
-
Cause: The distillation temperature is too high.
-
Solution: Vacuum Distillation. By reducing the pressure in the distillation apparatus, the boiling point of the carboxylic acid is lowered, often significantly. This allows for distillation at a temperature below which decomposition occurs.[2]
-
Expert Tip: Before proceeding with a full-scale distillation, perform a small-scale test to determine the thermal stability of your compound.
Q2: I'm trying to separate two carboxylic acids with very close boiling points. Simple distillation isn't working. What should I do?
A2: When the boiling points of the components in a mixture differ by less than 70°C, simple distillation is ineffective.[3]
-
Cause: Insufficient separation efficiency.
-
Solution: Fractional Distillation. A fractionating column is inserted between the distillation flask and the condenser.[3][4] The column provides a large surface area (e.g., glass beads, rings, or a Vigreux column) for repeated vaporization and condensation cycles, effectively performing multiple simple distillations in one apparatus.[3][4] Each cycle enriches the vapor in the more volatile component.[4]
-
Expert Tip: The efficiency of a fractional distillation is rated in "theoretical plates." For very close boiling points, a longer column with a higher number of theoretical plates is necessary.[3]
Q3: During the distillation of an aqueous solution of a carboxylic acid, I'm not getting the pure acid; it's co-distilling with water. How can I break this azeotrope?
A3: Many carboxylic acids form azeotropes with water, which are constant boiling mixtures that cannot be separated by simple distillation.[5]
-
Cause: Formation of a minimum-boiling azeotrope.
-
Solution: Azeotropic Distillation. A third component, called an entrainer, is added to the mixture. The entrainer forms a new, lower-boiling azeotrope with one or both of the original components. For carboxylic acid-water mixtures, a non-polar solvent like toluene is often used.[6] The toluene-water azeotrope boils at a lower temperature than the acid, allowing for the removal of water. A Dean-Stark apparatus is typically used to collect the condensed azeotrope and separate the water from the entrainer, which is then returned to the distillation flask.[5][6]
Q4: I'm observing "bumping" (sudden, violent boiling) in my distillation flask. Is this dangerous and how can I stop it?
A4: Bumping is a significant safety hazard as it can cause the apparatus to break and splash hot, corrosive material.[2]
-
Cause: Uneven heating and the absence of nucleation sites for smooth boiling.
-
Solution:
-
Boiling Chips/Stir Bar: Add boiling chips or a magnetic stir bar to the liquid before heating.[2] These provide nucleation sites for bubbles to form smoothly. Never add boiling chips to a hot liquid , as this can cause immediate, violent boiling.[2]
-
Even Heating: Use a heating mantle or an oil bath for uniform heating of the distillation flask.[2]
-
Distillation Safety Protocol
Safety is non-negotiable in a laboratory setting. Always adhere to the following precautions during distillation:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[7][8][9]
-
Fume Hood: Conduct all distillations of flammable or volatile materials in a certified fume hood.[7][9]
-
Never Distill to Dryness: Some organic compounds, especially if they can form peroxides, can explode if heated to dryness.[2]
-
Fire Safety: Keep a dry-chemical fire extinguisher readily accessible.[7][9]
-
Pressure: Never heat a sealed system. Ensure the apparatus is open to the atmosphere (or a vacuum pump for vacuum distillation).
Part 2: Crystallization Troubleshooting Guide
Crystallization is a powerful technique for purifying solid carboxylic acids. The process relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent.
Frequently Asked Questions (FAQs) - Crystallization
Q1: I've dissolved my carboxylic acid in a hot solvent, but upon cooling, it's "oiling out" instead of forming crystals. What's going wrong?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[10][11] This is often because the melting point of the compound is lower than the temperature at which the solution becomes supersaturated.[10][11] Impurities can also depress the melting point, exacerbating the problem.[10]
-
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent to lower the saturation point to a temperature below the compound's melting point.[10]
-
Slow Down Cooling: Cool the solution more slowly. A gradual decrease in temperature allows more time for proper crystal nucleation and growth.[10]
-
Use a Seed Crystal: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.[10]
-
Adjust pH: For ionizable carboxylic acids, altering the pH can significantly change solubility and may prevent oiling out.[10]
-
Q2: My yield after crystallization is very low. Where did my product go?
A2: A low yield can be frustrating and is often due to procedural missteps.[11]
-
Possible Causes & Solutions:
-
Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[11][12] To check this, you can try evaporating some of the mother liquor to see if more product crystallizes.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A good crystallization solvent should have high solubility at high temperatures and low solubility at low temperatures.[12]
-
Q3: My purified crystals are still colored. How can I remove colored impurities?
A3: Colored impurities are often high molecular weight byproducts that are strongly adsorbed onto surfaces.
-
Solution: Activated Charcoal (Norit). Add a small amount of activated charcoal to the hot solution before filtration.[13] The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your desired product. The charcoal is then removed by hot gravity filtration.[13]
Q4: How do I choose the best solvent for recrystallizing my carboxylic acid?
A4: The ideal solvent is critical for successful crystallization. The principle of "like dissolves like" is a good starting point. Carboxylic acids, being polar, often crystallize well from polar solvents.[14]
-
Ideal Solvent Properties:
-
The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4°C).[12]
-
The solvent should not react with the compound.[14]
-
The solvent should have a relatively low boiling point for easy removal from the final crystals.[14]
-
Impurities should be either very soluble in the cold solvent or insoluble in the hot solvent.
-
-
Solvent Selection Protocol:
-
Place a small amount of your crude solid in a test tube.
-
Add a few drops of the potential solvent at room temperature. If the solid dissolves, the solvent is unsuitable.
-
If it doesn't dissolve, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Cool the solution in an ice bath. Abundant crystal formation indicates a good solvent.
-
Table 1: Common Solvents for Carboxylic Acid Crystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for low molecular weight, polar carboxylic acids.[14] |
| Ethanol | 78 | High | A versatile solvent for many organic compounds.[14] |
| Acetic Acid | 118 | High | Can be effective but is difficult to remove completely. |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent.[14] |
| Toluene | 111 | Low | Suitable for less polar carboxylic acids.[14] |
| Hexane | 69 | Very Low | Often used as a co-solvent with a more polar solvent.[14] |
Post-Crystallization: Drying the Crystals
Properly drying the purified crystals is a critical final step.
-
Q: What is the best way to dry my crystals after filtration?
-
A:
-
Air Drying: The simplest method is to leave the crystals on the filter paper in a fume hood to allow the solvent to evaporate. This can be slow.
-
Desiccator: For more thorough drying, place the crystals in a desiccator containing a drying agent (e.g., anhydrous calcium chloride).[15] A vacuum desiccator will speed up the process.
-
Oven Drying: A laboratory oven can be used, but the temperature must be kept well below the melting point of the carboxylic acid to avoid decomposition or melting. This is not suitable for volatile solvents.
-
Part 3: Advanced Purification Strategies
Sometimes, a single purification technique is insufficient. Combining methods can often provide superior results.
Acid-Base Extraction as a Pre-Purification Step
Before distillation or crystallization, an acid-base extraction can be a highly effective way to remove neutral or basic impurities.[16][17]
Caption: Workflow for acid-base extraction.
Mechanism:
-
The crude carboxylic acid is dissolved in an organic solvent (e.g., diethyl ether).
-
The organic solution is washed with a weak aqueous base, such as sodium bicarbonate solution.[17][18]
-
The carboxylic acid reacts with the base to form its water-soluble carboxylate salt, which partitions into the aqueous layer.[19] Neutral and basic impurities remain in the organic layer.
-
The aqueous layer is separated and then re-acidified with a strong acid (e.g., HCl), which precipitates the purified carboxylic acid.[16][19]
-
The purified acid can then be collected by filtration and further purified by crystallization or distillation if necessary.
References
Sources
- 1. quora.com [quora.com]
- 2. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
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- 6. Carboxylic Acids | OpenOChem Learn [learn.openochem.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sciencemadness Discussion Board - Drying Crystals without oven - Powered by XMB 1.9.11 [sciencemadness.org]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of Highly Functionalized Thiophene-1,1-Dioxide Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and application of thiophene-1,1-dioxide derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of working with these versatile but often challenging synthetic intermediates. As these non-aromatic sulfones are highly valued for their role as electron-deficient dienes in cycloaddition reactions and their applications in medicinal chemistry and materials science, a robust understanding of their synthesis is crucial.[1][2][3]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental failures in a question-and-answer format, focusing on causality and providing actionable solutions.
Category 1: The Oxidation Step - From Thiophene to Dioxide
Question: My oxidation of a substituted thiophene to the corresponding 1,1-dioxide is resulting in very low yields. Analysis of the crude reaction mixture shows mostly unreacted starting material. What's going wrong?
Answer: This is a common issue that typically points to insufficient reactivity under the chosen conditions. Several factors could be at play:
-
Oxidizing Agent Potency: The choice of oxidant is critical. While meta-chloroperoxybenzoic acid (m-CPBA) is a workhorse, its effectiveness can be substrate-dependent. For electron-poor thiophenes, a more powerful oxidizing system, such as trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride and hydrogen peroxide), may be required.[4] Conversely, for highly reactive thiophenes, a milder reagent like dimethyldioxirane (DMDO) can prevent over-oxidation and byproduct formation.[5][6]
-
Reaction Temperature and Time: Oxidation of thiophenes is often performed at low temperatures (e.g., -20 °C to room temperature) to control selectivity and prevent decomposition.[7] If the reaction is not proceeding, a gradual increase in temperature or an extension of the reaction time may be necessary. However, this must be balanced against the risk of side reactions or decomposition of the desired product.
-
Steric Hindrance: Bulky substituents, particularly at the 2- and 5-positions of the thiophene ring, can sterically hinder the approach of the oxidizing agent. In these cases, longer reaction times, higher temperatures, or a less sterically demanding oxidant may be required to drive the reaction to completion.[8]
Question: My reaction is consuming the starting material, but I am isolating a complex mixture of products instead of my target thiophene-1,1-dioxide. What are these byproducts and how can I avoid them?
Answer: The formation of a complex mixture indicates a loss of selectivity. The primary culprits are typically over-oxidation or side-reactions involving the intermediate thiophene S-oxide.
-
Thiophene S-oxide Intermediates: The oxidation proceeds via a thiophene S-oxide intermediate, which is itself a reactive species.[9] These S-oxides can undergo Diels-Alder-type dimerization to form so-called "sesquioxides" before being further oxidized to the S,S-dioxide.[9][10] This is especially problematic with less-substituted or electron-rich thiophenes.
-
Over-Oxidation and Ring Opening: Aggressive oxidizing conditions can lead to the formation of sulfone products and other degradation pathways.[11]
Troubleshooting Workflow for Low Oxidation Yields
Below is a systematic workflow to diagnose and resolve issues during the oxidation of thiophenes.
Caption: A flowchart for systematic troubleshooting of low-yield oxidation reactions.
Category 2: Purification & Stability
Question: My thiophene-1,1-dioxide derivative appears to decompose during silica gel column chromatography. How can I purify my compound?
Answer: This is a frequent and frustrating challenge. The combination of the slightly acidic nature of standard silica gel and the inherent reactivity of many thiophene-1,1-dioxides can lead to decomposition or irreversible adsorption.
Recommended Solutions:
-
Neutralize the Stationary Phase: Before running the column, flush the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), and then re-equilibrate with your mobile phase. This deactivates the acidic sites on the silica surface.[12]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (like C18 for reverse-phase chromatography), if your molecule is compatible.
-
Non-Chromatographic Methods: Often, the best approach is to avoid chromatography altogether.
-
Recrystallization: If your product is a solid, recrystallization is the ideal method for achieving high purity without the risk of decomposition on a stationary phase.
-
Trituration/Washing: Crashing the product out of solution and then washing the resulting solid with a solvent in which the impurities are soluble can be a highly effective purification strategy.
-
Question: My purified thiophene-1,1-dioxide has a short shelf-life and decomposes upon storage. What are the best storage practices?
Answer: The instability of the parent thiophene-1,1-dioxide is well-documented; it readily dimerizes even at room temperature.[6] While highly substituted derivatives are often more stable, they can still be sensitive to heat, light, and air.
Best Practices for Storage:
-
Temperature: Store at low temperatures, typically ≤ -20 °C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.
-
Light: Protect from light by using amber vials or wrapping the container in aluminum foil.
-
Solvent: If stored in solution, use a dry, degassed aprotic solvent. However, storage as a neat, dry solid is often preferable.
Frequently Asked Questions (FAQs)
Q1: Why are thiophene-1,1-dioxides such reactive dienes in Diels-Alder reactions?
A1: The aromaticity of the parent thiophene ring is lost upon oxidation to the 1,1-dioxide.[5] The powerful electron-withdrawing sulfonyl group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the diene system. This creates a favorable orbital overlap for a [4+2] cycloaddition, particularly with electron-rich dienophiles (an "inverse electron-demand" Diels-Alder).[5] The subsequent cheletropic extrusion of sulfur dioxide from the bicyclic adduct is often spontaneous and provides a strong thermodynamic driving force for the overall reaction sequence.[13]
Q2: Can I perform a Diels-Alder reaction with the parent thiophene and then oxidize it?
A2: Generally, no. Thiophene itself is a poor diene due to its high aromatic character.[14] While some Diels-Alder reactions with thiophene have been achieved under extreme conditions (e.g., high pressure >10 kbar) or with Lewis acid catalysis, these methods have limited scope and functional group tolerance.[14][15] The standard and more versatile approach is to pre-oxidize the thiophene to the reactive 1,1-dioxide before performing the cycloaddition.
Q3: Besides cycloadditions, what other reactions can I perform on the thiophene-1,1-dioxide ring?
A3: The electron-deficient nature of the ring system makes it susceptible to nucleophilic attack. Thiophene-1,1-dioxides can act as Michael acceptors, undergoing conjugate addition with soft nucleophiles like secondary amines or thiols.[5][16] This provides a pathway to functionalized dihydrothiophene derivatives, which are valuable scaffolds in medicinal chemistry.
Decision Tree for Post-Synthesis Functionalization
Caption: Decision tree for selecting a post-synthesis functionalization strategy.
Key Experimental Protocols
Protocol 1: General Procedure for Oxidation of a Substituted Thiophene with m-CPBA
This protocol describes a general method for the oxidation of an electron-rich or moderately functionalized thiophene.
-
Materials:
-
Substituted Thiophene (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 - 3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Setup: Dissolve the substituted thiophene (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (2.2 - 3.0 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (staining with potassium permanganate can help visualize the consumption of the thiophene). If the reaction is slow, allow it to warm to room temperature and stir for 2-24 hours.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench the excess peroxide by slowly adding saturated aqueous Na₂SO₃ solution until a starch-iodide paper test is negative.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x) to remove m-chlorobenzoic acid, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Purification: Purify the crude product immediately, preferably by recrystallization or trituration to avoid decomposition. If chromatography is necessary, use a column packed with neutralized silica gel.
-
Protocol 2: Diels-Alder Reaction of a Thiophene-1,1-Dioxide with an Alkene
This protocol provides a general framework for the cycloaddition/SO₂ extrusion sequence.
-
Materials:
-
Thiophene-1,1-dioxide derivative (1.0 eq)
-
Dienophile (e.g., N-phenylmaleimide, 1.1 - 1.5 eq)
-
High-boiling aprotic solvent (e.g., toluene, xylene, or 1,2-dichlorobenzene)
-
-
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the thiophene-1,1-dioxide (1.0 eq) and the dienophile (1.1 - 1.5 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) to achieve a concentration of 0.1 - 0.5 M.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent and substrate reactivity). The extrusion of SO₂ gas is often observed. Monitor the reaction by TLC until the starting thiophene-1,1-dioxide is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue can often be purified by direct recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate). If necessary, perform column chromatography on silica gel to isolate the final cycloadduct.
-
References
-
Tsai, C.-H., Chirdon, D. N., Maurer, A. B., Bernhard, S., & Noonan, K. J. T. (2013). Synthesis of Thiophene 1,1-Dioxides and Tuning Their Optoelectronic Properties. Organic Letters, 15(20), 5230–5233. [Link]
- (Reference intentionally left blank for numbering consistency)
-
PubMed entry for Tsai, C.-H., et al. (2013). Org Lett.[Link]
-
ResearchGate entry for Synthesis of Thiophene 1,1-Dioxides and Tuning Their Optoelectronic Properties. [Link]
-
Harris, P. A. (2024). 9.10.5 Thiophenes and Thiophene 1,1-Dioxides (Update 2024). In Science of Synthesis. [Link]
-
ResearchGate entry on Molecular Structure of Thiophene 1,1-Dioxides. [Link]
-
Dong, V. M. Group. (2014). Chemistry of Thiophene 1,1-Dioxides. [Link]
-
Wikipedia. Thiophene. [Link]
-
Wang, Y., et al. (2019). Discovery of fluorescent coumarin-benzo[b]thiophene 1, 1-dioxide conjugates as mitochondria-targeting antitumor STAT3 inhibitors. European Journal of Medicinal Chemistry, 174, 236–251. [Link]
-
Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Zhang, T., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Archiv der Pharmazie, 354(8), e2100081. [Link]
-
Lu, Y., & Wang, B. (2014). Thiophene Oxidation and Reduction Chemistry. Topics in Heterocyclic Chemistry. [Link]
-
Liu, Y., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. Bioorganic Chemistry, 146, 107330. [Link]
- Hartough, H. D. (1956). Process for the purification of thiophene. U.S.
-
Jurczak, J., et al. (2020). Diels–Alder Reaction of Thiophene: Dramatic Effects of High-Pressure/Solvent-Free Conditions. The Journal of Organic Chemistry, 85(8), 5204–5213. [Link]
-
Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry. [Link]
-
Thiemann, T., & Thiemann, C. (2009). The chemistry of thiophene S-oxides and related compounds. ARKIVOC, 2009(9), 96-113. [Link]
-
Nakayama, J., et al. (1998). Thiophene 1,1-Dioxide: Synthesis, Isolation, and Properties. Bulletin of the Chemical Society of Japan, 71(9), 2115–2122. [Link]
-
Thiemann, T., et al. (2000). Preparation and Photochemistry of Thiophene-S-oxides. Molecules, 5(8), 918-928. [Link]
-
Bakhsh, T. A., & Khan, S. A. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14, 677-718. [Link]
-
Chemistry Stack Exchange. (2021). Mechanism for Diels–Alder of alkene with substituted thiophene sulfone with loss of sulfur dioxide. [Link]
-
Abellán-Lafuente, R., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 1025. [Link]
-
NPTEL-NOC IITM. (2013). Mod-31 Lec-35 Thiophene Synthesis. YouTube. [Link]
-
Organic Syntheses. Thiophene. [Link]
-
Organic Chemistry Portal. Thiophene Synthesis. [Link]
-
Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
-
Nemeth, L., et al. (2003). Oxidative desulfurization of sulfur compounds: Oxidation of thiophene and derivatives with hydrogen peroxide using Ti-Beta catalyst. Journal of Molecular Catalysis A: Chemical, 191(1), 91-99. [Link]
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- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability of Sulfone-Based Electrolytes at High Temperatures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfone-based electrolytes. This guide is designed to provide in-depth, field-proven insights into the stability challenges of these electrolytes at elevated temperatures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge about the behavior of sulfone-based electrolytes under high-temperature conditions.
Q1: Why are sulfone-based electrolytes, like tetramethylene sulfone (TMS or sulfolane), considered for high-temperature applications in lithium-ion batteries?
A1: Sulfone-based electrolytes are attractive for high-temperature applications primarily due to their exceptional properties[1][2]:
-
High Oxidative Stability: Sulfones possess a wide electrochemical window, with oxidative stability often exceeding 5.0 V vs. Li/Li+[3][4][5]. This makes them compatible with high-voltage cathode materials, which are essential for increasing the energy density of lithium-ion batteries.
-
Thermal Stability: Sulfones have high boiling points and flash points, contributing to the overall safety of the battery, especially under thermal abuse conditions[1].
-
High Dielectric Constant: A high dielectric constant facilitates the dissolution of lithium salts, leading to good ionic conductivity[1][3].
Q2: What are the primary degradation mechanisms of sulfone-based electrolytes at high temperatures?
A2: At elevated temperatures, sulfone-based electrolytes can undergo several degradation pathways that compromise battery performance:
-
Electrolyte Decomposition: The electrolyte can catalytically decompose in the presence of charged electrodes, leading to the formation of gaseous byproducts and resistive surface films on the electrodes[6].
-
Interfacial Instability: The solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interface (CEI) can become unstable at high temperatures. This instability results in continuous electrolyte consumption, increased impedance, and reduced capacity retention[7].
-
Transition Metal Dissolution: High temperatures can exacerbate the dissolution of transition metals from the cathode material, which can then migrate and deposit on the anode, poisoning the SEI and leading to capacity fade.
Q3: How do high temperatures affect the viscosity and ionic conductivity of sulfone electrolytes?
A3: While sulfone electrolytes have favorable properties, their high viscosity is a significant drawback[3][7]. Temperature has a dual effect:
-
Reduced Viscosity: Increasing the temperature reduces the viscosity of the electrolyte, which can improve ion transport and wetting of the electrodes and separator[8].
-
Increased Ionic Conductivity: Consequently, the ionic conductivity of the electrolyte generally increases with temperature[8].
However, it is crucial to balance these benefits with the accelerated degradation reactions that also occur at higher temperatures.
Q4: What are some common additives used to enhance the high-temperature stability of sulfone-based electrolytes?
A4: Additives play a critical role in mitigating the degradation of sulfone-based electrolytes at high temperatures. Some common strategies include:
-
Film-Forming Additives: Compounds like triphenylphosphine oxide (TPPO) can be introduced to form a protective cathode electrolyte interphase (CEI) layer, enhancing the electrochemical window and thermal stability[9].
-
Fluorinated Co-solvents: The addition of fluorinated co-solvents can help form a stable solid electrolyte interface on the anode and improve conductivity[4]. For example, fluorinated sulfones with an α-trifluoromethyl group have shown enhanced oxidation stability and reduced viscosity[10].
-
Salt Additives: The use of specific lithium salts, such as lithium perchlorate, can improve the stability of the electrolyte over a wide temperature range by strengthening the solvation sheath and reducing desolvation energy[11].
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common experimental issues encountered when using sulfone-based electrolytes at high temperatures.
Issue 1: Rapid Capacity Fading During High-Temperature Cycling
Symptoms:
-
A significant drop in discharge capacity within the first 50-100 cycles at temperatures above 60°C.
-
Coulombic efficiency is consistently below 99.5%.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Steps | Proposed Solution |
| Continuous SEI/CEI Degradation | 1. Electrochemical Impedance Spectroscopy (EIS): Perform EIS at various cycle intervals. An increase in the semicircle diameter in the mid-frequency range suggests a growing charge-transfer resistance due to interfacial layer growth[12][13]. 2. Post-Mortem Analysis: Disassemble the cell in an argon-filled glovebox. Use techniques like XPS and SEM to analyze the surface chemistry and morphology of the electrodes[14][15][16]. | 1. Incorporate Film-Forming Additives: Introduce additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) to promote the formation of a more stable and robust SEI layer. 2. Optimize Salt Concentration: Sometimes, a localized high-concentration electrolyte (LHCE) can create a unique solvation structure that enhances interfacial stability[17]. |
| Electrolyte Oxidation on the Cathode | 1. High-Voltage Cycling: Cycle the cell to a high cutoff voltage (e.g., 4.5 V) at room temperature and elevated temperature. Compare the capacity retention. Significant degradation at high temperatures points to oxidative instability. 2. Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the electrolyte post-cycling to identify decomposition products[18]. | 1. Use Oxidation-Stable Co-solvents: Blend the sulfone with co-solvents known for high anodic stability. 2. Protective Cathode Coatings: Apply a thin, ionically conductive coating (e.g., Al2O3, LiNbO3) to the cathode active material to suppress direct contact with the electrolyte. |
| Transition Metal Dissolution | 1. Inductively Coupled Plasma (ICP) Analysis: Analyze the electrolyte and the surface of the anode for dissolved transition metals from the cathode. 2. X-ray Diffraction (XRD): Check for structural changes in the cathode material after cycling. | 1. Metal Ion Scavengers: Introduce additives into the electrolyte that can chelate dissolved metal ions. 2. Doping of Cathode Material: Doping the cathode with stable elements can suppress transition metal dissolution. |
Troubleshooting Workflow: Diagnosing Rapid Capacity Fade
Caption: A logical workflow for diagnosing the root cause of rapid capacity fade in high-temperature experiments.
Issue 2: Increased Cell Impedance and Poor Rate Capability at High Temperatures
Symptoms:
-
Noticeable increase in voltage polarization (difference between charge and discharge voltage) during cycling.
-
The cell is unable to sustain high C-rates, showing a significant drop in capacity.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Steps | Proposed Solution |
| Poor Wettability of Electrodes/Separator | 1. Contact Angle Measurement: Measure the contact angle of the sulfone electrolyte on the separator and electrode surfaces. A high contact angle indicates poor wetting. 2. Visual Inspection: During cell assembly, observe if the electrolyte readily soaks into the separator and electrodes. | 1. Use a Co-solvent: Blend the sulfone with a low-viscosity co-solvent like ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC) to improve wetting[19]. 2. Surface Treatment: Modify the surface of the separator or electrodes to improve their affinity for the electrolyte. |
| Resistive Film Formation | 1. EIS Analysis: A growing ohmic resistance (high-frequency intercept) and charge-transfer resistance (mid-frequency semicircle) are indicative of resistive film formation[13][20]. 2. Post-Mortem Analysis: Use SEM and TEM to visualize the thickness and morphology of the films on the electrode surfaces[14][15]. | 1. Optimize Additive Concentration: Excessive amounts of some film-forming additives can lead to thick, resistive layers. Titrate the concentration to find an optimal balance. 2. Electrolyte Purification: Ensure the electrolyte and its components are free from impurities (especially water) that can contribute to parasitic reactions and resistive film growth. |
| Lithium Salt Decomposition | 1. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the electrolyte after high-temperature storage or cycling to detect byproducts of salt decomposition. For example, LiPF6 can decompose to form acidic species like HF, which attack the electrode surfaces. | 1. Choose a More Thermally Stable Salt: Consider using salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or lithium bis(fluorosulfonyl)imide (LiFSI), which have better thermal stability than LiPF6. 2. Use an HF Scavenger: If using LiPF6, add a small amount of an HF scavenger to the electrolyte. |
Section 3: Experimental Protocols
Protocol 1: High-Temperature Cyclic Voltammetry (CV) for Oxidative Stability Assessment
-
Cell Assembly:
-
Assemble a three-electrode cell (e.g., coin cell with a reference electrode) inside an argon-filled glovebox.
-
Use a polished glassy carbon or platinum working electrode, a lithium metal counter electrode, and a lithium metal reference electrode.
-
-
Electrolyte Preparation:
-
Prepare the sulfone-based electrolyte formulation to be tested, ensuring all components are dried to a water content below 20 ppm.
-
-
Temperature Control:
-
Place the assembled cell into a temperature-controlled chamber and allow it to stabilize at the desired high temperature (e.g., 60°C or 80°C) for at least one hour.
-
-
CV Measurement:
-
Connect the cell to a potentiostat.
-
Scan the potential of the working electrode from the open-circuit voltage (OCV) to a high potential (e.g., 5.5 V vs. Li/Li+) at a slow scan rate (e.g., 0.1 mV/s).
-
-
Data Analysis:
-
The onset potential of a sharp increase in anodic current indicates the oxidative decomposition potential of the electrolyte. Compare this value to that of a standard carbonate electrolyte to assess its high-voltage stability.
-
Protocol 2: Post-Mortem Analysis of Cycled Cells
This protocol outlines the general steps for safely disassembling a cell and preparing its components for analysis.
-
Pre-Disassembly Checks:
-
Record the final voltage and impedance of the cell.
-
Ensure the cell is in a fully discharged state for safety.
-
-
Cell Opening:
-
Transfer the cell to an argon-filled glovebox.
-
Carefully open the cell casing using appropriate tools (e.g., a crimping machine for coin cells).
-
-
Component Separation:
-
Gently separate the cathode, anode, and separator.
-
Rinse each component with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Allow the components to dry under vacuum inside the glovebox.
-
-
Sample Preparation for Analysis:
-
For SEM/EDX: Mount small pieces of the electrodes onto SEM stubs using conductive carbon tape.
-
For XPS: Mount the samples on a holder and quickly transfer them to the XPS chamber using a vacuum transfer vessel to minimize air exposure.
-
For GC-MS: Collect the residual electrolyte by soaking the separator in a known volume of a suitable solvent.
-
-
Analysis:
References
-
Rahman, M. M., & Hu, E. (n.d.). Electron Delocalization Enables Sulfone-based Single-solvent Electrolyte for Lithium Metal Batteries. OSTI.GOV. [Link]
-
Arizona State University. (2024, January 31). Improved Wide-Temperature Electrolytes for Li-ion Batteries using Sulfone Eutectic Mixtures. [Link]
-
Royal Society of Chemistry. (2025, January 14). Analytical techniques for studying cell aging in lithium–sulfur batteries. RSC Publishing. [Link]
-
ResearchGate. (2025, August 7). Sulfone-based electrolytes for high-voltage Li-ion batteries | Request PDF. [Link]
-
Waldmann, T., et al. (2016). Review—Post-Mortem Analysis of Aged Lithium-Ion Batteries. Journal of The Electrochemical Society. [Link]
-
EurekAlert!. (2022, September 14). Chemical additives improve stability of high-density lithium-ion batteries. [Link]
-
ResearchGate. (n.d.). Electrochemical impedance spectroscopy realized at open circuit.... [Link]
-
ResearchGate. (2025, August 10). Enhanced performance of sulfone-based electrolytes at lithium ion battery electrodes, including the LiNi0.5Mn1.5O4 high voltage cathode | Request PDF. [Link]
-
Intertek. (n.d.). Battery Post-Mortem Analysis. [Link]
-
Waldmann, T., et al. (2016). Review—Post-Mortem Analysis of Aged Lithium-Ion Batteries: Disassembly Methodology and Physico-Chemical Analysis Techniques. Semantic Scholar. [Link]
-
MDPI. (n.d.). Identification of Degradation Mechanisms by Post-Mortem Analysis for High Power and High Energy Commercial Li-Ion Cells after Electric Vehicle Aging. [Link]
-
ACS Publications. (2025, March 19). Sulfone-Based Cosolvents Stabilize PF6– to Enable High-Voltage Lithium Metal Batteries. [Link]
-
Pacific Northwest National Laboratory. (2025, June 21). Sulfone-based electrolytes for high energy density lithium-ion batteries. [Link]
-
OAE Publishing Inc. (n.d.). A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries. [Link]
-
ResearchGate. (2025, August 8). (PDF) Enhanced safety of sulfone-based electrolytes for lithium-ion batteries: broadening electrochemical window and enhancing thermal stability. [Link]
-
Hep Journals. (2026, January 8). A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries. [Link]
-
ResearchGate. (2025, August 9). (PDF) Sulfone-Based Electrolytes for Lithium-Ion Batteries. [Link]
-
ACS Publications. (2011, September 15). Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. [Link]
-
DGBELL. (2023, May 11). High Temperature Test for Lithium Battery. [Link]
-
Su, C.-C., et al. (2017). Oxidatively stable fluorinated sulfone electrolytes for high voltage high energy lithium-ion batteries. OSTI.GOV. [Link]
-
ResearchGate. (2024, October 9). Widening the Operational Temperature Range of Lithium Batteries Using Flame-Retardant Sulfone-Based Highly Concentrated Electrolytes. [Link]
-
LNEYA. (2025, May 8). Step-by-Step Guide to Lithium Battery Safety Testing Procedures. [Link]
-
MDPI. (2025, October 14). Electrochemical impedance spectroscopy analysis of lithium-sulfur batteries. [Link]
-
Discovery Alert. (2026, January 5). Solid-State Batteries: Next-Generation Energy Storage Technology Breakthrough. [Link]
-
MDPI. (n.d.). Electrochemical Impedance Spectroscopy Investigation on the Charge–Discharge Cycle Life Performance of Lithium-Ion Batteries. [Link]
-
Preprints.org. (2024, April 12). A Review of Utilizing Electrochemical Impedance Spectroscopy on the Degradation of Lithium-Ion Batteries. [Link]
-
MDPI. (2019, November 27). Electrochemical Impedance Spectroscopy on the Performance Degradation of LiFePO4/Graphite Lithium-Ion Battery Due to Charge-Discharge. [Link]
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Mitigating Gas Generation from Cyclic Sulfate Additives in Batteries: A Technical Support Center
Welcome to the Technical Support Center for advanced battery research. This guide is designed for researchers, scientists, and professionals in the field of battery technology and drug development who are utilizing cyclic sulfate additives in their battery formulations. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to navigate the complexities of electrolyte formulation and troubleshoot common issues, particularly the mitigation of gas generation. This resource is structured as a series of frequently asked questions and troubleshooting guides, moving from fundamental concepts to advanced problem-solving.
Section 1: Understanding the Role and Challenges of Cyclic Sulfate Additives
FAQ 1: What is the primary function of cyclic sulfate additives in lithium-ion batteries?
Cyclic sulfate additives, such as ethylene sulfate (DTD), trimethylene sulfate (TMS), and 1,3-propylene sulfate (PTS), are primarily employed as film-forming agents in lithium-ion battery electrolytes.[1] Their principal role is to decompose on the electrode surfaces during the initial formation cycles to create a stable and ionically conductive Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode.[2]
A well-formed SEI is critical because it:
-
Prevents further electrolyte decomposition: This passivation layer is electronically insulating, which inhibits the continuous reduction of solvent molecules on the anode surface.[3]
-
Improves cell lifespan and performance: By minimizing parasitic reactions, the coulombic efficiency and capacity retention of the battery are significantly enhanced.[4][5]
It's important to note that these additives are not intended to directly increase the bulk ionic conductivity of the liquid electrolyte.[1] Instead, their contribution is at the electrode-electrolyte interface. Some studies also suggest that these additives can modify the Li+ solvation structure, which plays a crucial role in achieving reversible lithium ion intercalation and deintercalation within the graphite anode.[6]
FAQ 2: Why do some cyclic sulfate additives lead to significant gas generation?
While beneficial for forming a stable SEI, the decomposition of cyclic sulfate additives can also lead to the evolution of various gases.[7] This is a significant concern, especially in pouch cells where gas accumulation can lead to swelling, increased internal pressure, and ultimately, cell failure. The primary mechanisms of gas generation include:
-
Reductive Decomposition on the Anode: During the initial charging cycles, the cyclic sulfate additive is preferentially reduced over the primary electrolyte solvents (like ethylene carbonate, EC). This decomposition can produce gases such as carbon dioxide (CO2), ethylene (C2H4), and hydrogen (H2).[8][9]
-
Oxidative Decomposition on the Cathode: At high voltages, cyclic sulfates can also decompose on the cathode surface, potentially releasing gases like SO2.
-
Reaction with Impurities: Trace amounts of water or other impurities in the electrolyte or on the electrode surfaces can react with the decomposition products of the cyclic sulfates, leading to further gas evolution. For example, the presence of moisture can lead to the formation of sulfuric acid, which can then react with other components to produce gas.
The specific gases generated and their volumes depend on the chemical structure of the additive, the electrode materials, the formation protocol, and the operating conditions of the battery.[10]
Diagram: Generalized Decomposition Pathway of Cyclic Sulfate Additives
Caption: Decomposition pathways of cyclic sulfate additives at the anode and cathode surfaces.
Section 2: Troubleshooting Guide for Gas Generation
This section provides a structured approach to identifying and mitigating excessive gas generation in your experiments.
Issue 1: Excessive cell swelling observed during the first formation cycle.
Possible Causes and Troubleshooting Steps:
-
Additive Concentration is Too High:
-
Causality: An excessive concentration of the cyclic sulfate additive can lead to aggressive and uncontrolled decomposition, resulting in a higher volume of gas being produced. While a certain amount of decomposition is necessary for SEI formation, too much can be detrimental.
-
Troubleshooting Protocol:
-
Establish a Baseline: If you haven't already, run a control batch of cells with no cyclic sulfate additive to quantify the baseline gas generation from the electrolyte and other components.
-
Concentration Matrix Experiment: Prepare a series of electrolytes with varying concentrations of the cyclic sulfate additive (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight).
-
In-situ Gas Analysis: Assemble pouch cells with each electrolyte formulation and connect them to a gas evolution measurement system. This can be a simple Archimedes-based setup or a more sophisticated automated gas analyzer.[7]
-
Formation Cycling: Subject the cells to your standard formation protocol while continuously monitoring the volume of gas generated.
-
Data Analysis: Plot the total gas volume against the additive concentration. Identify the concentration that provides the desired electrochemical performance (e.g., high coulombic efficiency, low impedance) with the minimum amount of gas generation. Studies have shown that even a small amount, like 1% of some additives, can significantly reduce gassing.[11][12]
-
-
-
Inappropriate Formation Protocol:
-
Causality: A formation protocol with a high initial charging rate (C-rate) can accelerate the decomposition of the additive, leading to a rapid and large evolution of gas. A slower, more controlled formation allows for the gradual and uniform formation of the SEI layer, which can suppress further gas generation.
-
Troubleshooting Protocol:
-
Vary the C-rate: Using the optimal additive concentration determined above, prepare a new set of cells.
-
Step-wise Formation: Implement a multi-step formation protocol. For example:
-
Step 1: Charge at C/20 for the first 20-30% of the state of charge (SOC).
-
Step 2: Charge at C/10 for the next 50-60% of the SOC.
-
Step 3: Charge at C/5 to the upper voltage limit.
-
-
Monitor Gas Evolution: Continuously monitor the gas evolution during this modified formation protocol and compare it to your standard protocol.
-
Electrochemical Analysis: After formation, perform electrochemical impedance spectroscopy (EIS) and cycle life testing to ensure that the modified formation protocol has not negatively impacted the cell's performance.
-
-
Issue 2: Continuous gas generation observed during cycling after formation.
Possible Causes and Troubleshooting Steps:
-
Unstable SEI Layer:
-
Causality: If the SEI layer formed during the initial cycles is not mechanically or chemically stable, it can crack or dissolve during subsequent cycling due to volume changes in the electrodes (especially silicon-based anodes).[13] This exposes fresh electrode surfaces to the electrolyte, leading to continuous decomposition and gas generation.
-
Troubleshooting Protocol:
-
Synergistic Additive Combinations: Investigate the use of a co-additive to form a more robust and flexible SEI. For example, vinylene carbonate (VC) is often used in combination with cyclic sulfates.[7] The combination of additives can have a synergistic effect, where one additive helps to form a stable initial layer and the other contributes to its flexibility and repair.[14][15]
-
Experimental Design:
-
Formulate electrolytes with your primary cyclic sulfate additive and a range of concentrations of a co-additive (e.g., 0.5% TMS + 0.5% VC, 0.5% TMS + 1.0% VC).
-
Assemble and form the cells as previously described.
-
Long-term Cycling with Gas Monitoring: Cycle the cells for an extended period (e.g., 100+ cycles) while monitoring for any gas evolution.
-
Post-mortem Analysis: After cycling, disassemble the cells in an argon-filled glovebox and perform surface analysis on the electrodes using techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to characterize the morphology and composition of the SEI layer.[16][17]
-
-
-
-
Electrolyte Contamination:
-
Causality: The presence of impurities, particularly moisture, can lead to ongoing parasitic reactions that generate gas. Water can react with the LiPF6 salt to form hydrofluoric acid (HF), which can then attack the electrode materials and the SEI, leading to further electrolyte decomposition and gas evolution.
-
Troubleshooting Protocol:
-
Moisture Content Analysis: Before preparing your electrolyte, measure the moisture content of all components (solvents, salt, and additives) using Karl Fischer titration.[16] The water content should ideally be below 20 ppm.
-
Drying Procedures: Ensure that all solvents and additives are rigorously dried using molecular sieves or other appropriate methods before use. All cell assembly should be performed in a dry room or a glovebox with a dew point below -40°C.
-
Impurity Analysis of Additives: If possible, obtain a certificate of analysis for your cyclic sulfate additives or perform your own analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to check for impurities.[18][19][20]
-
-
Table 1: Common Cyclic Sulfate Additives and Their Gassing Tendencies
| Additive Name | Abbreviation | Typical Concentration | Gassing Tendency (Alone) | Gassing with Co-additives (e.g., VC) | Key Characteristics |
| Ethylene Sulfate | DTD | 1-2% | High | Manageable | Improves coulombic efficiency and reduces impedance.[7] |
| Trimethylene Sulfate | TMS | 1-2% | High | Very Low | Produces virtually no gas during formation at 40°C with VC.[7] |
| 1,3-Propylene Sulfate | PTS | 1-2% | Moderate | Lower | Can improve low-temperature performance.[21][22] |
| Prop-1-ene-1,3-sultone | PES | 0.5-2% | Moderate | Lower | Forms a sulfur-rich SEI that can suppress graphite exfoliation.[23] |
Section 3: Advanced Analytical Techniques for Gas Analysis
To effectively troubleshoot and mitigate gas generation, it is essential to identify the specific gases being produced.
FAQ 3: What are the best methods for analyzing the composition of gases generated in a battery?
The gold standard for analyzing the composition of gases evolved from a lithium-ion battery is Gas Chromatography (GC) , often coupled with a Mass Spectrometer (MS) or a Barrier Discharge Ionization Detector (BID) .[16][18][19]
-
Gas Chromatography (GC): This technique separates the different components of a gas mixture based on their physical and chemical properties.[18]
-
Mass Spectrometry (MS): After separation by GC, the MS detector ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for their identification.[19][24]
-
Barrier Discharge Ionization Detector (BID): The GC-BID system is particularly useful for quantifying permanent gases and light hydrocarbons that evolve during electrolyte decomposition.[18]
Experimental Protocol: In-situ Gas Analysis using GC-MS
-
Cell Preparation:
-
Use a specially designed cell with a gas sampling port or assemble a standard pouch cell and carefully puncture it inside an argon-filled glovebox.[20]
-
-
Gas Sampling:
-
At various stages of formation and cycling, extract a known volume of the headspace gas from the cell using a gas-tight syringe.[20]
-
-
Injection into GC-MS:
-
Immediately inject the gas sample into the GC-MS system.
-
-
Analysis:
-
The GC will separate the gas components, and the MS will identify them by comparing their mass spectra to a library of known compounds.[20]
-
-
Quantification:
-
To quantify the amount of each gas, a calibration curve should be generated using standard gas mixtures with known concentrations.
-
Diagram: Workflow for Gas Analysis in Battery Research
Caption: A typical workflow for the analysis of gases generated in lithium-ion batteries.
By understanding the fundamental mechanisms of gas generation and employing a systematic troubleshooting approach with advanced analytical techniques, researchers can effectively mitigate the challenges associated with cyclic sulfate additives and unlock their full potential in developing high-performance, long-lasting lithium-ion batteries.
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Validation & Comparative
A Comparative Analysis of 1,1-Dioxothiolane-2-carboxylic Acid and Sulfolane as Solvents: A Technical Guide for Researchers
In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, process efficiency, and overall product purity. Among the diverse array of available solvents, polar aprotic solvents play a pivotal role, particularly in reactions involving polar intermediates or reagents. Sulfolane (tetrahydrothiophene-1,1-dioxide) is a well-established member of this class, prized for its high polarity, thermal stability, and wide-ranging applications. This guide provides a detailed comparative analysis of sulfolane and a structurally related, yet functionally distinct molecule: 1,1-dioxothiolane-2-carboxylic acid.
While sulfolane is a commercially available and extensively studied solvent, 1,1-dioxothiolane-2-carboxylic acid remains a more novel compound with limited available experimental data. Therefore, this guide will first establish a comprehensive profile of sulfolane, supported by established experimental findings. Subsequently, it will delve into the theoretical and anticipated properties of 1,1-dioxothiolane-2-carboxylic acid, drawing inferences from its molecular structure. This comparative approach aims to provide researchers, scientists, and drug development professionals with the foundational knowledge to understand the potential advantages and disadvantages of each solvent and to guide future experimental design.
Sulfolane: The Established Polar Aprotic Workhorse
Sulfolane is a cyclic sulfone that has been a staple in the chemical industry for decades.[1] Its robust physicochemical properties make it a versatile solvent for a variety of applications, from extractive distillation to complex organic syntheses.[1]
Physicochemical Properties of Sulfolane
The utility of sulfolane as a solvent is rooted in its unique combination of physical and chemical characteristics. A summary of these properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₈O₂S | [1] |
| Molecular Weight | 120.17 g/mol | [1] |
| Appearance | Colorless, odorless solid or liquid | [1] |
| Melting Point | 27.5 °C | [1] |
| Boiling Point | 285 °C | [1] |
| Density | 1.261 g/cm³ (at 25 °C) | [1] |
| Dipole Moment | 4.7 D | [2][3][4] |
| Dielectric Constant | 43.4 | [2][3][4] |
| Solubility | Miscible with water and many organic solvents; immiscible with alkanes. | [1] |
| Thermal Stability | High, decomposes above 220 °C. | [5] |
| Chemical Stability | Stable in the presence of strong acids and bases. | [2][3][4][5] |
The high boiling point and thermal stability of sulfolane allow for its use in high-temperature reactions.[5] Its high polarity, evidenced by a large dipole moment and dielectric constant, makes it an excellent solvent for dissolving polar compounds and stabilizing charged intermediates in reaction mechanisms.[2][3][4] Furthermore, its aprotic nature means it does not participate in hydrogen bonding as a donor, which is advantageous in many reactions where proton transfer from the solvent is undesirable.
Applications of Sulfolane in Research and Industry
Sulfolane's unique properties have led to its widespread use in several key areas:
-
Extractive Distillation: It is extensively used in the petroleum industry to separate aromatic hydrocarbons (like benzene, toluene, and xylene) from aliphatic hydrocarbons.[1]
-
Gas Treatment: In the Sulfinol process, sulfolane, often in combination with amines, is used to remove acidic gases such as H₂S and CO₂ from natural gas streams.[1]
-
Reaction Solvent: Its high polarity and stability make it a suitable medium for a variety of organic reactions, including nucleophilic substitutions, polymerizations, and reactions involving organometallic reagents.[2][3][4]
-
Electrochemistry: Sulfolane is also employed as an electrolyte solvent in batteries and capacitors due to its high dielectric constant and ability to dissolve a range of salts.[5]
The following workflow illustrates a typical solvent screening process where sulfolane might be considered.
A generalized workflow for solvent selection in chemical synthesis.
1,1-Dioxothiolane-2-carboxylic Acid: A Theoretical Contender
In contrast to the well-documented sulfolane, 1,1-dioxothiolane-2-carboxylic acid is a compound for which extensive experimental data as a solvent is not publicly available. However, by examining its molecular structure, we can infer its potential physicochemical properties and how they might compare to sulfolane.
Molecular Structure and Inferred Physicochemical Properties
The key structural difference between sulfolane and 1,1-dioxothiolane-2-carboxylic acid is the presence of a carboxylic acid group at the 2-position of the thiolane ring. This functional group is expected to have a profound impact on the molecule's properties.
Molecular structures of Sulfolane and 1,1-Dioxothiolane-2-carboxylic Acid.
| Property | Sulfolane (Experimental) | 1,1-Dioxothiolane-2-carboxylic Acid (Theoretical) | Rationale for Theoretical Properties |
| Molecular Formula | C₄H₈O₂S | C₅H₈O₄S[6] | Addition of a carboxyl group. |
| Molecular Weight | 120.17 g/mol | 164.18 g/mol [6] | Increased molecular mass due to the carboxyl group. |
| Polarity | High (aprotic) | Very High (protic) | The sulfone group is highly polar, and the carboxylic acid group adds further polarity and hydrogen bonding capability. |
| Hydrogen Bonding | Acceptor only | Donor and Acceptor | The carboxylic acid group can both donate and accept hydrogen bonds. |
| Acidity | Neutral | Acidic | The carboxylic acid moiety will impart acidic properties to the molecule. |
| Boiling Point | 285 °C | Expected to be higher than sulfolane | The ability to form strong intermolecular hydrogen bonds via the carboxylic acid group should significantly increase the boiling point. |
| Solubility | Miscible with water | Expected to be highly soluble in water and other polar protic solvents | The polar sulfone and the hydrogen-bonding carboxylic acid group should enhance aqueous solubility. |
The presence of the carboxylic acid group introduces several key differences:
-
Protic Nature: Unlike the aprotic sulfolane, 1,1-dioxothiolane-2-carboxylic acid is a protic solvent due to the hydroxyl group of the carboxylic acid. This allows it to act as a hydrogen bond donor, which can be advantageous for solvating anions and stabilizing certain transition states.
-
Acidity: The molecule will possess acidic properties, which could be beneficial in acid-catalyzed reactions where the solvent can also act as the catalyst. However, this would be a significant drawback in reactions sensitive to acids.
-
Increased Polarity and Hydrogen Bonding: The combination of the sulfone and carboxylic acid functionalities would likely result in a solvent with exceptionally high polarity and a strong capacity for hydrogen bonding. This could enhance the solubility of highly polar and ionic compounds.
Comparative Analysis and Potential Applications
The distinct properties of 1,1-dioxothiolane-2-carboxylic acid suggest that it would not be a direct replacement for sulfolane, but rather a solvent with a unique application profile.
| Feature | Sulfolane | 1,1-Dioxothiolane-2-carboxylic Acid (Inferred) | Implications for Researchers |
| Solvent Type | Polar Aprotic | Polar Protic, Acidic | The choice depends on the reaction's tolerance for and potential benefit from a protic, acidic environment. |
| Reaction Compatibility | Broad, especially for reactions requiring a non-protic environment. | More specialized; suitable for acid-catalyzed reactions or those benefiting from strong hydrogen bond donation. | Researchers should consider the potential for the solvent to participate in the reaction. |
| Solubility Profile | Good for a wide range of polar compounds. | Potentially superior for highly polar and ionic compounds, especially those that can interact with the carboxylic acid group. | May offer advantages in dissolving challenging substrates. |
| Handling and Safety | Relatively low toxicity, but standard laboratory precautions are necessary. | GHS classifications suggest it may cause skin and eye irritation and respiratory irritation.[6] | A thorough safety assessment would be required before use. |
Potential Niche Applications for 1,1-Dioxothiolane-2-carboxylic Acid
Given its inferred properties, 1,1-dioxothiolane-2-carboxylic acid could be a valuable solvent in specific contexts:
-
Acid Catalysis: It could serve as both the solvent and a catalyst in reactions such as esterifications and hydrolyses.
-
Biocatalysis: The structural similarity to some biologically relevant molecules and its high polarity might make it a suitable medium for certain enzymatic reactions.
-
Specialty Polymerizations: In polymerization reactions where an acidic environment and high polarity are beneficial, it could offer unique advantages.
Experimental Protocols: A Call for Future Research
The lack of experimental data for 1,1-dioxothiolane-2-carboxylic acid highlights a clear need for further research. A foundational experimental workflow to characterize its solvent properties would involve the following steps:
-
Synthesis and Purification: Development of a reliable and scalable synthesis route for 1,1-dioxothiolane-2-carboxylic acid, followed by rigorous purification to ensure the accuracy of subsequent property measurements.
-
Physicochemical Property Determination:
-
Measurement of melting point, boiling point (under vacuum to prevent decomposition), and density.
-
Determination of the dielectric constant and dipole moment to quantify its polarity.
-
Comprehensive solubility studies in a range of organic and inorganic solvents.
-
Thermal stability analysis using techniques like thermogravimetric analysis (TGA).
-
-
Solvent Performance Evaluation:
-
Use as a solvent in a series of well-understood model reactions (e.g., SN2 reactions, esterifications) to assess its impact on reaction rates and yields.
-
Direct comparison with sulfolane and other standard polar solvents in these model reactions.
-
Conclusion
Sulfolane is a well-characterized and versatile polar aprotic solvent with a broad range of applications in both industry and research.[1] Its high thermal and chemical stability, coupled with its strong polarity, make it a reliable choice for many chemical processes.[2][3][4][5]
1,1-Dioxothiolane-2-carboxylic acid, on the other hand, represents an intriguing but largely unexplored alternative. Based on its molecular structure, it is predicted to be a highly polar, protic, and acidic solvent with a strong capacity for hydrogen bonding. These characteristics suggest that it would not be a direct substitute for sulfolane but could excel in niche applications where its unique combination of properties is advantageous.
The significant lack of experimental data on 1,1-dioxothiolane-2-carboxylic acid underscores the need for further investigation. A systematic study of its synthesis, physicochemical properties, and performance in various reaction systems would be invaluable to the scientific community. Such research would not only elucidate the true potential of this compound as a solvent but also contribute to the broader understanding of how functionalization can be used to tailor the properties of cyclic sulfones for specific applications in drug development and beyond.
References
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Sulfolane - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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U. On, et al. (2021). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development. [Link]
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Polar solvent (sulfone compounds) Sulfolane | Functional Materials (Relating to Funcitonal Chemicals) | Product Information. (n.d.). Sumitomo Seika Chemicals Co., Ltd. Retrieved January 21, 2026, from [Link]
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T. St-Jean. (2023). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 27(9), 1583-1599. [Link]
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-
1,1-Dioxo-1lambda6-thiolane-2-carboxylic acid | C5H8O4S | CID 284518 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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- [Link to a PubChem entry for a rel
- [Link to a PubChem entry for another rel
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A Comparative Guide to Purity Validation of 1,1-dioxothiolane-2-carboxylic acid: Titration vs. Chromatographic and Spectroscopic Methods
In the landscape of pharmaceutical development and chemical research, establishing the purity of novel chemical entities is a cornerstone of quality control and regulatory compliance. For a compound like 1,1-dioxothiolane-2-carboxylic acid, a molecule of interest in various synthetic pathways, rigorous purity assessment is not merely a procedural step but a critical determinant of downstream success. This guide provides an in-depth comparison of classical titration methods against modern chromatographic and spectroscopic techniques for the purity validation of this compound. Our focus extends beyond procedural descriptions to the underlying scientific principles, ensuring a robust, self-validating approach to purity determination.
The Central Role of Purity for 1,1-dioxothiolane-2-carboxylic acid
1,1-dioxothiolane-2-carboxylic acid, with the molecular formula C₅H₈O₄S, possesses a unique structure combining a sulfone group with a carboxylic acid moiety.[1] The presence of the carboxylic acid group provides a convenient handle for traditional acid-base titration, a method revered for its simplicity and accuracy when applied correctly. However, the potential for structurally similar impurities necessitates a critical evaluation of whether this classical technique offers sufficient specificity for all applications. This guide will dissect the nuances of employing titration and explore the advantages offered by alternative methods such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography (GC).
Purity Determination by Acid-Base Titration: A Fundamental Approach
Acid-base titration remains a widely used method for the assay of acidic and basic substances due to its precision and reliance on fundamental stoichiometric principles.[2] The method's validation is crucial, especially in regulated environments, and should encompass specificity, linearity, accuracy, and precision to ensure the reliability of the results.[3][4][5]
The Chemistry Behind the Titration
The titration of 1,1-dioxothiolane-2-carboxylic acid involves its reaction with a standardized strong base, typically sodium hydroxide (NaOH). The carboxylic acid proton is neutralized by the hydroxide ion in a 1:1 stoichiometric ratio.
C₅H₈O₄S + NaOH → C₅H₇O₄SNa + H₂O
The equivalence point, where the moles of NaOH added are equal to the moles of the carboxylic acid present, can be detected using a colorimetric indicator (like phenolphthalein) or, more accurately, with a potentiometric sensor that monitors the sharp change in pH.
Experimental Protocol: Potentiometric Titration
-
Titrant Standardization: Prepare a ~0.1 M NaOH solution and standardize it against a primary standard such as potassium hydrogen phthalate (KHP). This is a critical step to ensure the accuracy of the titrant concentration.[3][4]
-
Sample Preparation: Accurately weigh approximately 200 mg of 1,1-dioxothiolane-2-carboxylic acid into a beaker.[6] Dissolve the sample in a suitable solvent, such as deionized water or a hydroalcoholic mixture if solubility is a concern.
-
Titration: Immerse a calibrated pH electrode and the burette tip into the sample solution. Titrate with the standardized NaOH solution, recording the pH and the volume of titrant added. The titration should be performed in triplicate.
-
Endpoint Determination: The equivalence point is determined from the point of maximum inflection on the titration curve (a plot of pH versus titrant volume).
-
Purity Calculation: The purity of the acid is calculated using the following formula:
Purity (%) = (V × M × FW) / (W × 10)
Where:
-
V = Volume of NaOH at the equivalence point (mL)
-
M = Molarity of the standardized NaOH (mol/L)
-
FW = Formula weight of 1,1-dioxothiolane-2-carboxylic acid (164.18 g/mol )[1]
-
W = Weight of the sample (mg)
-
Workflow for Titration Validation
Caption: Workflow for the validation and application of a titration method.
Causality and Trustworthiness in Titration
The trustworthiness of the titration method hinges on the assumption that the only acidic species reacting with the titrant is the analyte of interest. If acidic impurities are present, titration will overestimate the purity. Therefore, specificity is a critical validation parameter that must be thoroughly investigated.[3][4] For instance, if the starting material for the synthesis of 1,1-dioxothiolane-2-carboxylic acid is a different carboxylic acid and is not fully consumed, it will be titrated along with the product, leading to an inaccurate result.
Alternative Purity Validation Methods
To overcome the specificity limitations of titration, chromatographic and spectroscopic methods are often employed. These techniques separate the analyte from impurities before quantification, providing a more accurate purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture.[7] For carboxylic acids, reversed-phase HPLC is a common approach, though ion-exchange and ion-exclusion chromatography can also be effective.[7][8]
-
Principle: The sample is dissolved in a mobile phase and passed through a column packed with a stationary phase. Different components of the sample interact differently with the stationary phase, causing them to separate. A detector (e.g., UV-Vis) is used to quantify the eluted components.
-
Advantages: High specificity, sensitivity, and the ability to detect and quantify a wide range of impurities. HPLC methods are widely used for the analysis of carboxylic acids.[9][10][11]
-
Disadvantages: Requires more complex instrumentation and method development compared to titration. The response of the detector can vary for different compounds, necessitating the use of reference standards for accurate quantification of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[12][13][14]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a specific signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.[14]
-
Advantages: High precision and accuracy, non-destructive, and provides structural information about the analyte and any impurities present. It can be used to detect and quantify impurities without the need for separate reference standards for each impurity.[13]
-
Disadvantages: Requires a high-field NMR spectrometer, which is a significant capital investment. The sample must be completely soluble in a deuterated solvent.[12]
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. Carboxylic acids often require derivatization to increase their volatility and improve their chromatographic behavior.[15][16]
-
Principle: The sample is vaporized and injected into a column. An inert gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation is based on the differential partitioning of the components between the mobile and stationary phases.
-
Advantages: High resolution and sensitivity. It can be a very effective method for separating and quantifying volatile impurities.
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds. The need for derivatization can add complexity and potential sources of error to the analysis.[15]
Comparative Analysis
| Feature | Titration | HPLC | qNMR | GC |
| Principle | Stoichiometric reaction | Differential partitioning | Nuclear spin resonance | Differential partitioning |
| Specificity | Low (titrates all acids) | High (separates components) | High (structurally specific) | High (separates components) |
| Accuracy | High (if specific) | High | Very High (primary method) | High |
| Precision | High | High | Very High | High |
| Instrumentation | Simple (burette, pH meter) | Complex (pump, column, detector) | Very Complex (NMR spectrometer) | Complex (injector, column, oven) |
| Throughput | Moderate | High (with autosampler) | Low to Moderate | High (with autosampler) |
| Impurity Profiling | No | Yes | Yes | Yes |
| Reference Standard | Primary standard for titrant | Required for analyte and impurities | Internal standard of known purity | Required for analyte and impurities |
Conclusion and Recommendations
The choice of method for validating the purity of 1,1-dioxothiolane-2-carboxylic acid depends on the intended purpose and the regulatory requirements.
-
Titration is a cost-effective and precise method for routine quality control when the impurity profile is well-characterized and known to be free of other acidic components. Its validation must be rigorously performed according to established guidelines to ensure trustworthy results.[3][17][18]
-
HPLC is the recommended method for comprehensive purity analysis, especially during process development and for final product release. Its ability to separate and quantify individual impurities provides a detailed and accurate picture of the sample's composition.
-
qNMR serves as an excellent primary method for the certification of reference standards and for obtaining highly accurate purity values without the need for a specific reference standard of the analyte.[19][20]
-
GC is a valuable tool if volatile impurities are expected, but the need for derivatization makes it less straightforward for the primary analysis of 1,1-dioxothiolane-2-carboxylic acid.
In a research and development setting, a combination of these techniques provides the most robust validation. For instance, titration can be used for rapid in-process checks, while HPLC provides the detailed impurity profile necessary for batch release. qNMR can be employed to qualify the primary reference material against which HPLC standards are calibrated. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the reported purity of 1,1-dioxothiolane-2-carboxylic acid.
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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A Comparative Guide to the Synthesis of 1,1-Dioxothiolane-2-carboxylic Acid Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Enigma of a Niche Sulfone
1,1-Dioxothiolane, commonly known as sulfolane, is a versatile and thermally stable polar aprotic solvent.[1] The introduction of a carboxylic acid moiety at the 2-position creates a chiral center and a molecule with potential applications as a building block in medicinal chemistry. The absence of a commercially available analytical standard necessitates a reliable in-house synthesis and purification strategy. This guide will explore two distinct and logical synthetic pathways, evaluating their potential yields, purity, and scalability.
Route 1: Direct Carboxylation of Sulfolane via α-Lithiation
This approach hinges on the direct functionalization of the sulfolane ring at the carbon adjacent to the sulfone group. The electron-withdrawing nature of the sulfonyl group is known to increase the acidity of the α-protons, making deprotonation with a strong base a feasible strategy.
Mechanistic Rationale
The proposed mechanism involves the deprotonation of sulfolane at the α-position using a strong organolithium base, such as n-butyllithium (n-BuLi), to form a stabilized carbanion. This nucleophilic intermediate is then quenched with carbon dioxide (CO2) to yield the corresponding carboxylate salt. Subsequent acidic workup protonates the carboxylate to afford the desired 1,1-dioxothiolane-2-carboxylic acid. While the direct lithiation of unsubstituted sulfolane is not extensively documented, the α-lithiation of cyclic sulfides has been successfully demonstrated, providing a strong precedent for this approach.[2]
Caption: Reaction pathway for the synthesis via oxidation of a precursor.
Experimental Protocol: Route 2
Step 1: Synthesis of Tetrahydrothiophene-2-carboxylic Acid
-
Malonic Ester Synthesis: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is added, followed by the dropwise addition of 1,4-dichlorobutane. The mixture is refluxed to facilitate the cyclization.
-
Hydrolysis and Decarboxylation: The resulting diethyl tetrahydrothiophene-2,2-dicarboxylate is hydrolyzed using a strong base like sodium hydroxide. The reaction mixture is then acidified and heated to induce decarboxylation, yielding tetrahydrothiophene-2-carboxylic acid.
Step 2: Oxidation to 1,1-Dioxothiolane-2-carboxylic Acid
-
Oxidation Reaction: Tetrahydrothiophene-2-carboxylic acid is dissolved in glacial acetic acid. A 30% solution of hydrogen peroxide is added dropwise, and the mixture is heated. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Isolation: After completion, the reaction mixture is cooled, and the product is isolated by crystallization or extraction.
Anticipated Advantages and Considerations
-
Established Chemistry: The individual steps of this route are based on well-understood and frequently utilized organic reactions.
-
Control over Oxidation: The oxidation can be stopped at the sulfoxide stage if desired, by using one equivalent of the oxidizing agent at lower temperatures. [3]* Potential for Side Reactions: Over-oxidation or degradation of the starting material or product under harsh oxidative conditions is a possibility that needs to be monitored.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Direct Carboxylation | Route 2: Synthesis and Oxidation |
| Number of Steps | 1 (one-pot) | 2 |
| Starting Materials | Sulfolane, n-BuLi, CO2 | 1,4-Dichlorobutane, Diethyl Malonate, Oxidizing Agent |
| Key Challenges | Handling of pyrophoric n-BuLi, potential for polylithiation, anhydrous conditions required. | Multi-step synthesis may lead to lower overall yield, purification of intermediates. |
| Potential Yield | Potentially lower due to side reactions and difficulty in controlling stoichiometry. | Potentially higher overall yield if each step is optimized. |
| Scalability | May be challenging to scale up due to the use of cryogenic temperatures and highly reactive reagents. | More readily scalable due to the use of more conventional reaction conditions. |
| Purity Profile | Impurities may include unreacted sulfolane and di-carboxylated product. | Impurities may include the sulfoxide intermediate or starting sulfide. |
Purification to an Analytical Standard
Regardless of the synthetic route chosen, obtaining the final product with a purity of ≥98% is essential for its use as an analytical standard. A multi-step purification protocol is recommended:
-
Recrystallization: This is a powerful technique for removing impurities. A suitable solvent system must be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. [4]2. Chromatographic Purification: If recrystallization is insufficient, column chromatography using silica gel or a reversed-phase C18 column can be employed to separate the target compound from closely related impurities. [1]3. Drying: The purified compound must be thoroughly dried under vacuum to remove any residual solvents.
Analytical Characterization and Purity Assessment
To validate the identity and purity of the synthesized 1,1-dioxothiolane-2-carboxylic acid, a combination of analytical techniques should be employed.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information, confirming the connectivity of atoms. [5]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecule.
Purity Determination
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable detector (e.g., UV or MS) is the primary tool for assessing purity. The area percentage of the main peak relative to all other peaks provides a measure of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities, including residual solvents. [6]* Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the absolute purity of an organic compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity. [6][7][8]This technique does not require a reference standard of the analyte itself.
Table of Expected Analytical Data:
| Analytical Technique | Expected Results for 1,1-Dioxothiolane-2-carboxylic Acid |
| 1H NMR | Signals corresponding to the protons on the thiolane ring, with characteristic shifts influenced by the sulfone and carboxylic acid groups. The proton at the chiral center (C2) is expected to be a multiplet. |
| 13C NMR | A signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm), and signals for the four carbons of the thiolane ring, with the carbon bearing the sulfone group shifted downfield. [5] |
| HRMS | A molecular ion peak corresponding to the exact mass of C5H8O4S. |
| HPLC-UV | A single major peak with a retention time characteristic of the compound under the chosen chromatographic conditions. |
Conclusion
The synthesis of 1,1-dioxothiolane-2-carboxylic acid to an analytical standard presents a notable challenge due to the lack of established literature procedures. This guide has outlined two plausible and scientifically sound synthetic strategies: a direct, one-pot carboxylation of sulfolane and a two-step approach involving the synthesis and subsequent oxidation of a tetrahydrothiophene precursor.
Route 1 offers the allure of a more direct pathway but comes with the challenges of handling highly reactive organometallic reagents and controlling selectivity. Route 2, while longer, relies on more conventional and potentially more scalable transformations.
The ultimate choice of synthetic route will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the tolerance for process optimization. Regardless of the chosen path, rigorous purification and a comprehensive analytical characterization strategy, including the use of quantitative NMR, are indispensable for establishing the final product as a reliable analytical standard.
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 1,1-Dioxothiolane-2-Carboxylic Acid Quantification
Introduction: The Analytical Imperative for 1,1-Dioxothiolane-2-Carboxylic Acid
In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of key molecules is paramount. 1,1-Dioxothiolane-2-carboxylic acid, a polar molecule featuring both a sulfone and a carboxylic acid moiety, presents a unique analytical challenge. Its high polarity makes it difficult to retain on traditional reversed-phase chromatography columns, necessitating specialized approaches for reliable measurement in complex matrices such as process intermediates or biological fluids.
This guide provides an in-depth comparison of two distinct, robust analytical methods for the quantification of 1,1-dioxothiolane-2-carboxylic acid: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (IP-RP-HPLC-UV) and Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) . As a senior application scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices. Furthermore, this guide details the critical process of cross-validation, ensuring that data generated across different methods or laboratories are equivalent and reliable—a cornerstone of scientific integrity and regulatory compliance.[1][2][3]
The principles and procedures outlined herein are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), to ensure the generation of scientifically sound and defensible data.[1][2][4]
Method 1: Ion-Pair Reversed-Phase HPLC with UV Detection (IP-RP-HPLC-UV)
Principle and Rationale
Standard reversed-phase HPLC struggles to retain highly polar analytes like 1,1-dioxothiolane-2-carboxylic acid. To overcome this, we introduce an ion-pairing reagent into the mobile phase.[5][6] This reagent, typically a quaternary ammonium salt such as tetrabutylammonium (TBA), possesses a positive charge and a non-polar alkyl chain. The positively charged head of the TBA molecule forms an ion pair with the negatively charged carboxylate of our analyte. This complex is now significantly more hydrophobic, allowing for effective retention on a non-polar C18 stationary phase.[5][6][7]
The choice of UV detection is predicated on the presence of a chromophore in the analyte or, more practically, detection at low wavelengths (e.g., 210 nm) where the carboxylic acid group exhibits some absorbance.[8][9] This method is valued for its robustness, cost-effectiveness, and widespread availability in quality control laboratories.
Experimental Protocol: IP-RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Ion-Pair Reagent: Add 5 mM Tetrabutylammonium hydroxide to Mobile Phase A, adjust pH to 6.5 with phosphoric acid.
-
Elution: Isocratic, 70% Mobile Phase A : 30% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 1,1-dioxothiolane-2-carboxylic acid in a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL in the sample matrix (e.g., process blank, plasma).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a separate stock solution.
-
Method 2: Hydrophilic Interaction Liquid Chromatography with Mass Spectrometric Detection (HILIC-MS)
Principle and Rationale
HILIC is an alternative chromatographic mode specifically designed for highly polar compounds.[10][11][12] The stationary phase is polar (e.g., bare silica or amide-bonded silica), and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer.[10][12] A water-rich layer forms on the surface of the stationary phase. Analyte retention is based on a partitioning mechanism between this immobilized aqueous layer and the bulk organic mobile phase.[10][12] More polar analytes, like our target molecule, partition more readily into the aqueous layer, resulting in stronger retention.
Coupling HILIC with mass spectrometry provides exceptional sensitivity and selectivity.[10][13] The high organic content of the mobile phase is advantageous for electrospray ionization (ESI), leading to efficient desolvation and enhanced signal intensity.[10] We will use negative ion mode ESI, which is ideal for detecting deprotonated carboxylic acids.
Experimental Protocol: HILIC-MS
-
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: HILIC Amide, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Negative.
-
MRM Transition: Monitor the transition for 1,1-dioxothiolane-2-carboxylic acid (Precursor Ion [M-H]⁻ → Product Ion). Note: Specific mass values would be determined during method development.
-
Key Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal.
-
-
Standard and Sample Preparation:
-
Stock and QC Preparation: Similar to the HPLC-UV method, but calibration standards can extend to lower concentrations (e.g., 1 ng/mL to 1000 ng/mL) due to the higher sensitivity of MS.
-
Head-to-Head Method Performance Comparison
Before a cross-validation can be performed, each method must be individually validated to demonstrate its suitability for the intended purpose.[8][9][14] The following table summarizes the typical validation parameters and expected performance characteristics for each method.
| Validation Parameter | IP-RP-HPLC-UV | HILIC-MS | ICH Q2(R1) Guideline Reference |
| Specificity | Moderate; potential for interference from co-eluting compounds without chromophores. | High; based on both retention time and specific mass-to-charge ratio (m/z) transition. | Yes |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 | Yes |
| Range (Typical) | 1 - 100 µg/mL | 1 - 1000 ng/mL | Yes |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~1 ng/mL | Yes |
| Accuracy (% Recovery) | 90-110% | 90-110% | Yes |
| Precision (%RSD) | ≤ 5% | ≤ 10% | Yes |
| Robustness | High | Moderate (sensitive to mobile phase composition and water content) | Yes |
Table 1: Comparison of Validation Parameters for the Two Analytical Methods.
Cross-Validation: Bridging the Methods
Cross-validation is the formal process of comparing results from two validated analytical methods to demonstrate their equivalency.[15] This is critical when, for example, a method is transferred from a research laboratory (e.g., HILIC-MS) to a QC laboratory (e.g., IP-RP-HPLC-UV), or when data from different studies using different methods need to be compared.[2][3]
The Logic of Cross-Validation
Caption: Workflow for Cross-Validation of Two Analytical Methods.
Experimental Design for Cross-Validation
-
Sample Selection:
-
Prepare a minimum of three batches of Quality Control (QC) samples.
-
Each batch should contain at least six replicates at three concentrations: Low, Medium, and High, spanning the analytical range of both methods.
-
The QC samples must be prepared from the same homogenous pool to eliminate sample variability as a factor.
-
-
Analysis Procedure:
-
On the same day, one analyst should analyze one set of QC samples using the validated IP-RP-HPLC-UV method.
-
A second analyst (or the same one, if necessary) should analyze the second set of identical QC samples using the validated HILIC-MS method.
-
The analyses should be performed in a single analytical run for each method to minimize intra-assay variability.
-
-
Data Evaluation and Acceptance Criteria:
-
For each concentration level, calculate the mean concentration and the coefficient of variation (%CV) obtained from each method.
-
The acceptance criteria are based on regulatory guidelines.[15][16]
-
Accuracy: The mean concentration from one method should be within ±15% of the mean concentration from the reference method for at least two-thirds (67%) of the samples at each level.
-
Precision: The %CV of the measurements for each QC level should not exceed 15%.
-
-
A Bland-Altman plot or regression analysis can be used for a more detailed statistical comparison to visualize bias and agreement between the two methods.
-
Caption: Decision workflow for a cross-validation experiment.
Conclusion and Final Recommendations
The choice between IP-RP-HPLC-UV and HILIC-MS for the quantification of 1,1-dioxothiolane-2-carboxylic acid depends on the specific requirements of the analysis. The HPLC-UV method offers robustness and accessibility for routine QC environments, while the HILIC-MS method provides superior sensitivity and selectivity, ideal for complex matrices or trace-level analysis in research and development.
Regardless of the chosen method, a thorough validation is non-negotiable. When data from both methods must coexist within a project's lifecycle, a formal cross-validation study is mandatory. This process provides documented evidence that the analytical results are comparable and reliable, thereby ensuring data integrity, supporting regulatory submissions, and upholding the highest standards of scientific rigor. It is the definitive process for demonstrating that, despite differing analytical principles, the final quantitative result remains trustworthy and consistent.
References
-
Fransson, B., Wahlund, K. G., Johansson, I. M., & Schill, G. (1976). Ion-pair chromatography of acidic drug metabolites and endogenic compounds. Journal of Chromatography A, 125(1), 327-344. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1183-1193. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. Available at: [Link]
-
Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 31(8), 612-621. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Available at: [Link]
-
Rushing, W. (2017). Analytical Method Transfer Best Practices. Contract Pharma. Available at: [Link]
-
Jadhav, S. A., et al. (2013). HPLC method validation for pharmaceuticals: a review. International Journal of Universal Pharmacy and Bio Sciences, 2(4), 2319-8141. Available at: [Link]
-
Dolan, J. W. (2008). Ion Pairing - Blessing or Curse? LCGC North America, 26(2), 136-144. Available at: [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
Spherotech. Ion pair chromatography reagents. Available at: [Link]
-
Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC. Available at: [Link]
-
Jia, L., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(6), 1673-1685. Available at: [Link]
-
Cuyckens, F., & Claeys, M. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. The Encyclopedia of Mass Spectrometry, 9, 69-90. Available at: [Link]
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- 2. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
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- 4. Analytical Method Validation and Transfer According to the New FDA Guidance - Webinar (Recorded) [researchandmarkets.com]
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A Comparative Guide to the Efficacy of Cyclic Sulfone Carboxylic Acids in Oncology: Targeting Matrix Metalloproteinases
This guide provides an in-depth technical comparison of cyclic sulfone carboxylic acid derivatives, a promising class of compounds in medicinal chemistry, against established alternatives in the context of cancer therapy. We will focus on their role as inhibitors of Matrix Metalloproteinases (MMPs), a family of enzymes pivotal to cancer progression, invasion, and metastasis. By synthesizing data from preclinical studies, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential of this chemical scaffold.
Introduction: The Rationale for Targeting MMPs with Novel Scaffolds
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of the extracellular matrix (ECM).[1] In healthy tissues, their activity is tightly regulated. However, in the tumor microenvironment, MMPs, particularly gelatinases MMP-2 and MMP-9, are often overexpressed. This dysregulation is a hallmark of cancer progression, as these enzymes degrade the basement membrane, a critical barrier, thereby facilitating tumor cell invasion, intravasation into blood vessels, and the formation of distant metastases.[2][3] Furthermore, MMPs play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4]
Given their central role in cancer pathology, MMPs have long been considered a prime therapeutic target. Early efforts led to the development of broad-spectrum MMP inhibitors, such as the hydroxamate-based compound Marimastat . While showing initial promise, these first-generation inhibitors often faced challenges in clinical trials, including dose-limiting musculoskeletal side effects and a lack of definitive efficacy.[5] This has spurred the search for novel chemical scaffolds that can offer improved selectivity and therapeutic windows.
The 1,1-dioxothiolane-2-carboxylic acid scaffold, a type of cyclic sulfone (or γ-sultone) fused with a carboxylic acid, has emerged as a compelling candidate. The sulfone group can act as a bioisostere for other functional groups, potentially improving physicochemical properties, while the carboxylic acid moiety is an effective zinc-binding group (ZBG) essential for coordinating with the catalytic zinc ion in the MMP active site.[6] This guide will compare the efficacy of this class of compounds to the well-characterized hydroxamate inhibitor, Marimastat.
Mechanism of Action: Inhibition of MMP-Mediated Tumor Progression
The primary mechanism by which both cyclic sulfone carboxylic acids and hydroxamate-based inhibitors exert their anti-tumor effects is through the competitive inhibition of MMPs. The zinc-binding group (a carboxylate for the former, and a hydroxamate for the latter) chelates the catalytic zinc ion in the active site of the MMP, preventing it from binding to and cleaving its natural substrates, such as type IV collagen in the basement membrane.
By inhibiting MMP-2 and MMP-9, these compounds can theoretically arrest several key processes in cancer progression:
-
Inhibition of Invasion: Prevents cancer cells from breaking through the basement membrane and invading surrounding tissues.
-
Prevention of Metastasis: Reduces the ability of tumor cells to enter the bloodstream (intravasation) and form secondary tumors at distant sites.
-
Anti-Angiogenesis: Impedes the formation of new blood vessels by preventing endothelial cells from migrating and remodeling the ECM.[4]
The signaling pathways leading to MMP expression and the downstream consequences of their activity are complex. Growth factors like Vascular Endothelial Growth Factor (VEGF) can stimulate MMP production, and in turn, MMPs can release sequestered growth factors from the ECM, creating a pro-tumorigenic feedback loop.[1][3] Effective MMP inhibitors interrupt this cycle.
Comparative In Vitro Efficacy
The potency of MMP inhibitors is typically determined using in vitro enzymatic assays. These assays measure the concentration of the inhibitor required to reduce the activity of a purified MMP enzyme by 50% (IC50). A lower IC50 value indicates a more potent inhibitor.
For this comparison, we will use a representative α-sulfonyl carboxylic acid as a surrogate for the 1,1-dioxothiolane-2-carboxylic acid class, due to the availability of specific data, and compare its activity against the broad-spectrum inhibitor, Marimastat.
| Compound Class | Target MMP | IC50 (nM) | Zinc-Binding Group | Reference |
| α-Sulfonyl Carboxylic Acid | MMP-9 | Potent (specific values vary by derivative) | Carboxylate | [7] |
| MMP-1 | Weakly active or inactive | Carboxylate | [7] | |
| Marimastat | MMP-9 | 3 | Hydroxamate | [1][8] |
| MMP-2 | 6 | Hydroxamate | [1][8] | |
| MMP-1 (Collagenase) | 5 | Hydroxamate | [1][8] | |
| MMP-7 (Matrilysin) | 13 | Hydroxamate | [1][8] |
Key Insights from In Vitro Data:
-
Potency: Marimastat is a highly potent, broad-spectrum inhibitor, with low nanomolar IC50 values against multiple MMPs.
-
Selectivity: A key advantage of the α-sulfonyl carboxylic acid scaffold is its demonstrated selectivity for gelatinases (like MMP-9) over collagenases (MMP-1).[7] This is significant because the inhibition of MMP-1 has been linked to the musculoskeletal side effects observed with broad-spectrum inhibitors like Marimastat. The ability to selectively target tumor-associated MMPs while sparing those involved in normal tissue homeostasis is a primary goal in modern MMP inhibitor design.
Experimental Protocols: Core Methodologies
To ensure scientific integrity, the protocols used to generate efficacy data must be robust and reproducible. Below are detailed, step-by-step methodologies for key in vitro and in vivo experiments.
Fluorogenic MMP Inhibition Assay
This assay is a standard method for determining the IC50 of an inhibitor against a specific MMP.
Principle: A fluorogenic peptide substrate is used which contains a fluorescent group and a quenching group. In its intact state, the quencher suppresses the fluorescence. When the MMP cleaves the peptide, the fluorescent group is released from the quencher, resulting in a measurable increase in fluorescence. The inhibitor's potency is determined by its ability to prevent this cleavage.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Reconstitute the recombinant human MMP enzyme (e.g., MMP-9) in Assay Buffer to a working concentration.
-
Dissolve the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO and then dilute in Assay Buffer to a final concentration of ~10 µM.
-
Prepare a serial dilution of the inhibitor (e.g., cyclic sulfone carboxylic acid or Marimastat) in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of the diluted inhibitor solutions to respective wells.
-
Add 25 µL of the diluted MMP enzyme solution to each well. Include a positive control (enzyme, no inhibitor) and a blank (buffer only).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the MMP substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes.[9]
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition [(Rate of control - Rate of sample) / Rate of control] x 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Gelatin Zymography for MMP-2/9 Activity
Zymography is a powerful technique to visualize the activity of gelatinases (MMP-2 and MMP-9) in biological samples like conditioned media from cancer cell cultures.
Principle: Proteins in the sample are separated by size via SDS-PAGE on a gel containing gelatin. After electrophoresis, the SDS is washed out, allowing the MMPs to renature and digest the gelatin in their vicinity. Staining the gel with Coomassie Blue reveals clear bands where the gelatin has been degraded, corresponding to the location of active MMPs.
Step-by-Step Protocol:
-
Sample Preparation:
-
Culture cancer cells (e.g., MKN45 human gastric cancer cells) to 70-80% confluency.
-
Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours to collect secreted proteins.[2]
-
Collect the conditioned media and centrifuge to remove cells and debris.
-
Determine the protein concentration of the supernatant.
-
-
Electrophoresis:
-
Enzyme Renaturation and Digestion:
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain with a solution of methanol and acetic acid until clear bands appear against a blue background.
-
Active MMP-2 and MMP-9 will appear as clear bands at approximately 62 kDa and 82 kDa, respectively. Pro-enzymes may also be visible at higher molecular weights.
-
Comparative In Vivo Efficacy
To assess the therapeutic potential in a more complex biological system, MMP inhibitors are tested in animal models of cancer. Human tumor xenograft models in immunocompromised mice are a standard approach.
Model: Human Gastric Cancer Xenograft in Nude Mice.
| Treatment Group | Dosing Regimen | Outcome Measure | Result | Reference |
| Vehicle Control | e.g., DMSO in saline, daily p.o. | Tumor Volume (mm³) | Progressive tumor growth | [11] |
| Marimastat | 8.7 - 30 mg/kg/day, p.o. or s.c. pump | Tumor Volume (mm³) | Significant delay in tumor growth | [11][12] |
| Lymph Node Metastasis | Inhibition of metastasis | [12] | ||
| α-Sulfonyl Carboxylic Acid | (Dose-dependent) | Tumor Volume (mm³) | Data not available for direct comparison | N/A |
Key Insights from In Vivo Data:
-
Marimastat has demonstrated efficacy in preclinical xenograft models, delaying primary tumor growth and reducing metastasis.[11][12]
Human Tumor Xenograft Model Protocol
Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors. The mice are then treated with the test compound, and the effect on tumor growth and metastasis is monitored over time.
Step-by-Step Protocol:
-
Cell Preparation and Implantation:
-
Culture a human gastric cancer cell line (e.g., MKN45) under standard conditions.
-
Harvest cells when they are in the logarithmic growth phase and prepare a single-cell suspension in a sterile, serum-free medium or PBS.
-
Subcutaneously inject approximately 1-3 x 10⁶ cells into the flank of 4-6 week old athymic nude mice.[13][14]
-
-
Tumor Growth and Treatment:
-
Allow tumors to establish and reach a palpable volume (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle Control, Marimastat, Test Compound).
-
Administer treatment as per the defined schedule. For oral administration, Marimastat can be dissolved or suspended in a suitable vehicle and given daily by gavage.[12]
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with digital calipers every 3-4 days and calculate tumor volume using the formula: Volume = (width)² x length / 2.[13]
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the primary tumors and weigh them. Harvest organs such as the lungs and liver to assess for metastases.
-
Conclusion and Future Perspectives
The exploration of novel scaffolds is essential for advancing the field of MMP inhibition. The 1,1-dioxothiolane-2-carboxylic acid framework and its related α-sulfonyl carboxylic acid derivatives represent a promising alternative to traditional hydroxamate-based inhibitors.
Comparative Summary:
-
Mechanism: Both classes act as competitive inhibitors by chelating the catalytic zinc ion in the MMP active site.
-
Potency: While Marimastat demonstrates broad, low-nanomolar potency, α-sulfonyl carboxylic acids can also achieve high potency.
-
Selectivity: The key potential advantage of the sulfonyl carboxylic acid class lies in its demonstrated selectivity for gelatinases (MMP-2, MMP-9) over collagenases (MMP-1), which may translate to a better safety profile by avoiding the musculoskeletal side effects associated with broad-spectrum inhibitors.
-
Efficacy: Marimastat has proven in vivo efficacy in preclinical models. The development and rigorous in vivo testing of selective cyclic sulfone carboxylic acids are critical next steps to validate their therapeutic potential.
Future research should focus on synthesizing and evaluating a wider range of 1,1-dioxothiolane-2-carboxylic acid derivatives to fully map their structure-activity relationship (SAR). Direct, head-to-head preclinical trials comparing these novel compounds with Marimastat under identical experimental conditions will be crucial to definitively establish their relative efficacy and safety. Success in these studies could pave the way for a new generation of MMP inhibitors that finally realize the therapeutic promise of targeting this critical enzyme family in cancer treatment.
References
- Ager, E. I., et al. (2015). Contribution of host MMP-2 and MMP-9 to promote tumor vascularization and invasion of malignant keratinocytes. Carcinogenesis, 36(1), 125-133.
- Coussens, L. M., et al. (2002). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of the National Cancer Institute, 94(12), 894–904.
- Toth, M., & Fridman, R. (2001). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. Methods in Molecular Medicine, 57, 163–174.
-
Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
JoVE. (2022). Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit. Retrieved from [Link]
- Pikul, S., et al. (1998). Synthesis and SAR of Alpha-Sulfonylcarboxylic Acids as Potent Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 41(18), 3568–3571.
-
Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]
-
In Vivo. (2021). Establishment of Peritoneal and Hepatic Metastasis Mouse Xenograft Models Using Gastric Cancer Cell Lines. Retrieved from [Link]
-
Journal of Visualized Experiments. (2021). Development of a Novel Orthotopic Gastric Cancer Mouse Model. Retrieved from [Link]
-
Molecules. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Retrieved from [Link]
-
Molecular & Cellular Proteomics. (2022). Assessing Target Specificity of the Small Molecule Inhibitor MARIMASTAT to Snake Venom Toxins: A Novel Application of Thermal Proteome Profiling. Retrieved from [Link]
-
ResearchGate. (2010). Assay of active MMP-9. Retrieved from [Link]
-
Bio-protocol. (2021). In-vivo xenograft assay. Retrieved from [Link]
- Skipper, J. B., et al. (2009). In vivo Efficacy of Marimastat and Chemoradiation in Head and Neck Cancer Xenografts. ORL, 71(1), 1–5.
-
Journal of Medicinal Chemistry. (2017). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. Retrieved from [Link]
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A Comparative Guide to the Oxidative Stability of Sulfone-Based Electrolyte Solvents for High-Voltage Lithium-Ion Batteries
Introduction: The Quest for Higher Energy Density
The relentless demand for higher energy density in lithium-ion batteries (LIBs), driven by applications from electric vehicles to grid storage, has pushed cathode materials to operate at increasingly higher voltages (>4.3 V vs. Li/Li⁺). This high-voltage frontier presents a significant challenge for traditional carbonate-based electrolytes, which suffer from oxidative decomposition, leading to capacity fade, impedance growth, and safety concerns.[1][2] Sulfone-based solvents have emerged as a highly promising alternative, distinguished by their exceptional anodic stability, high flash points, and non-flammability.[3][4] The strong electron-withdrawing nature of the sulfonyl group (–SO₂–) is the cornerstone of their electrochemical resilience, making them prime candidates for next-generation high-energy LIBs.[5][6]
This guide provides a comprehensive comparison of the oxidative stability of various sulfone-based electrolyte solvents. We will delve into the experimental methodologies used to quantify stability, present a comparative analysis of different sulfones and their carbonate counterparts, and discuss the underlying chemical principles and strategies for performance enhancement.
Section 1: Quantifying Oxidative Stability - A Guide to Methodology
To objectively compare electrolyte solvents, it is crucial to employ standardized and well-understood electrochemical techniques. The primary method for determining the oxidative stability limit, often referred to as the anodic stability window, is voltammetry.
The Causality Behind Voltammetric Analysis
Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are the workhorses for this analysis.[7] In these techniques, the potential of a working electrode is swept linearly with time, and the resulting current is measured.[8] The fundamental principle is that as the potential increases, it will eventually reach a point where the electrolyte solvent begins to oxidize (lose electrons) on the electrode surface. This oxidation process generates a sharp increase in current. The potential at which this current rise occurs is defined as the oxidative stability limit.
While straightforward, it is important to recognize that the absolute value obtained from LSV can be influenced by experimental parameters such as scan rate, working electrode material, and the arbitrary current density cutoff used to define "decomposition".[9][10] Therefore, consistency in experimental design is paramount for valid comparisons. Despite these limitations, LSV provides an invaluable and rapid assessment of an electrolyte's intrinsic stability.
Experimental Protocol: Linear Sweep Voltammetry (LSV)
This protocol describes a self-validating system for determining the oxidative stability of an electrolyte. The use of a three-electrode setup with a stable reference electrode ensures accurate potential control, while the inert working electrode provides a surface for oxidation without interfering with the reaction.
Objective: To determine the anodic stability limit of a sulfone-based electrolyte.
Materials:
-
Electrolyte to be tested (e.g., 1 M LiPF₆ in Ethyl Methyl Sulfone).
-
Three-electrode electrochemical cell (e.g., coin cell or Swagelok-type).
-
Working Electrode: Inert material such as platinum (Pt), gold (Au), or glassy carbon.
-
Reference Electrode: Lithium metal foil.
-
Counter Electrode: Lithium metal foil.
-
Potentiostat/Galvanostat.
-
Argon-filled glovebox (O₂ and H₂O levels < 0.5 ppm).
Step-by-Step Methodology:
-
Cell Assembly (Inside Glovebox):
-
Place the working electrode at the base of the cell.
-
Add a separator (e.g., glass fiber) and wet it with a few drops of the test electrolyte.
-
Place the lithium metal reference electrode on the separator.
-
Add another separator and wet it with the electrolyte.
-
Place the lithium metal counter electrode on the top separator.
-
Securely seal the electrochemical cell to ensure an airtight environment.
-
-
Electrochemical Measurement:
-
Transfer the sealed cell from the glovebox and connect the electrodes to the potentiostat.
-
Allow the cell to rest for at least 1 hour to reach thermal and electrochemical equilibrium (Open Circuit Voltage, OCV).
-
Set the LSV parameters on the potentiostat software:
-
Start Potential: OCV of the cell (typically ~3.0 V vs. Li/Li⁺).
-
End Potential: A high voltage sufficient to induce oxidation (e.g., 6.0 V vs. Li/Li⁺).
-
Scan Rate: A slow scan rate is preferred to approach a quasi-thermodynamic equilibrium (e.g., 0.1 mV/s to 1.0 mV/s).[7]
-
-
Initiate the potential sweep from the start to the end potential.
-
-
Data Analysis:
-
Plot the resulting current density (mA/cm²) versus the potential (V).
-
The oxidative stability limit is determined as the potential at which the current density begins to increase sharply. A common, albeit arbitrary, method is to define this as the potential where the current density exceeds a specific threshold (e.g., 0.01 mA/cm²).[11]
-
Section 2: Comparative Analysis of Sulfone-Based Solvents
The molecular structure of the sulfone solvent plays a critical role in its physicochemical properties and electrochemical stability. While all sulfones benefit from the stabilizing sulfonyl group, variations in alkyl chains (cyclic vs. linear, chain length) influence properties like viscosity, melting point, and ionic conductivity.
| Solvent Name (Abbreviation) | Structure | Oxidative Stability Limit (V vs. Li/Li⁺) | Melting Point (°C) | Viscosity (mPa·s at 30°C) | Dielectric Constant (ε) |
| Sulfolane (SL) / Tetramethylene Sulfone (TMS) | Cyclic | > 5.0, often cited up to 5.5 V[3][12][13] | 28.6 | ~10.3 | 43.3 |
| Ethyl Methyl Sulfone (EMS) | Linear | ~5.0 - 5.6 V[1][4] | 36.5 | ~5.9 | 32.1 |
| Diethyl Sulfone (DES) | Linear | > 5.0 V[5] | 73-74 | High (often used at elevated temp.) | N/A |
Analysis of Trends:
-
Oxidative Stability: All listed sulfones exhibit exceptional anodic stability, comfortably exceeding the requirements for current and next-generation high-voltage cathodes. The stability is largely independent of whether the structure is cyclic or linear.[12]
-
Physical Properties: A significant challenge for sulfones is their high melting points and viscosities compared to conventional carbonate solvents.[5][14] Sulfolane's high melting point (28.6°C) necessitates the use of co-solvents for room temperature operation.[3] Linear sulfones like EMS offer a lower viscosity, which is beneficial for ionic conductivity, but still possess relatively high melting points.[4] The high viscosity can impede ion transport, leading to lower rate capability, representing a key trade-off for their superior voltage stability.
Section 3: Sulfones vs. Carbonates - A Performance Benchmark
The primary motivation for exploring sulfone-based electrolytes is to overcome the inherent limitations of conventional carbonate solvents. A direct comparison highlights the significant advantage sulfones offer in terms of oxidative stability.
| Solvent Class | Representative Solvents | Typical Oxidative Stability Limit (V vs. Li/Li⁺) | Key Advantages | Key Disadvantages |
| Carbonates | Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), Ethyl Methyl Carbonate (EMC) | ~4.3 - 4.5 V[1][2] | Low viscosity (linear carbonates), good graphite compatibility (EC), low cost. | Poor oxidative stability, flammable, CO₂ generation upon decomposition. |
| Sulfones | Sulfolane (SL), Ethyl Methyl Sulfone (EMS) | > 5.0 V[1][3][13] | Excellent oxidative & thermal stability, low flammability. | High viscosity, high melting point, poor compatibility with graphite anodes.[4][14] |
Expert Insights: The data clearly shows that sulfones possess an electrochemical window that is at least 0.5 V wider than their carbonate counterparts. This expanded window is critical for enabling high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO) and high-nickel NMC materials to be cycled reversibly without aggressive electrolyte degradation.[2][15] However, the poor compatibility of pure sulfone electrolytes with graphitic anodes, which can lead to solvent co-intercalation and graphite exfoliation, has historically limited their practical application in full cells.[3][4] This necessitates the use of co-solvents or functional additives like Fluoroethylene Carbonate (FEC) to form a stable Solid Electrolyte Interphase (SEI) on the anode.[4][16]
Section 4: Understanding Decomposition and Enhancement Strategies
Quantum chemistry calculations and experimental results indicate that the oxidation of sulfone molecules occurs at the sulfone group, where the highest occupied molecular orbital (HOMO) is located.[6][17] Unlike carbonates, which decompose to generate significant amounts of CO₂, the oxidation products of sulfones can be polymerizable species that form a thin, passivating Cathode Electrolyte Interphase (CEI).[2] This CEI can protect the cathode surface from further parasitic reactions, enhancing long-term cycling stability.
Strategies for Enhancement:
-
Fluorination: Introducing fluorine atoms into the sulfone molecular structure (β-fluorinated sulfones) can further increase oxidative stability while simultaneously making the solvent more stable against reduction at the anode.[18]
-
Additives: Small amounts of specific additives can be used to form a robust CEI. For example, certain additives can preferentially oxidize on the cathode surface to create a protective layer, preventing bulk electrolyte decomposition.[19]
-
Co-solvents: Blending sulfones with low-viscosity co-solvents (e.g., esters, ethers, or even carbonates) is a common strategy to improve ionic conductivity and low-temperature performance while retaining high-voltage stability.[4][20] The sulfone, even as a co-solvent, can elevate the overall oxidative stability of the electrolyte blend.[20]
Conclusion
Sulfone-based electrolyte solvents offer a decisive advantage in oxidative stability over traditional carbonates, with anodic limits often exceeding 5.0 V vs. Li/Li⁺. This makes them indispensable for the development of next-generation high-energy lithium-ion batteries. Key solvents like Sulfolane and Ethyl Methyl Sulfone provide exceptional voltage resilience, though their application requires careful formulation to mitigate challenges such as high viscosity and poor anode compatibility. Through the strategic use of co-solvents, functional additives, and molecular design principles like fluorination, the trade-offs can be effectively managed. The insights and methodologies presented in this guide provide researchers with the foundational knowledge to harness the full potential of sulfone-based electrolytes in the pursuit of higher-energy battery technologies.
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A Researcher's Guide to Assessing the Biological Activity of Novel Thiolane Derivatives
Thiolane, a saturated five-membered sulfur-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the biological activity of novel thiolane derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to benchmark new chemical entities.
The Thiolane Scaffold: A Promising Core for Drug Discovery
The thiolane ring system is a versatile structural motif found in various biologically active natural products and synthetic compounds. A well-known example is biotin (Vitamin H), which features a fused thiolane ring and is essential for various metabolic processes. The non-planar, flexible nature of the thiolane ring allows its derivatives to adopt diverse conformations, enabling effective interaction with a wide range of biological targets. Furthermore, the sulfur atom can participate in hydrogen bonding and other non-covalent interactions, contributing to binding affinity and specificity. The metabolic bioactivation of the related thiophene ring by cytochrome P450 enzymes to form reactive metabolites is a known mechanism of toxicity for some drugs. While the saturated thiolane ring is generally less prone to such activation, it is a critical aspect to consider during preclinical safety assessment.
A Strategic Approach to Biological Activity Screening
A systematic evaluation of novel thiolane derivatives begins with a tiered screening cascade. This approach prioritizes assays to efficiently identify promising compounds and elucidate their mechanisms of action.
Figure 1: A tiered approach for screening the biological activity of novel thiolane derivatives.
Assessing Cytotoxicity: The Foundation of Biological Evaluation
Initial cytotoxicity screening is crucial to determine the therapeutic window of novel compounds and to identify potential anticancer agents. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[1]
Rationale for Experimental Choices:
-
Cell Lines: A panel of cell lines should be used to assess both general cytotoxicity and potential cancer-specific effects. This typically includes:
-
Non-cancerous cell line: Such as human embryonic kidney cells (HEK293) or normal human dermal fibroblasts (HDF), to determine the compound's toxicity to healthy cells.
-
Cancer cell lines: A selection of cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) is crucial for identifying compounds with selective anticancer activity.[2][3] The choice of specific cancer cell lines should be guided by the therapeutic target or the desired spectrum of activity.
-
-
Reference Compound: Doxorubicin, a well-characterized anthracycline antibiotic, is a standard positive control in cytotoxicity assays.[4][5] Its established mechanism of action, which involves DNA intercalation and inhibition of topoisomerase II, provides a robust benchmark for comparing the potency of novel compounds.[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard procedure for evaluating the effect of novel thiolane derivatives on cell viability.
Figure 2: Step-by-step workflow of the MTT cytotoxicity assay.
Comparative Data: Cytotoxicity of Thiophene/Thiolane Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of some reported thiophene and thiolane derivatives against various cancer cell lines. This data can serve as a benchmark for evaluating novel compounds.
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Thiazole-Thiophene 4b | MCF-7 (Breast) | 10.2 ± 0.7 | Cisplatin | 13.3 ± 0.61 | [6] |
| Thiazole-Thiophene 13a | MCF-7 (Breast) | 11.5 ± 0.8 | Cisplatin | 13.3 ± 0.61 | [6] |
| Thiophene Carboxamide 4b | HepG2 (Liver) | 0.5 (in combination with Sorafenib) | Sorafenib | 3.9 | [2][4] |
| Thiophenyl Thiazolyl-Pyridine 5 | A549 (Lung) | 0.452 | Doxorubicin | 0.460 | [7] |
Uncovering Antimicrobial Potential
The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. Thiolane derivatives have shown promise in this area. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Rationale for Experimental Choices:
-
Microbial Strains: A panel of clinically relevant bacterial and fungal strains should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus (including MRSA strains) and Bacillus subtilis.
-
Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa.
-
Fungi: Candida albicans and Aspergillus niger.
-
-
Reference Compounds:
-
Ampicillin or Gentamicin: These are broad-spectrum antibiotics commonly used as positive controls for antibacterial assays.[8][9] Ampicillin inhibits bacterial cell wall synthesis, while gentamicin inhibits protein synthesis.[9][10]
-
Fluconazole: A standard antifungal agent used as a positive control in antifungal assays.
-
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the MIC of novel thiolane derivatives against a panel of microbes.
Figure 3: Workflow for the broth microdilution MIC assay.
Comparative Data: Antimicrobial Activity of Thiophene/Thiolane Derivatives
The following table presents MIC values for some reported thiophene and thiolane derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Thiophene Derivative S1 | S. aureus | 0.81 (µM/mL) | Cefadroxil | - | [11][12] |
| Thiophene Derivative S4 | C. albicans | 0.91 (µM/mL) | Fluconazole | - | [11][12] |
| Biotin Analogue 16 | S. aureus (MRSA) | 2-16 | - | - | [2] |
| Biotin Analogue 5 | S. aureus (MRSA) | 2-16 | - | - | [2] |
| Thiophene Derivative 2AT | Candida spp. (Fluconazole-resistant) | 100-200 | Fluconazole | >64 | [13] |
Investigating Anti-inflammatory Properties
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Thiolane derivatives can be evaluated for their anti-inflammatory potential through in vitro assays that measure the inhibition of key inflammatory mediators.
Rationale for Experimental Choices:
-
Cell Line: The RAW 264.7 murine macrophage cell line is a widely used and well-characterized model for studying inflammation in vitro.[14] These cells, when stimulated with lipopolysaccharide (LPS), produce a range of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[13][15]
-
Assays:
-
COX-2 Inhibition Assay: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[8][16] Assays that measure the inhibition of COX-2 activity are crucial for identifying compounds with NSAID-like properties.
-
Cytokine Release Assay: Measuring the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 cells provides a direct measure of the compound's ability to modulate the inflammatory response.[17][18]
-
-
Reference Compounds:
Experimental Protocol: Inhibition of Cytokine Release in RAW 264.7 Cells
This protocol describes how to assess the ability of novel thiolane derivatives to inhibit the release of pro-inflammatory cytokines from LPS-stimulated macrophages.
Figure 4: Workflow for measuring cytokine inhibition in RAW 264.7 cells.
Comparative Data: Anti-inflammatory Activity of Thiophene/Thiolane Derivatives
The following table provides examples of the anti-inflammatory activity of some thiophene derivatives.
| Compound ID | Assay | Target/Cell Line | IC50/Effect | Reference Compound | IC50/Effect | Citation |
| 1,3-Dihydro-2H-indolin-2-one 4e | COX-2 Inhibition | Purified Enzyme | 2.35 ± 0.04 µM | Celecoxib | - | [8][16] |
| 1,3-Dihydro-2H-indolin-2-one 9h | COX-2 Inhibition | Purified Enzyme | 2.422 ± 0.10 µM | Celecoxib | - | [8][16] |
| Thiophene Derivative 9 | Cytokine Inhibition | Human RBCs | Inhibited TNF-α, IL-1β, IL-6 at 2 nM | Indomethacin | Less active | [18] |
| Thiophene Derivative 10 | Cytokine Inhibition | Human RBCs | Inhibited TNF-α, IL-1β, IL-6 at 2 nM | Indomethacin | Less active | [18] |
Concluding Remarks and Future Directions
This guide provides a foundational framework for the systematic biological evaluation of novel thiolane derivatives. By employing a tiered screening approach and utilizing validated in vitro assays, researchers can efficiently identify promising lead compounds for further development. The provided protocols and comparative data serve as a valuable resource for designing experiments and interpreting results.
Future investigations should focus on elucidating the specific molecular targets and mechanisms of action of active thiolane derivatives. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds.[19] Promising candidates identified through this in vitro screening cascade should then be advanced to in vivo models of disease to validate their therapeutic potential.
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A Comparative Guide to Cyclic Sulfur-Based Electrolyte Additives: Unpacking the Established Performer, 1,3,2-Dioxathiolane-2,2-Dioxide (DTD), and a Prospective Analysis of 1,1-Dioxothiolane-2-Carboxylic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals in Electrochemical Energy Storage.
In the relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries, the role of electrolyte additives cannot be overstated. These molecules, though small in concentration, are pivotal in engineering the critical solid electrolyte interphase (SEI) and cathode-electrolyte interphase (CEI), which govern battery performance. This guide provides an in-depth comparison of two sulfur-containing heterocyclic compounds as potential electrolyte additives: the well-established 1,3,2-dioxathiolane-2,2-dioxide (DTD), also known as ethylene sulfate, and the theoretically intriguing but commercially unexplored 1,1-dioxothiolane-2-carboxylic acid.
This analysis will first delve into the extensive experimental evidence supporting the efficacy of DTD, followed by a prospective examination of 1,1-dioxothiolane-2-carboxylic acid, drawing upon the known electrochemical behaviors of its constituent sulfone and carboxylic acid functional groups.
Part 1: The Proven Efficacy of 1,3,2-Dioxathiolane-2,2-Dioxide (DTD)
1,3,2-Dioxathiolane-2,2-dioxide (DTD) is a cyclic sulfate ester that has garnered significant attention as a highly effective SEI-forming additive in lithium-ion and other next-generation batteries.[1][2][3] Its primary function is to be preferentially reduced at the anode surface during the initial formation cycles, creating a stable and robust SEI layer before the bulk electrolyte solvents can decompose.[4][5]
Mechanism of Action
The effectiveness of DTD stems from its electrochemical properties. It possesses a higher reduction potential compared to common cyclic carbonate solvents like ethylene carbonate (EC).[5] This preferential reduction leads to the formation of an SEI layer rich in lithium sulfates and lithium alkylsulfates, which is particularly adept at facilitating lithium ion transport while preventing solvent co-intercalation into graphite anodes.[6]
The proposed reduction mechanism of DTD on the anode surface involves a two-electron reduction, leading to the opening of the cyclic sulfate ring and the formation of lithium ethylene sulfite and ultimately lithium sulfate (Li₂SO₄) and other organic sulfur compounds. This process contributes to a more inorganic and stable SEI.
Performance Advantages of DTD
The addition of DTD to conventional carbonate-based electrolytes has been shown to offer a multitude of benefits, supported by extensive experimental data.
-
Improved Cycling Stability and Cycle Life: By forming a stable SEI, DTD effectively suppresses the continuous decomposition of the electrolyte, leading to higher coulombic efficiency and extended cycle life.[7][8] In some cases, DTD has been shown to outperform other common additives like vinylene carbonate (VC).[9]
-
Enhanced Thermal Stability: DTD can improve the high-temperature performance of batteries by reducing gas generation and impedance growth during cycling at elevated temperatures.[8][10]
-
Reduced DC Resistance: The formation of a favorable SEI with DTD can lead to lower internal resistance, which is beneficial for rate capability.[9]
-
Synergistic Effects with Other Additives: DTD is often used in combination with other additives, such as VC or fluoroethylene carbonate (FEC), to create a more robust and multi-functional SEI layer, further enhancing battery performance.[11]
| Performance Metric | Electrolyte System | Improvement with DTD |
| Capacity Retention | LiNi₀.₅Mn₁.₅O₄/Graphite | Significant improvement over baseline electrolyte after hundreds of cycles. |
| Coulombic Efficiency | Graphite/Li | Higher initial coulombic efficiency compared to additive-free cells. |
| High-Temperature Performance | Li-ion Pouch Cells | Reduced swelling and capacity fade at elevated temperatures. |
| Low-Temperature Performance | Graphite/LiCoO₂ | Improved discharge capacity at low temperatures.[3] |
Experimental Protocol: Evaluation of DTD in a Graphite/NMC Coin Cell
Objective: To quantify the impact of DTD on the cycling stability and coulombic efficiency of a graphite/NMC lithium-ion coin cell.
Materials:
-
Graphite anode and NMC cathode laminates
-
Celgard separator
-
Baseline Electrolyte: 1 M LiPF₆ in ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by wt.)
-
Test Electrolyte: Baseline electrolyte + 2 wt.% DTD
-
Coin cell components (CR2032)
-
Argon-filled glovebox
-
Battery cycler
Procedure:
-
Cell Assembly: Inside an argon-filled glovebox, assemble CR2032 coin cells with the graphite anode, NMC cathode, and Celgard separator. Add an appropriate amount of either the baseline or test electrolyte.
-
Formation Cycles: Perform two formation cycles at a C/20 rate between 3.0 V and 4.2 V at 25°C.
-
Electrochemical Cycling: Cycle the cells at a C/2 rate between 3.0 V and 4.2 V for 500 cycles at 25°C. Record the charge and discharge capacities for each cycle.
-
Data Analysis: Plot the discharge capacity and coulombic efficiency as a function of cycle number for both the baseline and DTD-containing cells.
Part 2: A Prospective Analysis of 1,1-Dioxothiolane-2-Carboxylic Acid
While there is a lack of direct experimental data for 1,1-dioxothiolane-2-carboxylic acid as a battery electrolyte additive in publicly available literature, its chemical structure allows for a scientifically grounded, prospective analysis of its potential performance. This molecule combines two key functional groups: a sulfone (in a five-membered ring, known as a sulfolane moiety) and a carboxylic acid.
The Sulfone Group: A Double-Edged Sword
Sulfones are known for their high oxidative stability, making them promising candidates for high-voltage electrolyte applications.[12][13] The sulfone group in 1,1-dioxothiolane-2-carboxylic acid would likely impart a high anodic stability to the molecule, potentially enabling stable operation at voltages above 4.5 V.[1] This is a significant advantage as the industry pushes towards higher energy density cathode materials.
However, sulfone-based solvents are also known for their high viscosity, which can negatively impact ionic conductivity, especially at low temperatures.[12] While the concentration of an additive is low, this inherent property could influence the overall electrolyte transport properties.
The Carboxylic Acid Group: An SEI Modifier
Carboxylic acid and carboxylic ester additives have been investigated for their ability to interact with electrode surfaces.[2][7] The carboxylic acid group in 1,1-dioxothiolane-2-carboxylic acid could potentially engage in several beneficial reactions:
-
Anode SEI Formation: The carboxylic acid group could be reduced on the anode surface to form lithium carboxylates as part of the SEI. This could create a different SEI composition compared to DTD, potentially offering unique advantages.
-
Cathode CEI Formation: Carboxylic acids can also interact with the cathode surface, potentially forming a protective cathode-electrolyte interphase (CEI) that mitigates transition metal dissolution and electrolyte oxidation at high voltages.
-
HF Scavenging: The carboxylic acid functionality might act as an HF scavenger, reacting with trace amounts of hydrofluoric acid in the electrolyte to prevent damage to the electrodes.
Potential Synergies and Drawbacks
The combination of a sulfone and a carboxylic acid in a single molecule presents a unique set of potential advantages and disadvantages:
Potential Advantages:
-
High Voltage Stability: The sulfone group could allow for the formation of a stable CEI on high-voltage cathodes.
-
Dual-Function SEI/CEI Formation: The molecule could contribute to the formation of protective layers on both the anode and cathode.
-
Tailorable SEI Composition: The carboxylic acid group offers a different pathway for SEI formation compared to sulfates, potentially leading to a more ionically conductive or mechanically robust interphase.
Potential Drawbacks:
-
Increased Viscosity: The sulfone moiety might increase the overall viscosity of the electrolyte.
-
Acidity and Reactivity: The carboxylic acid is acidic and could potentially lead to unwanted side reactions, such as corrosion of current collectors or reactions with other electrolyte components.
-
Gas Generation: The decomposition of carboxylic acids can sometimes lead to the generation of CO₂, which is undesirable.
Conclusion
1,3,2-Dioxathiolane-2,2-dioxide (DTD) is a well-vetted and highly effective electrolyte additive that significantly enhances the performance of lithium-ion batteries through the formation of a stable, sulfate-rich SEI. Its benefits in terms of cycle life, thermal stability, and compatibility with other additives are well-documented.
In contrast, 1,1-dioxothiolane-2-carboxylic acid remains a theoretical proposition in the context of battery electrolytes. However, a prospective analysis based on the known properties of its sulfone and carboxylic acid functional groups suggests a molecule with intriguing potential, particularly for high-voltage applications. The sulfone group promises high anodic stability, while the carboxylic acid offers a different route to SEI and CEI formation.
Further research, including synthesis and comprehensive electrochemical testing, is necessary to validate the theoretical potential of 1,1-dioxothiolane-2-carboxylic acid and determine if its performance can match or exceed that of established additives like DTD. This guide serves as a foundation for understanding the current state-of-the-art with DTD and provides a scientifically grounded framework for exploring novel additive chemistries.
References
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- Sulfone-based electrolytes for high-voltage Li-ion batteries. (2009).
- From efficiency to sustainability: organic additives for interfacial regulation in lithium metal b
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A Senior Application Scientist's Guide to Evaluating Carboxylic Acid Bioisosteres in Drug Design
Introduction: The Rationale for Moving Beyond Carboxylic Acids
The carboxylic acid moiety is a cornerstone in the pharmacophores of over 450 marketed drugs, prized for its ability to engage in potent electrostatic interactions with biological targets.[1] This functional group is a key player in the molecular recognition of a wide array of therapeutic agents, from nonsteroidal anti-inflammatory drugs (NSAIDs) to angiotensin II receptor antagonists.[2] However, the very properties that make carboxylic acids effective can also be their downfall. Their ionizable nature at physiological pH, while beneficial for target binding and aqueous solubility, often leads to poor membrane permeability, limiting oral bioavailability.[1][3] Furthermore, carboxylic acids are susceptible to metabolic liabilities, including the formation of reactive acyl glucuronides and coenzyme A thioesters, which can lead to idiosyncratic toxicity.[1]
This guide provides a comprehensive comparison of common and emerging bioisosteres for carboxylic acids, offering researchers the rationale, experimental data, and detailed protocols to make informed decisions in drug design. The goal is not simply to replace a functional group but to strategically fine-tune a molecule's properties to enhance its therapeutic potential.
The Concept of Bioisosterism: More Than Just Mimicry
Bioisosterism is a powerful strategy in medicinal chemistry that involves the substitution of a functional group with another that has similar physicochemical properties, ultimately eliciting a comparable biological response.[3] The success of this approach is highly context-dependent, as subtle changes in size, shape, electronics, and pKa can have profound effects on a compound's activity and ADME (absorption, distribution, metabolism, and excretion) profile.[4] Therefore, a systematic evaluation of a panel of bioisosteres is often necessary to identify the optimal replacement.[2][4]
Key Physicochemical Parameters for Evaluation
The decision to replace a carboxylic acid and the choice of its bioisostere are guided by a careful analysis of several key physicochemical parameters. The interplay of these properties determines the overall suitability of a drug candidate. A systematic assessment of these properties is crucial for making informed decisions in analog design.[5]
-
Acidity (pKa): The pKa of the acidic proton is a critical determinant of the ionization state of the molecule at physiological pH. It influences solubility, membrane permeability, and the ability to interact with the target protein. The influence of pKa on compound permeability and target binding can be profound, making the ranking of bioisosteres by their intrinsic acidity a valuable starting point for prioritization.[5]
-
Lipophilicity (logP/logD): Lipophilicity is a measure of a compound's affinity for a nonpolar environment. It is a key factor in determining membrane permeability, plasma protein binding, and metabolic stability. A balance between lipophilicity and hydrophilicity is essential for optimal drug-like properties.
-
Metabolic Stability: The susceptibility of a compound to metabolism by enzymes, primarily in the liver, determines its half-life and potential for the formation of toxic metabolites. Bioisosteric replacement is often employed to block or alter metabolic pathways.
-
Hydrogen Bonding Capacity: The ability to act as a hydrogen bond donor and/or acceptor is crucial for molecular recognition and binding to the target. An ideal bioisostere should mimic the hydrogen bonding pattern of the carboxylic acid.
-
Size and Shape: The overall topography of the bioisostere must be compatible with the binding pocket of the target protein.
A Comparative Analysis of Prominent Carboxylic Acid Bioisosteres
The following sections provide a detailed comparison of commonly employed bioisosteres, summarizing their key properties and providing illustrative case studies.
Tetrazoles: The Classic Replacement
Tetrazoles are among the most widely used bioisosteres of carboxylic acids, featuring in numerous FDA-approved drugs.[3] Their pKa is similar to that of carboxylic acids (around 4.5-4.9), allowing them to exist predominantly in the anionic form at physiological pH and mimic the electrostatic interactions of a carboxylate.[2]
Key Properties:
-
pKa: ~4.5 - 4.9[2]
-
Lipophilicity: Generally more lipophilic than the corresponding carboxylic acid.[2]
-
Metabolic Stability: Resistant to many metabolic pathways that affect carboxylic acids, particularly glucuronidation.[6]
-
Hydrogen Bonding: The tetrazolate anion can participate in similar hydrogen bonding interactions as a carboxylate.[2]
Case Study: Losartan
A prime example of the successful application of a tetrazole bioisostere is the angiotensin II receptor antagonist, losartan.[3] The initial carboxylic acid-containing lead compound showed good in vitro potency but suffered from poor oral bioavailability.[3] Replacing the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and a significant improvement in the in vivo efficacy.[3] This enhancement was attributed to the tetrazole's ability to optimize interactions with the receptor.[3]
Experimental Protocols for Evaluating Bioisosteres
A robust evaluation of carboxylic acid bioisosteres relies on standardized and reproducible experimental protocols. The following section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Materials:
-
pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Deionized water (carbonate-free)
-
Test compound (1-5 mg)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of deionized water to create a solution of approximately 1 mM.[7][8] If the compound has poor aqueous solubility, a co-solvent such as methanol or DMSO can be used, but its concentration should be kept to a minimum (e.g., <1-2%).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and begin stirring.[8] Immerse the calibrated pH electrode into the solution.[7][8]
-
Titration:
-
Data Collection: Record the pH of the solution after each addition of the titrant.[7][8] Continue the titration until the pH has stabilized well past the equivalence point.
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of inflection on the curve.
-
The pH at the half-equivalence point is equal to the pKa of the compound.[9]
-
Self-Validation: The accuracy of the method can be validated by titrating a standard compound with a known pKa (e.g., acetic acid) under the same experimental conditions.
Protocol 2: Determination of logP by the Shake-Flask Method
Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer of desired pH (pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the water/buffer with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
Add equal volumes of the pre-saturated n-octanol and aqueous phase to a centrifuge tube.
-
Add a small aliquot of the compound's stock solution.
-
Securely cap the tube and shake it for a predetermined time (e.g., 1-24 hours) to allow for equilibration.[10] The time required depends on the compound's properties.[10]
-
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.
-
Calculation: The logP is calculated using the following equation: logP = log ([Concentration in octanol] / [Concentration in aqueous phase])
Self-Validation: The method should be validated using compounds with known logP values spanning a range of lipophilicities.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control compounds (with known metabolic liabilities)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Incubator or water bath at 37°C
-
LC-MS/MS for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.[11]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach the optimal temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1 µM) to the pre-warmed incubation mixture.[11]
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[11]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Self-Validation: Include positive control compounds with known high and low metabolic clearance to ensure the assay is performing as expected. A negative control incubation without the NADPH regenerating system should also be included to assess for non-enzymatic degradation.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear and objective comparison, the following table summarizes the key physicochemical and pharmacological properties of selected carboxylic acids and their corresponding bioisosteres from published case studies.
| Parent Carboxylic Acid | Bioisostere | pKa | logD at pH 7.4 | In Vitro Potency (IC50/Ki) | Oral Bioavailability (%) | Key Observation | Reference |
| Angiotensin II Receptor Antagonist Lead | Tetrazole (Losartan) | ~4.3 | - | 10-fold increase | Significantly improved | Replacement of carboxylic acid with tetrazole led to a significant improvement in both potency and oral bioavailability. | [3] |
| Prostaglandin E Receptor 1 (EP1) Antagonist | 2,2,2-Trifluoroethan-1-ol | N/A | - | Maintained | Improved brain penetration | The neutral trifluoroethanol bioisostere improved brain penetration and oral bioavailability compared to the acidic parent compound. | [2] |
| PABA | Sulfonamide | ~6.5 | - | Comparable antibacterial efficacy | - | Sulfonamides can mimic the geometry and hydrogen bonding of carboxylic acids. | [3] |
| GABA Agonist (Baclofen) | Phosphonic Acid (Phaclofen) | ~1-3 | Lower | Changed to antagonist activity | - | Bioisosteric replacement can sometimes lead to a change in the pharmacological profile of a compound. | [2] |
Visualizing the Concepts: Diagrams and Workflows
Visual aids are indispensable for understanding complex biological and chemical concepts. The following diagrams, generated using Graphviz (DOT language), illustrate key principles discussed in this guide.
Caption: The process of bioisosteric replacement of a carboxylic acid to achieve improved drug-like properties.
Caption: A streamlined workflow for the in vitro metabolic stability assay using liver microsomes.
Emerging and Novel Bioisosteres
The field of medicinal chemistry is continually evolving, with new bioisosteres being developed to address specific challenges. Some of the more recent additions to the medicinal chemist's toolbox include:
-
Acylsulfonamides: These bioisosteres can have pKa values that are more similar to carboxylic acids than simple sulfonamides, offering a good balance of acidity and lipophilicity.[3]
-
Hydroxamic Acids: While they can be susceptible to hydrolysis, hydroxamic acids (pKa ~8-9) are effective bioisosteres in certain contexts and are known for their metal-chelating properties.[2]
-
1-Hydroxypyrazoles: These have been explored as bioisosteres with higher pKa values, which can lead to improved tissue permeation.
-
Neutral Bioisosteres: For applications where CNS penetration is desired, neutral bioisosteres that rely on hydrogen bonding and cation-π interactions are being investigated.[6] This strategy can be particularly effective for improving distribution to the central nervous system due to the lack of ionization at physiological pH.[6]
Conclusion: A Strategic Approach to Drug Design
The replacement of a carboxylic acid with a bioisostere is a nuanced and powerful strategy in modern drug design. It is not a one-size-fits-all solution, but rather a context-dependent optimization process that requires a deep understanding of the interplay between physicochemical properties and biological activity. By employing the systematic evaluation methods and considering the comparative data presented in this guide, researchers can make more rational and effective decisions in their quest to develop safer and more efficacious medicines. The continued exploration of novel bioisosteres will undoubtedly further expand the possibilities for fine-tuning the properties of drug candidates and overcoming the challenges inherent in drug discovery.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Science Notes. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
ResearchGate. (2020). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
-
Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
-
ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]
-
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Carboxylic acid (bio)isosteres in drug design. Retrieved from [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Methods for Hydroxamic Acid Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,1-dioxothiolane-2-carboxylic acid
This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of 1,1-dioxothiolane-2-carboxylic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific hazard profile and regulatory standards. Adherence to these protocols is essential for ensuring laboratory safety and maintaining compliance.
Hazard Assessment & Chemical Profile
Understanding the intrinsic properties of a chemical is the foundation of its safe management. 1,1-dioxothiolane-2-carboxylic acid is a sulfone-containing carboxylic acid. While specific hazard data for this exact compound is limited, the Globally Harmonized System (GHS) classifications for structurally similar compounds and its functional groups necessitate a cautious approach.[1] It is classified as a skin, eye, and respiratory irritant.[1] Furthermore, related sulfone compounds are noted as being harmful if swallowed or inhaled and are suspected of causing genetic defects, mandating careful handling to minimize exposure.[2][3]
Table 1: Chemical & Physical Properties of 1,1-dioxothiolane-2-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄S | PubChem[1] |
| Molecular Weight | 164.18 g/mol | PubChem[1] |
| CAS Number | 80548-40-9 | PubChem[1] |
| Appearance | Solid | Fisher Scientific |
Critical Incompatibilities: To prevent violent reactions, toxic gas emission, or container failure, this compound must be stored and disposed of separately from the following chemical classes[4][5]:
-
Strong Oxidizing Agents
-
Strong Bases
-
Amines
-
Strong Reducing Agents
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Before beginning any work that will generate 1,1-dioxothiolane-2-carboxylic acid waste, ensure all necessary safety measures are in place. The causality is simple: proper containment and personal protection are the most effective barriers against chemical exposure.
Engineering Controls:
-
All handling of the solid compound and preparation of its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile rubber gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
Segregation and Waste Accumulation Protocol
The principle of waste segregation is a cornerstone of laboratory safety. It prevents uncontrolled reactions between incompatible chemicals within a waste container.[4] This waste stream must be handled as a distinct hazardous material.
Step-by-Step Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container for collecting all 1,1-dioxothiolane-2-carboxylic acid waste. The original manufacturer's container is often a suitable choice if it is intact.[4] Do not use metal containers, as acids can cause corrosion.[6]
-
Collect Waste at the Source: Collect all waste, including contaminated consumables like weigh boats or wipes, directly into the designated container.
-
Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[4] This minimizes the release of any potential vapors and prevents spills.
-
Store in a Satellite Accumulation Area (SAA): The designated waste container must be stored in a laboratory's SAA.[7] This area must be at or near the point of generation, under the control of laboratory personnel, and clearly marked as a hazardous waste accumulation site.[4][7]
The Disposal Workflow: A Self-Validating System
The following workflow ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and verifiable at every stage. The process is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[6]
Caption: Disposal workflow for 1,1-dioxothiolane-2-carboxylic acid.
Procedural Steps:
-
Waste Characterization: Upon generation, the waste must be identified as hazardous. Based on its properties, it falls under the categories of irritant and acidic chemical waste.
-
Containerization: As described in Section 3, place the waste in a sealed, compatible container. Fill containers to no more than 90% capacity to allow for expansion.[6]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "1,1-dioxothiolane-2-carboxylic acid," and a clear indication of its hazards (e.g., Irritant, Acid).[7][8]
-
Accumulation: Store the labeled container in the SAA. Be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the maximum amount of waste and the length of time it can be stored on-site.[7][8]
-
Final Disposal: The recommended disposal method for this type of organic chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2] Arrange for pickup through your institution's Environmental Health & Safety (EHS) office, which will contract with a licensed hazardous waste disposal vendor.
Regulatory Compliance
All hazardous waste management activities are regulated by the EPA under RCRA 40 CFR Part 261.[2][6] These regulations govern the entire lifecycle of hazardous waste, from generation to final disposal ("cradle to grave"). Your institution's EHS department is responsible for ensuring overall compliance, but every researcher is responsible for proper handling and disposal at the point of generation.
Emergency Procedures
Spill Response:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a chemical absorbent material.
-
Sweep up the absorbed material and place it in a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
First Aid for Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
References
-
PubChem. 1,1-Dioxo-1lambda6-thiolane-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
GAIACA (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
American Society for Clinical Pathology (ASCP). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
-
Medical Laboratory Observer (MLO). Laboratory Waste Management: The New Regulations. Available at: [Link]
-
Fisher Scientific (2023). SAFETY DATA SHEET: 1,3,2-Dioxathiolane 2,2-dioxide. Available at: [Link]
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- 1. 1,1-Dioxo-1lambda6-thiolane-2-carboxylic acid | C5H8O4S | CID 284518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. fishersci.ca [fishersci.ca]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
A Comprehensive Safety and Handling Guide for 1,1-dioxothiolane-2-carboxylic acid
This guide provides essential safety and logistical information for handling 1,1-dioxothiolane-2-carboxylic acid in a laboratory setting. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your safety and experimental success. This document is structured to provide a deep, practical understanding of the necessary precautions, operational steps, and disposal methods.
Hazard Identification and Risk Assessment
The primary step in safe handling is understanding the potential hazards. Based on the moieties present in 1,1-dioxothiolane-2-carboxylic acid—a sulfolane group and a carboxylic acid group—we can anticipate the following hazards.
The sulfolane component, as indicated in the safety data for Sulfolane, may be harmful if swallowed and is suspected of damaging fertility or the unborn child. Carboxylic acids, as a class, can be corrosive or irritating to the skin and eyes.[1] Therefore, a cautious approach is paramount.
Table 1: Anticipated Hazard Profile of 1,1-dioxothiolane-2-carboxylic acid
| Hazard Class | Anticipated Hazard | Rationale based on Structural Analogs |
| Acute Oral Toxicity | May be harmful if swallowed. | Sulfolane is classified as harmful if swallowed. |
| Reproductive Toxicity | May damage fertility or the unborn child.[2] | Sulfolane carries a warning for reproductive toxicity. |
| Skin Corrosion/Irritation | May cause skin irritation or burns. | Carboxylic acids are known to be skin irritants or corrosives. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Carboxylic acids can cause severe eye damage. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust or aerosols of acidic compounds can irritate the respiratory tract.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks associated with handling 1,1-dioxothiolane-2-carboxylic acid.[4][5]
Eye and Face Protection
-
Requirement: Always wear chemical safety goggles with side shields that conform to European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[6]
-
Rationale: This is to protect your eyes from potential splashes of the chemical, which, due to its acidic nature, could cause serious eye damage.[7]
Hand Protection
-
Requirement: Wear appropriate chemical-resistant gloves. Nitrile rubber gloves are a suitable choice for incidental contact.[8][9] For prolonged contact or immersion, consult the glove manufacturer's resistance data.
-
Rationale: Gloves protect your skin from potential irritation or burns.[9] Always inspect gloves for any signs of degradation or breakthrough before use and remove them with care to avoid skin contamination.[2][8]
Body Protection
-
Requirement: A full-length, long-sleeved laboratory coat should be worn to protect your skin and clothing.[4] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron may be necessary.[4] Closed-toe shoes are mandatory.[4][5]
-
Rationale: This prevents accidental skin contact and contamination of personal clothing.
Respiratory Protection
-
Requirement: Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required.[8] For large-scale operations, emergency situations, or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2][10]
-
Rationale: This is to prevent inhalation of any dust or aerosols, which could cause respiratory irritation.[3]
Table 2: Summary of Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles (EN 166 or equivalent).[6] | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Nitrile rubber gloves (or other chemically resistant gloves).[8] | Prevents skin irritation and chemical burns. |
| Body Protection | Laboratory coat, closed-toe shoes.[4][5] | Minimizes skin exposure and contamination. |
| Respiratory Protection | Use in a chemical fume hood. Respirator for large scale/emergencies.[2][8] | Prevents inhalation of harmful dust or aerosols. |
Safe Handling and Operational Plan
A systematic approach to handling 1,1-dioxothiolane-2-carboxylic acid will minimize the risk of exposure and accidents.
Engineering Controls
-
Chemical Fume Hood: All work with 1,1-dioxothiolane-2-carboxylic acid should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11][12]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][13]
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure you have all the necessary PPE and that it is in good condition. Clear the work area in the fume hood of any unnecessary items.[4]
-
Weighing: If weighing the solid, do so in the fume hood or a ventilated balance enclosure to avoid inhaling dust.
-
Dissolving/Reaction: When dissolving the compound or running a reaction, add it slowly to the solvent or other reagents. If adding to a liquid, do so in a way that avoids splashing. Always add acid to water, not the other way around.[4][11]
-
Heating: If heating is required, use a controlled heating source like a heating mantle or a hot plate with a stirrer. Avoid direct flames.[4]
-
Storage: Store 1,1-dioxothiolane-2-carboxylic acid in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][11][12]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. The Role of Carbolic Acid in Chemistry Lab Safety Practices [eureka.patsnap.com]
- 2. cpchem.com [cpchem.com]
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- 5. artsci.usu.edu [artsci.usu.edu]
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- 7. tcichemicals.com [tcichemicals.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
